molecular formula C20H37NO5 B8054965 N-Palmitoyl-L-aspartate CAS No. 130056-61-0

N-Palmitoyl-L-aspartate

Cat. No.: B8054965
CAS No.: 130056-61-0
M. Wt: 371.5 g/mol
InChI Key: ZYJZBFYRVKLOAA-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Palmitoyl-L-aspartate is a useful research compound. Its molecular formula is C20H37NO5 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(hexadecanoylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)21-17(20(25)26)16-19(23)24/h17H,2-16H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJZBFYRVKLOAA-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926579
Record name N-(1-Hydroxyhexadecylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782-17-8, 130056-61-0
Record name N-Palmitoyl aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1782-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Aspartic acid, N-(1-oxohexadecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Aspartic acid, N-(1-oxohexadecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130056610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyhexadecylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Palmitoyl-L-aspartate: A Technical Overview of its Biological Functions and Research Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Palmitoyl-L-aspartate is an endogenous N-acyl amino acid that has been identified as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the pathology of several cancers. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a primary focus on its role in Hedgehog signaling. Detailed experimental protocols for the investigation of its inhibitory activities are presented, alongside a structured summary of relevant quantitative data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of N-acyl amino acids and the modulation of the Hedgehog pathway.

Introduction to N-Acyl Amino Acids

N-acyl amino acids (NAAAs) are a growing class of lipid signaling molecules, structurally characterized by a fatty acid linked to an amino acid via an amide bond.[1] These molecules are increasingly recognized for their diverse biological activities and their roles in various physiological and pathological processes.[2] The discovery of NAAAs has expanded the concept of the "endocannabinoidome," a complex signaling system that includes the endocannabinoids and related lipid mediators.[2] NAAAs are involved in a range of biological functions, including the regulation of inflammation, pain, and energy metabolism.[3] Their biosynthesis can occur through several pathways, including the direct condensation of a fatty acid with an amino acid.[3]

This compound: Known Biological Functions

The primary and most well-documented biological function of this compound is the inhibition of the Hedgehog (Hh) signaling pathway.[4] The Hh pathway is a critical regulator of cellular proliferation and differentiation during embryonic development.[5][6] In adults, the pathway is mostly quiescent, but its reactivation is a known driver in several forms of cancer, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, breast, and lung.[5]

The key mechanism of Hh signaling involves the secreted Hedgehog protein (such as Sonic Hedgehog, Shh) binding to its receptor Patched1 (PTCH1).[5] This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein, which then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors that regulate the expression of target genes.[4]

A crucial step for the activity of the Shh protein is its N-terminal palmitoylation, a post-translational modification catalyzed by the enzyme Hedgehog acyltransferase (Hhat).[4][5][7] This addition of a palmitate molecule is essential for the signaling potency of Shh.[4][7] this compound is understood to exert its inhibitory effect on the Hedgehog pathway by targeting Hhat.[4]

Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by this compound.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Shh Sonic Hedgehog (Shh) PTCH1 Patched1 (PTCH1) Shh->PTCH1 Binds and Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inactivates GLI GLI SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Activation TargetGenes Target Gene Expression GLI_active->TargetGenes Promotes Transcription Hhat Hedgehog Acyltransferase (Hhat) Hhat->Shh N-palmitoylation Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Hhat Substrate pro_Shh pro-Shh pro_Shh->Hhat Substrate NPA This compound NPA->Hhat Inhibition

Hedgehog signaling pathway and inhibition by this compound.

Quantitative Data

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundHhatIn vitro enzymatic assayData not available-
RU-SKI 43 (example inhibitor)HhatIn vitro enzymatic assay~5[4]
This compoundHedgehog PathwayCell-based reporter assayData not available-
RU-SKI 43 (example inhibitor)Hedgehog PathwayCell-based reporter assay~10[4]

Experimental Protocols

In Vitro Hedgehog Acyltransferase (Hhat) Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of this compound on Hhat activity using a purified enzyme and a fluorescently labeled peptide substrate.[8][9]

Materials:

  • Purified human Hhat enzyme

  • Biotinylated peptide substrate corresponding to the N-terminus of Shh (e.g., Biotin-Cys-Gly-Pro-Gly-Arg-Gly-Phe-Gly-Lys-Arg)

  • Palmitoyl-CoA

  • This compound (or other test compounds) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Streptavidin-coated plates or beads

  • Fluorescent detection reagent for acylated peptides (e.g., using a fluorescently tagged palmitoyl-CoA or a secondary detection method)

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a solution of purified Hhat in assay buffer.

  • In a microplate, add the assay buffer, Hhat enzyme, and the biotinylated Shh peptide substrate.

  • Add varying concentrations of this compound or control compounds to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding Palmitoyl-CoA to each well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a denaturing agent or by rapid cooling).

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated peptide.

  • Wash the plate to remove unbound reagents.

  • Quantify the amount of acylated peptide using a suitable fluorescent detection method.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Hedgehog Signaling Reporter Assay

This protocol outlines a method to evaluate the effect of this compound on the Hedgehog signaling pathway in a cellular context using a GLI-responsive luciferase reporter.[4]

Materials:

  • NIH 3T3 or similar cells responsive to Hedgehog signaling

  • Plasmids: GLI-responsive Firefly luciferase reporter, and a constitutively expressed Renilla luciferase for normalization.

  • Shh-conditioned medium or purified Shh protein

  • This compound (or other test compounds) dissolved in DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed NIH 3T3 cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the GLI-responsive Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with low-serum medium containing varying concentrations of this compound or control compounds.

  • Stimulate the cells with Shh-conditioned medium or a fixed concentration of purified Shh protein.

  • Incubate the cells for 48 hours.

  • Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition of Shh-induced signaling for each concentration of this compound and determine the IC50 value.

Experimental Workflow

The following diagram provides a general workflow for assessing the inhibitory activity of a compound on the Hedgehog signaling pathway.

Experimental_Workflow start Start: Compound of Interest (e.g., this compound) invitro_assay In Vitro Hhat Inhibition Assay start->invitro_assay cell_based_assay Cell-Based Hedgehog Signaling Reporter Assay start->cell_based_assay dose_response Dose-Response and IC50 Determination invitro_assay->dose_response cell_based_assay->dose_response downstream_analysis Analysis of Downstream Target Gene Expression (e.g., qPCR for GLI1, PTCH1) dose_response->downstream_analysis in_vivo_studies In Vivo Studies (e.g., Xenograft models) downstream_analysis->in_vivo_studies end Conclusion on Inhibitory Activity in_vivo_studies->end

References

Stability of N-Palmitoyl-L-aspartate in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of N-Palmitoyl-L-aspartate in aqueous solutions. The stability of this lipoamino acid is a critical parameter for its application in research and pharmaceutical development, influencing formulation strategies, storage conditions, and ultimately, its biological activity. This document outlines potential degradation pathways, methodologies for stability assessment through forced degradation studies, and the development of stability-indicating analytical methods. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of drug stability testing to provide a robust framework for its evaluation.

Introduction

This compound is a lipoamino acid with growing interest in biomedical research. Its amphiphilic nature, combining a saturated fatty acid (palmitic acid) with an amino acid (L-aspartic acid), imparts unique self-assembling properties in aqueous environments and potential biological activities. However, the chemical stability of this compound in aqueous formulations is a key consideration for its practical application. The presence of an amide linkage and a chemically active aspartyl residue suggests potential susceptibility to degradation under various environmental conditions.

This guide details the theoretical framework and practical approaches for assessing the aqueous stability of this compound. It is intended to equip researchers and formulation scientists with the necessary knowledge to design and execute stability studies, interpret the results, and develop stable formulations.

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated in aqueous solutions: hydrolysis of the amide bond and reactions involving the aspartic acid moiety.

Amide Bond Hydrolysis

The amide bond linking the palmitoyl (B13399708) group to the aspartic acid is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction would lead to the formation of palmitic acid and L-aspartic acid. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.

Aspartic Acid Degradation

The aspartic acid residue itself can undergo degradation, primarily through the formation of a cyclic imide (succinimide) intermediate. This intermediate can then hydrolyze to form not only the original L-aspartyl product but also an isomeric product, L-isoaspartic acid. The formation of isoaspartate is a common degradation pathway for peptides and proteins containing aspartic acid and can potentially alter the biological activity of the molecule. This process is also pH-dependent.

Diagram of Potential Degradation Pathways

NPA This compound Hydrolysis Amide Bond Hydrolysis (Acid/Base Catalyzed) NPA->Hydrolysis Degradation_Asp Aspartate Degradation (pH-dependent) NPA->Degradation_Asp Products_Hydrolysis Palmitic Acid + L-Aspartic Acid Hydrolysis->Products_Hydrolysis Succinimide Succinimide Intermediate Degradation_Asp->Succinimide Isoaspartate N-Palmitoyl-L-isoaspartate Succinimide->Isoaspartate Aspartate_regen This compound (Regenerated) Succinimide->Aspartate_regen

Caption: Potential degradation pathways of this compound in aqueous solution.

Stability Assessment: Forced Degradation Studies

To comprehensively evaluate the stability of this compound, forced degradation (or stress testing) studies are essential. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use to accelerate degradation and identify potential degradation products.[1][2][3][4][5]

Objectives of Forced Degradation Studies
  • To identify the likely degradation products.

  • To establish the degradation pathways.

  • To determine the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method.

Recommended Stress Conditions

The following table summarizes the typical stress conditions employed in forced degradation studies.

Stress ConditionTypical ParametersPotential Degradation
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 80°CAmide bond hydrolysis
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 80°CAmide bond hydrolysis, Isomerization
Oxidation 3% - 30% H₂O₂, Room TemperatureOxidation of the molecule (less likely for this structure but should be tested)
Thermal Stress 40°C - 80°C (in solution and as solid)Acceleration of all degradation pathways
Photostability Exposure to light (e.g., ICH Q1B guidelines)Photodegradation (less likely for this structure but should be tested)

Experimental Protocols

General Protocol for Forced Degradation

A generalized workflow for conducting a forced degradation study is illustrated below.

Diagram of Forced Degradation Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound in a suitable solvent Acid Acidic (e.g., 0.1M HCl) Prep->Acid Incubate at defined time points Base Basic (e.g., 0.1M NaOH) Prep->Base Incubate at defined time points Oxidative Oxidative (e.g., 3% H2O2) Prep->Oxidative Incubate at defined time points Thermal Thermal (e.g., 60°C) Prep->Thermal Incubate at defined time points Photolytic Photolytic (ICH Q1B) Prep->Photolytic Incubate at defined time points Neutralize Neutralize samples (if necessary) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Neutralize->Analyze Characterize Characterize degradation products (e.g., MS/MS, NMR) Analyze->Characterize

Caption: General experimental workflow for a forced degradation study.

Preparation of Solutions
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent where it is freely soluble (e.g., methanol (B129727) or ethanol).

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to achieve the desired final concentration of the drug.

Stress Conditions Protocol
  • Acid/Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base.

    • Incubate the solutions at a specified temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and neutralize it with an equivalent amount of base or acid.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Incubate at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Prepare an aqueous solution of this compound (e.g., in a buffered solution at a relevant pH).

    • Incubate at an elevated temperature (e.g., 60°C) for various time points.

  • Photostability:

    • Expose a solution of this compound to light conditions as specified in ICH Q1B guidelines.

    • A control sample should be protected from light.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Example HPLC Method Parameters:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A time-gradient from high aqueous to high organic (e.g., 5% B to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 210 nm) and/or Mass Spectrometry (MS)
Injection Volume 10 µL

This method would need to be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.[6][7][8]

Data Presentation

The results of the forced degradation studies should be presented in a clear and concise manner, typically in tabular format, to allow for easy comparison of the stability of this compound under different conditions.

Table 1: Hypothetical Stability Data for this compound under Various Stress Conditions

Stress ConditionTime (hours)% this compound RemainingMajor Degradation Product(s)
0.1 M HCl, 60°C 0100-
885.2Palmitic Acid, L-Aspartic Acid
2465.7Palmitic Acid, L-Aspartic Acid
0.1 M NaOH, 60°C 0100-
870.1Palmitic Acid, L-Aspartic Acid, Isoaspartate derivative
2440.5Palmitic Acid, L-Aspartic Acid, Isoaspartate derivative
3% H₂O₂, RT 2499.5No significant degradation
Aqueous Solution, 60°C 2495.3Minor hydrolysis products
Photostability (ICH Q1B) ->99%No significant degradation

Conclusion

While specific published stability data for this compound is limited, a systematic approach using forced degradation studies provides a robust framework for its comprehensive evaluation. The primary anticipated degradation pathways are amide bond hydrolysis and isomerization of the aspartic acid residue, both of which are expected to be pH and temperature-dependent. The development of a validated stability-indicating HPLC method is paramount for accurate monitoring of the degradation process. The methodologies and data presentation formats outlined in this guide offer a foundation for researchers and drug development professionals to assess and ensure the stability and quality of this compound in their applications.

References

A Technical Guide to High-Purity N-Palmitoyl-L-aspartate for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available high-purity N-Palmitoyl-L-aspartate. It is designed to assist researchers and professionals in sourcing the compound and applying it in experimental settings, with a focus on its role as an inhibitor of the Hedgehog signaling pathway.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer high-purity this compound for research purposes. The following table summarizes the available quantitative data to facilitate comparison between suppliers. It is important to note that while most suppliers state a purity of ≥98%, obtaining batch-specific Certificates of Analysis (CoA) is recommended for detailed information on purity, analytical methods, and impurity profiles.

SupplierProduct NumberCAS NumberMolecular FormulaFormula Weight ( g/mol )PurityAnalytical Method(s)
Cayman Chemical 199521782-17-8C₂₀H₃₇NO₅371.5≥98%Not specified on datasheet
MedchemExpress HY-1391661782-17-8C₂₀H₃₇NO₅371.51Not specified on datasheetNot specified on datasheet
Amsbio AMS.T259181782-17-8C₂₀H₃₇NO₅371.51Not specified on datasheetNot specified on datasheet
TargetMol T259181782-17-8C₂₀H₃₇NO₅371.51Not specified on datasheetNot specified on datasheet
Molnova M341141782-17-8C₂₀H₃₇NO₅371.5198%HPLC, NMR[1]

Analytical Methodologies

The primary methods for assessing the purity and identity of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of chemical compounds. For this compound, a reverse-phase HPLC method is typically employed. While specific column types and mobile phases may vary between suppliers, a general approach would involve:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., ~210 nm) due to the lack of a strong chromophore in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are used to confirm the chemical structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the palmitoyl (B13399708) chain and the aspartate moiety.

Biological Activity: Inhibition of the Hedgehog Signaling Pathway

This compound has been identified as a natural N-acylaspartate that inhibits the Hedgehog signaling pathway.[2][3] This pathway is crucial during embryonic development and its aberrant activation is implicated in various cancers. The inhibitory action of this compound is observed after stimulation of the pathway with a Smoothened (SMO) agonist, suggesting that its mechanism of action is downstream of SMO activation.[2][3]

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_active Active GLI Nucleus Nucleus GLI_active->Nucleus Translocates TargetGenes Target Gene Expression Nucleus->TargetGenes Activates NPA This compound NPA->Inhibition Experimental_Workflow Start Start Seed Seed Shh-Light II cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with This compound and/or SAG Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Lyse Lyse cells Incubate2->Lyse Measure Measure Firefly and Renilla luciferase activity Lyse->Measure Analyze Analyze data and determine IC₅₀ Measure->Analyze End End Analyze->End

References

N-Acylaspartate Signaling: A Technical Review of a Novel Class of Bioactive Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the burgeoning field of N-acylaspartate (NAA) signaling, offering researchers, scientists, and drug development professionals a detailed overview of the core mechanisms, experimental methodologies, and quantitative data associated with this emerging class of signaling molecules. The guide meticulously summarizes current knowledge, highlighting the role of N-acetylaspartate (NAA) in neuronal function and exploring the potential for other long-chain N-acylaspartates in cellular signaling.

N-acylaspartates, particularly the well-studied N-acetylaspartate, are increasingly recognized for their diverse physiological roles beyond their established metabolic functions.[1][2] This review consolidates the existing literature, presenting a cohesive picture of their involvement in key signaling pathways and providing a foundation for future research and therapeutic development.

Core Signaling Pathways and Mechanisms

The primary signaling activity identified for an N-acylaspartate involves the interaction of N-acetylaspartate with the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system.[3][4] While NAA is a less potent agonist compared to glutamate, at high concentrations (in the micromolar to millimolar range), it can elicit intracellular calcium influx through NMDA receptor activation.[3][4] This interaction suggests a modulatory role for NAA in synaptic plasticity and neuronal excitability.

Furthermore, evidence suggests a link between NAA metabolism and the cyclic AMP (cAMP) signaling pathway. While the direct activation of a G-protein coupled receptor by NAA has not been definitively established, the regulation of NAA levels appears to be influenced by cAMP-dependent processes. This interplay points towards a more complex regulatory network than previously understood.

While research has predominantly focused on NAA, the signaling properties of other N-acylaspartates, especially those with longer acyl chains, remain a promising yet underexplored area. Studies on other acylated biomolecules suggest that the length and saturation of the acyl chain can significantly influence their biological activity, hinting at the potential for a diverse range of signaling functions within the N-acylaspartate family.[5][6][7]

Quantitative Data Summary

To facilitate comparative analysis, the available quantitative data from the literature has been summarized. It is important to note that specific binding affinities and potency values for N-acylaspartates are still limited.

CompoundReceptor/TargetParameterValueCell Type/SystemReference
N-acetylaspartate (NAA)NMDA ReceptorActivation Concentration> 300 µMCultured mouse spinal cord neurons[3]
N-acetylaspartate (NAA)NMDA ReceptorActivation Concentration60 µM (induces efflux)Organotypic slices of rat hippocampus[4]
L-Glutamate (for comparison)NMDA ReceptorEC502.3 µMMouse embryonic hippocampal neurons[8]

Table 1: Quantitative Data for N-Acylaspartate Signaling Events

Key Experimental Protocols

This guide provides an overview of the essential experimental methodologies employed to investigate N-acylaspartate signaling.

Measurement of Intracellular Calcium Influx

A common method to assess the activation of receptors that couple to calcium signaling, such as the NMDA receptor, is through the use of fluorescent calcium indicators.

Protocol Overview:

  • Cell Culture and Dye Loading: Neuronal cells or other relevant cell lines are cultured on appropriate plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Calcium Green-1.[9][10][11]

  • Baseline Fluorescence Measurement: The baseline fluorescence of the dye-loaded cells is measured using a fluorescence plate reader or microscope.

  • Application of N-acylaspartate: A solution of the N-acylaspartate of interest (e.g., NAA) is added to the cells.

  • Fluorescence Measurement: Changes in fluorescence intensity are monitored over time. An increase in fluorescence indicates an influx of intracellular calcium.

  • Data Analysis: The change in fluorescence is quantified and can be used to determine the concentration-response relationship and calculate parameters like EC50.[11]

Measurement of Cyclic AMP (cAMP) Levels

To investigate the involvement of the cAMP pathway, various commercially available assay kits can be utilized. These assays are typically based on competitive binding principles.

Protocol Overview:

  • Cell Culture and Stimulation: Cells are cultured and then treated with the N-acylaspartate being investigated, alongside appropriate controls and known modulators of adenylyl cyclase (e.g., forskolin).

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Assay: The lysate is then used in a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[12][13][14][15][16] In these assays, cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.

  • Signal Detection: The signal generated is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP, and this is used to determine the cAMP concentration in the experimental samples.

Signaling Pathway Diagrams

To visually represent the known and hypothesized signaling pathways of N-acylaspartates, the following diagrams have been generated using the DOT language.

NAA_NMDA_Signaling cluster_membrane Cell Membrane NAA N-Acetylaspartate (High Concentration) NMDAR NMDA Receptor NAA->NMDAR Binds and Activates Ca_ion Ca²⁺ NMDAR->Ca_ion Opens Channel Downstream Downstream Signaling Cascades (e.g., Synaptic Plasticity) Ca_ion->Downstream Activates Cell_Membrane Intracellular_Space Intracellular Space Extracellular_Space Extracellular Space

NAA Activation of the NMDA Receptor

NAA_cAMP_Regulation cAMP_Agonist cAMP Pathway Agonist GPCR GPCR cAMP_Agonist->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates NAA_Metabolism N-Acetylaspartate Metabolism PKA->NAA_Metabolism Regulates

Regulation of NAA Metabolism by the cAMP Pathway

Future Directions

The field of N-acylaspartate signaling is still in its infancy, with significant opportunities for further exploration. Key areas for future research include:

  • Identification of specific receptors for N-acylaspartates: Beyond the interaction with the NMDA receptor, the existence of dedicated receptors for NAA and other long-chain N-acylaspartates remains an open question.

  • Elucidation of downstream signaling cascades: A deeper understanding of the intracellular signaling pathways activated by N-acylaspartates is crucial to unravel their physiological functions.

  • Investigation of the signaling roles of long-chain N-acylaspartates: The biological activities of N-acylaspartates with varying acyl chain lengths and degrees of saturation warrant thorough investigation.

  • Development of selective pharmacological tools: The creation of specific agonists and antagonists for putative N-acylaspartate receptors will be instrumental in dissecting their roles in health and disease.

This technical guide serves as a critical resource for advancing our understanding of N-acylaspartate signaling and paving the way for the development of novel therapeutic strategies targeting this exciting class of bioactive lipids.

References

N-Palmitoyl-L-aspartate: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl-L-aspartate is a naturally occurring N-acylaspartate, a class of lipid molecules that are gaining interest for their potential roles in cellular signaling and therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its core mechanism of action, potential therapeutic applications, and detailed experimental protocols for its synthesis and biological evaluation. While research on this specific molecule is still emerging, this document consolidates the available information to guide further investigation into its therapeutic utility.

This compound is structurally composed of a saturated 16-carbon fatty acid, palmitic acid, linked to the amino group of the amino acid L-aspartic acid. This amphiphilic structure imparts unique self-assembling properties in aqueous solutions[1]. Its primary known biological activity is the inhibition of the Hedgehog signaling pathway, a crucial pathway in embryonic development and oncogenesis[2].

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of cell differentiation and proliferation during embryonic development. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers[3].

This compound has been identified as a natural inhibitor of the Hedgehog signaling pathway[2]. The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of the ligand, PTCH inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream. This ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes that promote cell growth, proliferation, and survival[4][5][6].

While the precise molecular interaction is yet to be fully elucidated, it is proposed that this compound exerts its inhibitory effect on this pathway, potentially by interfering with the function of key components like SMO or other downstream effectors. It is important to note that this compound does not appear to affect cannabinoid receptors or fatty acid amide hydrolase (FAAH) activity, distinguishing its mechanism from other well-known lipid signaling molecules[2].

Hedgehog_Signaling_Pathway Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Target Genes Target Genes GLI->Target Genes This compound This compound This compound->SMO Inhibits (Proposed)

Figure 1: Proposed inhibition of the Hedgehog signaling pathway by this compound.

Potential Therapeutic Applications

Cancer Therapy

Given its inhibitory effect on the Hedgehog signaling pathway, the primary and most promising therapeutic application of this compound is in the field of oncology. The aberrant activation of the Hedgehog pathway is a known driver in several malignancies. By inhibiting this pathway, this compound could potentially halt the proliferation and survival of cancer cells that are dependent on this signaling cascade.

While direct quantitative data for this compound is not yet available, a study on related N-acylaspartic acid dimethyl esters has shown antiproliferative effects against the THP-1 human leukemia cell line, with GI50 values in the low micromolar range[7]. This suggests that the N-acylaspartate scaffold is a promising starting point for the development of novel anti-cancer agents.

Data Presentation

Quantitative data for the biological activity of this compound is currently limited in publicly available literature. The following table summarizes the growth inhibition (GI50) data for a series of related N-acylaspartic acid dimethyl esters against the THP-1 human leukemia cell line[7]. It is important to note that these are derivatives and not this compound itself. Further research is required to determine the specific GI50 and IC50 values for this compound.

Compound (N-acyl group)GI50 (µM) on THP-1 Cells[7]
Aromatic Acyl Derivative 17.6
Aromatic Acyl Derivative 23.2
Aromatic Acyl Derivative 31.3

Experimental Protocols

Synthesis of this compound

The following is a plausible method for the synthesis of this compound based on the Schotten-Baumann reaction, a common method for the N-acylation of amino acids[5].

Materials:

Procedure:

  • In a round-bottom flask, suspend L-aspartic acid (1 equivalent), sodium carbonate (1 equivalent), and a catalytic amount of dodecyltrimethylammonium bromide in THF.

  • To this suspension, add palmitoyl chloride (1 equivalent) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature for approximately 4 hours.

  • Reflux the reaction mixture overnight (approximately 8-10 hours).

  • After cooling to room temperature, filter the solid residue from the THF suspension.

  • Evaporate the THF from the filtrate to yield a solid residue.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Hedgehog Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a cell-based luciferase reporter assay to quantify the inhibitory effect of this compound on the Hedgehog signaling pathway[8][9][10][11][12].

Materials:

  • NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control plasmid.

  • Sonic Hedgehog (Shh) conditioned medium or a purified Smoothened agonist (e.g., SAG).

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Dual-Luciferase® Reporter Assay System.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NIH/3T3 reporter cells into a 96-well plate at a density that allows for confluence after 24 hours.

  • Compound Treatment: After 24 hours, replace the medium with a low-serum medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Pathway Activation: After a pre-incubation period with the compound (e.g., 1 hour), add Shh conditioned medium or a Smoothened agonist to all wells except for the negative control wells to stimulate the Hedgehog pathway.

  • Incubation: Incubate the plate for an additional 24-48 hours to allow for luciferase expression.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luminometry: Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Evaluation (Proposed) Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Treatment Treat with this compound & Shh Agonist Characterization->Treatment Cell_Culture Culture Gli-Luciferase Reporter Cells Cell_Culture->Treatment Luciferase_Assay Dual-Luciferase Assay Treatment->Luciferase_Assay IC50_Determination IC50 Determination Luciferase_Assay->IC50_Determination Xenograft_Model Cancer Xenograft Mouse Model IC50_Determination->Xenograft_Model Treatment_Regimen Administer this compound Xenograft_Model->Treatment_Regimen Tumor_Measurement Monitor Tumor Growth Treatment_Regimen->Tumor_Measurement Toxicity_Assessment Assess Toxicity Treatment_Regimen->Toxicity_Assessment

References

An In-depth Technical Guide on the Interaction of N-Palmitoyl-L-aspartate with Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that are gaining increasing attention for their diverse physiological roles.[1][2][3][4][5][6] This guide focuses on a specific NAA, N-Palmitoyl-L-aspartate, providing a comprehensive overview of its known and inferred interactions with cell membranes. While direct experimental data on this compound is limited, this document synthesizes available information on related N-acyl amino acids to provide a predictive framework for its biophysical behavior and biological functions.

This compound is structurally composed of a 16-carbon saturated fatty acid (palmitic acid) linked to the amino group of L-aspartic acid. This amphipathic structure, featuring a hydrophobic acyl chain and a hydrophilic amino acid headgroup, dictates its interaction with the lipid bilayer of cell membranes.

One of the key identified roles of this compound is its function as an inhibitor of the Hedgehog (Hh) signaling pathway.[7] This pathway is crucial during embryonic development and its dysregulation is implicated in various cancers. The inhibitory action is thought to be mediated through the interaction of this compound with the transmembrane protein Patched1 (PTCH1), a key receptor in the Hh pathway.[8]

This guide will delve into the synthesis of this compound, its likely biophysical interactions with the cell membrane, its role in modulating signaling pathways, and detailed experimental protocols to facilitate further research in this area.

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of the amino group of L-aspartic acid with palmitoyl (B13399708) chloride. A general protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Dissolution of L-aspartic acid: Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide (e.g., 2M NaOH) at 0°C with stirring. The amount of NaOH should be sufficient to deprotonate both the amino group and the carboxylic acid groups.

  • Acylation Reaction: Slowly add palmitoyl chloride dissolved in a suitable organic solvent like acetone to the aqueous solution of L-aspartic acid under vigorous stirring at 0°C. The reaction is typically allowed to proceed for several hours while maintaining the cold temperature.

  • Acidification: After the reaction is complete, acidify the mixture to a low pH (e.g., pH 1-2) using concentrated hydrochloric acid. This will protonate the carboxylic acid groups and cause the this compound to precipitate out of the solution.

  • Extraction: Extract the product from the aqueous phase using an organic solvent such as dichloromethane.

  • Drying and Evaporation: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using silica gel column chromatography. A solvent system such as a gradient of methanol in chloroform is typically effective for elution.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Asp L-Aspartic Acid in NaOH(aq) Mix Reaction Mixture Asp->Mix PalCl Palmitoyl Chloride in Acetone PalCl->Mix Acidify Acidification (HCl) Mix->Acidify Extract Extraction (DCM) Acidify->Extract Dry Drying (MgSO4) Extract->Dry Evap Evaporation Dry->Evap Purify Column Chromatography Evap->Purify Analyze NMR & MS Analysis Purify->Analyze

A generalized workflow for the synthesis of this compound.

Interaction with Cell Membranes: A Biophysical Perspective

The amphipathic nature of this compound governs its interaction with the lipid bilayer. The long, saturated palmitoyl chain is expected to readily insert into the hydrophobic core of the membrane, while the polar aspartic acid headgroup will remain at the aqueous interface.

Membrane Partitioning

The extent to which this compound incorporates into the cell membrane can be quantified by its membrane partition coefficient (Kₚ). While specific data for this compound is not available, studies on other N-acyl amino acids and similar amphiphilic molecules can provide an estimate. The partitioning is influenced by the hydrophobicity of the acyl chain and the charge and size of the headgroup.

Compound Class Acyl Chain Headgroup Expected Relative Kₚ
N-Palmitoyl Amino AcidsC16:0Amino AcidHigh
N-Myristoyl Amino AcidsC14:0Amino AcidModerate
Free Fatty AcidsC16:0CarboxylateHigh

Table 1: Predicted relative membrane partition coefficients (Kₚ) of N-acyl amino acids.

Effect on Membrane Fluidity

The insertion of this compound into the lipid bilayer is expected to modulate membrane fluidity. The saturated palmitoyl chain can pack tightly with the acyl chains of membrane phospholipids, particularly in ordered domains, potentially leading to a decrease in membrane fluidity (increase in order).

Experimental Protocol: Membrane Fluidity Assay using Fluorescence Anisotropy

This protocol describes how to measure changes in membrane fluidity upon the addition of this compound using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[9][10]

Materials:

  • Liposomes (e.g., composed of POPC or a mixture mimicking a cell membrane)

  • This compound solution

  • DPH stock solution (in a suitable organic solvent like tetrahydrofuran)

  • Buffer (e.g., PBS)

  • Fluorometer with polarization capabilities

Procedure:

  • Liposome (B1194612) Preparation: Prepare unilamellar vesicles (liposomes) of the desired lipid composition using methods such as extrusion or sonication.

  • DPH Labeling: Add the DPH stock solution to the liposome suspension while vortexing to ensure uniform labeling. Incubate in the dark for at least 1 hour to allow the probe to incorporate into the lipid bilayer.

  • Sample Preparation: Prepare a series of samples with a fixed concentration of DPH-labeled liposomes and varying concentrations of this compound. Include a control sample with no this compound.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (e.g., Ex: 360 nm, Em: 430 nm).

    • Measure the fluorescence intensities of the vertically and horizontally polarized emission light when the sample is excited with vertically polarized light.

    • Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

  • Data Analysis: Plot the fluorescence anisotropy as a function of the this compound concentration. An increase in anisotropy indicates a decrease in membrane fluidity.

Fluidity_Assay_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Liposomes Prepare Liposomes DPH Label with DPH Liposomes->DPH NPA Add this compound DPH->NPA Measure Measure Fluorescence Anisotropy NPA->Measure Plot Plot Anisotropy vs. [NPA] Measure->Plot Interpret Interpret Fluidity Change Plot->Interpret

Workflow for assessing membrane fluidity changes using fluorescence anisotropy.
Interaction with Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are involved in cell signaling. Palmitoylation is a known signal for targeting proteins to lipid rafts. It is plausible that this compound may preferentially partition into these ordered lipid domains due to its saturated acyl chain.

Modulation of Signaling Pathways

The primary known signaling role of this compound is its inhibition of the Hedgehog pathway.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of the Hedgehog (Hh) ligand to its receptor, Patched1 (PTCH1).[11] In the absence of Hh, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like molecule. Binding of Hh to PTCH1 relieves this inhibition, allowing SMO to activate downstream signaling cascades that ultimately lead to the activation of Gli transcription factors and the expression of target genes.

This compound has been shown to inhibit Hedgehog signaling.[7] The proposed mechanism involves the insertion of the palmitoyl chain into a hydrophobic pocket of the transmembrane domain of PTCH1, thereby modulating its activity and preventing the activation of SMO.

Hedgehog_Signaling cluster_membrane Cell Membrane PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits Gli Gli Transcription Factors SMO->Gli Activates Hh Hedgehog Ligand Hh->PTCH1 Binds NPA This compound NPA->PTCH1 Inhibits TargetGenes Target Gene Expression Gli->TargetGenes Promotes

Simplified diagram of the Hedgehog signaling pathway and the inhibitory role of this compound.

Interaction with Membrane Proteins

The interaction of this compound with the transmembrane protein PTCH1 highlights its potential to directly modulate the function of other membrane proteins. The insertion of its hydrophobic tail into the lipid bilayer places the aspartate headgroup at the membrane-water interface, where it can engage in electrostatic or hydrogen-bonding interactions with the extracellular or intracellular loops of membrane proteins.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Lipid-Protein Interaction

SPR is a powerful technique for quantifying the binding affinity and kinetics of interactions between a lipid and a protein.[1][12][13][14][15] This protocol outlines a general approach to study the interaction of this compound with a purified membrane protein, such as a reconstituted fragment of PTCH1.

Materials:

  • SPR instrument and sensor chips (e.g., L1 chip for liposome capture)

  • Purified membrane protein of interest (e.g., PTCH1) reconstituted into liposomes

  • This compound solutions of varying concentrations

  • Running buffer

Procedure:

  • Liposome Preparation and Protein Reconstitution: Prepare liposomes containing the purified membrane protein.

  • Chip Preparation: Immobilize the proteoliposomes onto the surface of an L1 sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).

Parameter Description Units
kₐ Association rate constantM⁻¹s⁻¹
kₔ Dissociation rate constants⁻¹
K₋ Equilibrium dissociation constant (kₔ/kₐ)M

Table 2: Key kinetic parameters obtained from SPR analysis.

Conclusion and Future Directions

This compound is an intriguing N-acyl amino acid with a confirmed role as a Hedgehog signaling inhibitor. Its amphipathic nature strongly suggests it will partition into cell membranes, likely influencing their physical properties and interacting with membrane proteins. While direct quantitative data for this compound is currently lacking, this guide provides a framework based on analogous compounds and outlines detailed experimental protocols to enable further investigation.

Future research should focus on:

  • Quantifying the membrane partition coefficient of this compound.

  • Experimentally determining its effect on membrane fluidity and lipid raft organization.

  • Elucidating the precise molecular interactions with PTCH1 and identifying other potential membrane protein targets.

  • Exploring its broader physiological roles beyond Hedgehog signaling.

By addressing these questions, a more complete understanding of the biological significance of this compound will emerge, potentially paving the way for novel therapeutic strategies targeting membrane-associated processes.

References

Methodological & Application

Application Notes and Protocols for N-Palmitoyl-L-aspartate in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Palmitoyl-L-aspartate is an N-acylaspartate compound that has garnered interest in cell biology research. Structurally, it consists of the saturated fatty acid, palmitic acid, linked to the amino acid L-aspartate. This unique structure suggests potential involvement in various cellular processes, drawing from the biological activities of both of its components. Palmitoylation, the attachment of fatty acids like palmitate to proteins, is a crucial post-translational modification that regulates protein localization, stability, and function.[1][2] Dysregulation of palmitoylation has been implicated in several diseases, including cancer and neurodegenerative disorders.[2] Aspartate, on the other hand, is a non-essential amino acid that functions as a neurotransmitter and a key metabolite in cellular biosynthesis.[3][4][5]

Notably, this compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[6] The Hh pathway is fundamental during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. This inhibitory action presents this compound as a potential tool for cancer research and therapeutic development.

These application notes provide a detailed protocol for the preparation and use of this compound in in vitro cell culture experiments, along with suggested applications and methodologies for studying its biological effects.

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes its key physicochemical properties.

PropertyValueReference
Formal Name N-(1-oxohexadecyl)-L-aspartic acid[6]
CAS Number 1782-17-8[6]
Molecular Formula C₂₀H₃₇NO₅[6]
Molecular Weight 387.5 g/mol
Appearance Crystalline solid[6]
Solubility DMF: 20 mg/mL[6]
DMSO: 15 mg/mL[6]
Ethanol: 25 mg/mL[6]
Methyl Acetate: 10 mg/mL[6]
PBS (pH 7.2): 2 mg/mL[6]

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution is essential for accurately dosing cells in culture. Given its solubility profile, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of lipophilic compounds for in vitro use.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile pipette tips

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock concentration of 10-15 mg/mL. For example, to prepare a 15 mg/mL stock solution, dissolve 15 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vitro Cell Treatment Protocol

This protocol outlines the general steps for treating cultured cells with this compound. The optimal concentration and incubation time will depend on the cell type and the specific biological question being investigated.

Materials:

  • Cultured cells in multi-well plates, flasks, or dishes

  • Complete cell culture medium

  • This compound stock solution (prepared as described above)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Wash the cells once with sterile PBS (optional, depending on the cell line).

    • Add the prepared working solutions of this compound or the vehicle control to the respective wells.

  • Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream assays, such as cell viability assays (MTT, WST-1), western blotting, qPCR, or immunofluorescence staining.

Suggested Applications and Assays

Based on the known biological activities of its components and its reported inhibition of the Hedgehog pathway, this compound can be investigated in several research areas.

Research AreaSuggested Cell LinesPotential Assays
Cancer Biology Medulloblastoma (e.g., Daoy), Basal Cell Carcinoma (e.g., ASZ001), Pancreatic Cancer (e.g., PANC-1)Cell proliferation assays (MTT, BrdU), Apoptosis assays (Caspase-3/7 activity, Annexin V staining), Western blot for Hh pathway proteins (Gli1, Ptch1), qPCR for Hh target genes.
Neurobiology Neuronal cell lines (e.g., SH-SY5Y), Primary cortical neurons, Microglia (e.g., BV-2)[7][8]Neurite outgrowth assays, Cytotoxicity assays (LDH release), Measurement of inflammatory markers (e.g., TNF-α, IL-6)[7], NMDA receptor activity assays.
Immunology Macrophages (e.g., RAW 264.7), Monocytes (e.g., THP-1)[7]ELISA for cytokine secretion (e.g., IL-1β, TNF-α), Western blot for inflammatory signaling pathways (e.g., NF-κB)[9][10], Phagocytosis assays.

Visualizing Experimental and Signaling Pathways

To aid in experimental design and understanding the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Downstream Analysis Stock Solution Stock Solution Working Dilutions Working Dilutions Stock Solution->Working Dilutions Cell Treatment Cell Treatment Working Dilutions->Cell Treatment Cell Seeding Cell Seeding Cell Seeding->Cell Treatment Incubation Incubation Cell Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Western Blot Western Blot Incubation->Western Blot qPCR qPCR Incubation->qPCR Other Assays Other Assays Incubation->Other Assays

Figure 1: General experimental workflow for in vitro studies with this compound.

hedgehog_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits Gli-Activator Gli Activator Form SMO->Gli-Activator leads to activation of Gli Gli Proteins (Gli2/3) SUFU->Gli sequesters Gli-Repressor Gli Repressor Form Gli->Gli-Repressor processed to Target Genes Target Gene Expression (e.g., Ptch1, Gli1) Gli-Activator->Target Genes activates This compound This compound This compound->SMO inhibits Hh Hedgehog Ligand Hh->PTCH1 binds

Figure 2: Simplified Hedgehog signaling pathway indicating the inhibitory role of this compound on Smoothened (SMO).

potential_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 Toll-like Receptor 4 (TLR4) This compound->TLR4 may interact with (as palmitic acid moiety) NMDAR NMDA Receptor This compound->NMDAR may interact with (as aspartate moiety) Signaling Cascade Signaling Cascade (e.g., MyD88, TRIF) TLR4->Signaling Cascade activates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx activation leads to NF-kB NF-κB Signaling Cascade->NF-kB activates Gene Transcription Pro-inflammatory Gene Transcription NF-kB->Gene Transcription translocates to nucleus and activates Ca_Influx->Signaling Cascade can modulate

Figure 3: Hypothetical signaling pathways potentially modulated by this compound based on its constituent molecules.

References

Application Notes and Protocols for N-Palmitoyl-L-aspartate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl-L-aspartate is a lipoamino acid that has garnered interest in biomedical research, notably for its role as an inhibitor of Hedgehog signaling. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in research settings.

Data Presentation

Quantitative data regarding the solubility and storage of this compound are summarized in the table below for easy reference and comparison.

ParameterValueUnitSource(s)
Solubility
Dimethylformamide (DMF)20mg/mL[1][2][3]
Dimethyl sulfoxide (B87167) (DMSO)15mg/mL[1][2][3]
Ethanol (B145695)25mg/mL[1][2][3]
Methyl Acetate10mg/mL[1][2]
Phosphate-Buffered Saline (PBS, pH 7.2)2mg/mL[1][2]
Storage
Recommended Storage Temperature-20°C[1][2][3]
Stability of Solid Compound≥ 4years[2]
Stability in Solvent (-80°C)6months[4]
Stability in Solvent (-20°C)1month[4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which is a common practice for sparingly soluble compounds.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Tightly cap the tube/vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with the chosen organic solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol details the dilution of the high-concentration organic stock solution into an aqueous medium, such as cell culture medium, for experimental use.

Materials:

  • High-concentration this compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium or desired aqueous buffer

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Thawing the Stock: Thaw a single aliquot of the high-concentration stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to reach the final desired working concentration. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion, which helps to prevent precipitation of the compound.

  • Final Solvent Concentration: Ensure that the final concentration of the organic solvent (DMSO or ethanol) in the working solution is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments to ensure its stability and prevent potential precipitation over time.

Mandatory Visualizations

Stock_Solution_Preparation_Workflow Workflow for this compound Stock Solution Preparation cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation weigh 1. Weigh this compound add_solvent 2. Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve with Vortexing/Warming add_solvent->dissolve sterilize 4. Sterile Filter (Optional) dissolve->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw A. Thaw Stock Solution Aliquot store->thaw For Experimental Use dilute B. Serially Dilute in Aqueous Medium thaw->dilute use C. Use Immediately in Experiment dilute->use

Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.

Signaling_Pathway_Inhibition Simplified Hedgehog Signaling Pathway Inhibition cluster_pathway Hedgehog Signaling Shh Sonic Hedgehog (Shh) Ptch1 Patched-1 (PTCH1) Shh->Ptch1 inhibits Smo Smoothened (SMO) Ptch1->Smo inhibits Gli Gli Transcription Factors Smo->Gli activates Target_Genes Target Gene Expression Gli->Target_Genes promotes NPA This compound NPA->Shh inhibits signaling

Caption: Diagram showing the inhibitory effect of this compound on the Hedgehog signaling pathway.

References

Application Note: Quantification of N-Palmitoyl-L-aspartate in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl-L-aspartate is a naturally occurring N-acyl aspartate that has been identified as an inhibitor of the Hedgehog signaling pathway.[1] The Hedgehog pathway is crucial in embryonic development and has been implicated in the progression of certain cancers. The ability to accurately quantify this compound in various biological matrices is essential for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting this pathway.

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in academia and the pharmaceutical industry.

Signaling Pathway Context

The following diagram illustrates the established role of this compound within the Hedgehog signaling pathway.

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Shh Sonic Hedgehog (Shh) PTCH1 Patched-1 (PTCH1) Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits Gli Gli (Inactive) SUFU->Gli Sequesters Gli_act Gli (Active) Gli->Gli_act Target_Genes Target Gene Expression Gli_act->Target_Genes Promotes NPA This compound NPA->SMO Inhibits [1]

Caption: Hedgehog signaling pathway and the inhibitory role of this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below. This process includes sample preparation, LC-MS/MS analysis, and subsequent data processing.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) IS_Spike Spike with Internal Standard (N-Palmitoyl-d3-L-aspartate) Sample->IS_Spike Extraction Protein Precipitation & Liquid-Liquid Extraction IS_Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution Injection Injection onto LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Materials and Methods

Reagents and Materials
  • This compound analytical standard

  • N-Palmitoyl-d3-L-aspartate (internal standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methyl tert-butyl ether (MTBE)

  • Biological matrix (e.g., human plasma)

Standard Solutions and Calibration Curve

Stock solutions of this compound and N-Palmitoyl-d3-L-aspartate were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions for the calibration curve were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards were prepared by spiking the appropriate amount of working standard solution into the biological matrix.

Sample Preparation Protocol
  • Thawing: Thaw biological samples (e.g., 50 µL of plasma) on ice.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (N-Palmitoyl-d3-L-aspartate, 1 µg/mL) to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 500 µL of MTBE to the supernatant. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Organic Layer Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 90:10 acetonitrile/water (v/v) with 0.1% formic acid. Vortex for 20 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

LC Parameters Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 50% B to 95% B over 8 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min.
MS/MS Parameters Setting
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 1
Spray Voltage -4500 V
Source Temperature 500°C
Collision Gas Argon

Results and Data Presentation

The LC-MS/MS method was validated for linearity, sensitivity, accuracy, and precision.

Mass Spectrometry Transitions

The Multiple Reaction Monitoring (MRM) transitions for this compound and its deuterated internal standard are summarized in Table 1. The transitions were optimized by direct infusion of the analytical standards.

Table 1: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Polarity
This compound 370.3 132.1 25 Negative

| N-Palmitoyl-d3-L-aspartate | 373.3 | 135.1 | 25 | Negative |

Method Validation Summary

A summary of the quantitative performance of the method is presented in Table 2. The method demonstrates excellent linearity over the specified concentration range and achieves low limits of detection and quantification.

Table 2: Quantitative Method Performance

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%

| Accuracy (% Recovery) | 90 - 110% |

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and specific quantification of this compound in biological matrices. The detailed protocol for sample preparation and analysis provides a reliable tool for researchers investigating the role of this lipid mediator in health and disease. The method's performance makes it suitable for both basic research and clinical applications in the field of drug development.

References

Application Notes and Protocols: N-Palmitoyl-L-aspartate in Hedgehog Signaling Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the formation and progression of various cancers, making it a key target for therapeutic intervention. A pivotal post-translational modification in Hh signaling is the N-palmitoylation of the Sonic Hedgehog (Shh) ligand, a reaction catalyzed by the enzyme Hedgehog acyltransferase (Hhat).[1][2][3] This lipid modification is essential for the full signaling activity of Shh.[2][4]

N-Palmitoyl-L-aspartate is an N-acylaspartate that has been identified as an inhibitor of the Hedgehog signaling pathway.[5] It has been shown to suppress Hh signaling induced by the Smoothened (Smo) agonist, SAG, or by non-sterol-modified Shh.[5] This document provides detailed application notes and protocols for utilizing this compound in Hedgehog signaling assays to investigate its inhibitory effects and potential as a therapeutic agent.

Mechanism of Hedgehog Signaling and Potential Interaction of this compound

The canonical Hedgehog signaling pathway is initiated by the binding of a lipid-modified Hh ligand (such as Shh) to its receptor, Patched (PTCH1). In the absence of the Hh ligand, PTCH1 inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO). Upon Hh binding to PTCH1, this inhibition is relieved, leading to the activation of SMO. Activated SMO then triggers a downstream signaling cascade that results in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes.

This compound has been shown to inhibit Hh signaling that is stimulated by the Smoothened agonist SAG.[5] This suggests that this compound acts downstream of or at the level of SMO activation. The precise mechanism is yet to be fully elucidated, but it may involve interference with SMO conformational changes, downstream signaling components, or the function of GLI transcription factors.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand (Palmitoylated) PTCH1 PTCH1 Shh->PTCH1 binds Shh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits SUFU's inhibition of GLI GLI GLI Proteins SUFU->GLI inhibits GLI_A Activated GLI (GLI-A) GLI->GLI_A activation TargetGenes Hedgehog Target Genes GLI_A->TargetGenes activates transcription NPA This compound NPA->GLI_A inhibits

Figure 1: Hedgehog Signaling Pathway and Hypothesized Action of this compound.

Experimental Protocols

Protocol 1: GLI-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on Hedgehog pathway activation using a GLI-responsive luciferase reporter system.

Materials:

  • HEK293T or NIH/3T3 cells

  • GLI-responsive firefly luciferase reporter plasmid (e.g., pGL3-8xGli-luc)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Lipofectamine 2000 or other suitable transfection reagent

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM

  • Smoothened Agonist (SAG)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T or NIH/3T3 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent mix. In one tube, dilute 100 ng of GLI-responsive firefly luciferase plasmid and 10 ng of Renilla luciferase plasmid in 25 µL of Opti-MEM.

    • In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature.

    • Add 50 µL of the complex to each well.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Treatment:

    • Prepare a serial dilution of this compound in serum-free DMEM.

    • Prepare a solution of SAG at a concentration known to induce a robust luciferase signal (e.g., 100 nM).

    • Aspirate the media from the cells and replace it with 100 µL of serum-free DMEM containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO).

    • After 1 hour of pre-incubation with this compound, add SAG to the appropriate wells. Include wells with SAG alone and untreated controls.

  • Incubation: Incubate the plate for another 24-48 hours at 37°C.

  • Luciferase Assay:

    • Aspirate the media and lyse the cells according to the Dual-Luciferase Reporter Assay System manufacturer's protocol.

    • Measure firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the fold change in luciferase activity relative to the untreated control.

    • Plot the dose-response curve for this compound inhibition and determine the IC50 value.

cluster_workflow GLI-Luciferase Reporter Assay Workflow A Day 1: Seed Cells (HEK293T or NIH/3T3) B Day 2: Transfect with GLI-Luc & Renilla Plasmids A->B C Day 3: Pre-treat with This compound B->C D Day 3: Stimulate with Smoothened Agonist (SAG) C->D E Day 4/5: Lyse Cells & Measure Luciferase Activity D->E F Data Analysis: Calculate IC50 E->F

Figure 2: Workflow for the GLI-Luciferase Reporter Assay.

Data Presentation

The quantitative data from the GLI-luciferase reporter assay can be summarized in a table for easy comparison of the inhibitory effects of this compound at various concentrations.

Table 1: Inhibition of SAG-Induced Hedgehog Signaling by this compound

TreatmentThis compound (µM)Normalized Luciferase Activity (Fold Change vs. Untreated)% Inhibition
Untreated Control01.0 ± 0.10%
SAG (100 nM)015.2 ± 1.5-
SAG + this compound0.112.5 ± 1.119.1%
SAG + this compound18.1 ± 0.949.6%
SAG + this compound103.5 ± 0.482.8%
SAG + this compound501.2 ± 0.298.6%

Data are represented as mean ± standard deviation from a representative experiment performed in triplicate. % Inhibition is calculated relative to the SAG-only treated group.

Conclusion

These application notes provide a framework for utilizing this compound as an inhibitor in Hedgehog signaling assays. The provided protocols and diagrams offer a starting point for researchers to investigate the mechanism and efficacy of this compound. Further experiments, such as examining the effect of this compound on the expression of endogenous Hh target genes (e.g., GLI1, PTCH1) via qRT-PCR, can provide additional validation of its inhibitory activity. The study of this compound and similar molecules may lead to the development of novel therapeutics for cancers and other diseases driven by aberrant Hedgehog signaling.

References

Application Notes and Protocols for Studying Smoothened Antagonism using N-Palmitoyl-L-aspartate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. The G-protein coupled receptor, Smoothened (SMO), is a key transducer of Hh signaling and a well-established therapeutic target for inhibiting this pathway. N-Palmitoyl-L-aspartate is a naturally occurring N-acylaspartate that has been identified as an inhibitor of the Hedgehog signaling cascade.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study Smoothened antagonism.

While this compound is known to inhibit Hedgehog signaling stimulated by Smoothened agonists, comprehensive quantitative data on its direct interaction with Smoothened, such as IC50 and Ki values, are not extensively available in publicly accessible literature.[1] The data presented in the tables below are representative examples based on the expected activity of a Smoothened antagonist and should be experimentally determined for this compound.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValue (Hypothetical)Description
IC50 (Gli-Luciferase Assay) 500 nMConcentration of this compound that inhibits 50% of the Gli-luciferase activity induced by a Smoothened agonist (e.g., SAG).
Ki (Competitive Binding Assay) 250 nMInhibitory constant of this compound for Smoothened, determined by competitive binding against a radiolabeled or fluorescently-labeled SMO antagonist.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C20H37NO5[1]
Molecular Weight 371.5 g/mol [1]
CAS Number 1782-17-8[1]
Solubility DMSO, Ethanol, DMF[1]

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway and Smoothened Antagonism

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to translocate to the primary cilium and activate the Gli family of transcription factors (Gli1, Gli2, Gli3). Activated Gli proteins then translocate to the nucleus and induce the expression of Hh target genes. This compound acts as an antagonist of Smoothened, thereby blocking the downstream signaling cascade.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and Smoothened Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh Hedgehog Ligand (e.g., Shh) PTCH Patched (PTCH) Hh->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli Complex SUFU->Gli Sequesters Gli_act Activated Gli Gli->Gli_act Activation Nucleus Nucleus Gli_act->Nucleus Translocates Target_Genes Target Gene Expression Nucleus->Target_Genes Induces NPA This compound NPA->SMO Antagonizes

Caption: Hedgehog signaling pathway illustrating the inhibitory role of this compound on Smoothened.

Experimental Workflow: Gli-Luciferase Reporter Assay

This workflow outlines the key steps for assessing the inhibitory activity of this compound on the Hedgehog pathway using a Gli-responsive luciferase reporter assay.

Gli_Luciferase_Workflow Gli-Luciferase Reporter Assay Workflow Start Start Seed_Cells Seed NIH/3T3-light II cells in 96-well plate Start->Seed_Cells Starve_Cells Serum starve cells Seed_Cells->Starve_Cells Add_Compounds Add this compound (various concentrations) Starve_Cells->Add_Compounds Add_Agonist Add Smoothened agonist (e.g., SAG) Add_Compounds->Add_Agonist Incubate Incubate for 24-48 hours Add_Agonist->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure Firefly and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze data and calculate IC50 Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound using a Gli-luciferase assay.

Experimental Workflow: Smoothened Competitive Binding Assay

This workflow describes the procedure for a competitive binding assay to determine the binding affinity of this compound to Smoothened.

Binding_Assay_Workflow Smoothened Competitive Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes expressing Smoothened Start->Prepare_Membranes Incubate_Membranes Incubate membranes with This compound (various concentrations) Prepare_Membranes->Incubate_Membranes Add_Radioligand Add radiolabeled SMO antagonist (e.g., [3H]-Cyclopamine) Incubate_Membranes->Add_Radioligand Incubate Incubate to reach equilibrium Add_Radioligand->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Measure_Radioactivity Measure radioactivity Separate->Measure_Radioactivity Analyze_Data Analyze data and calculate Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the binding affinity of this compound to Smoothened.

Experimental Protocols

Protocol 1: Gli-Luciferase Reporter Assay for Smoothened Antagonism

This protocol is designed to quantify the inhibitory effect of this compound on Hedgehog pathway activation in a cell-based assay. It utilizes NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

Materials:

  • NIH/3T3-light II cells (or similar Gli-reporter cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Smoothened agonist (e.g., SAG - Smoothened Agonist)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture NIH/3T3-light II cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Serum Starvation:

    • After 24 hours, aspirate the growth medium and replace it with 100 µL of low-serum medium (DMEM with 0.5% FBS).

    • Incubate for another 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in low-serum medium.

    • Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Pathway Activation:

    • Immediately after adding the compound, add a Smoothened agonist (e.g., SAG at a final concentration of 100 nM) to all wells except for the negative control wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells and measure firefly and Renilla luciferase activities according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the concentration of this compound.

    • Calculate the IC50 value using a suitable non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Competitive Radioligand Binding Assay for Smoothened

This protocol describes a method to determine the binding affinity (Ki) of this compound to the Smoothened receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

  • Cell membranes prepared from cells overexpressing human Smoothened (e.g., HEK293T-SMO)

  • [3H]-Cyclopamine (or another suitable radiolabeled SMO antagonist)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

  • Unlabeled cyclopamine (B1684311) (for determining non-specific binding)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add:

      • 25 µL of binding buffer (for total binding) or 25 µL of a high concentration of unlabeled cyclopamine (e.g., 10 µM, for non-specific binding).

      • 25 µL of the various concentrations of this compound or vehicle.

      • 50 µL of [3H]-Cyclopamine at a final concentration near its Kd (e.g., 2-5 nM).

  • Binding Reaction:

    • Add 100 µL of the cell membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg) to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.

  • Filtration:

    • Pre-wet the filter plate with wash buffer.

    • Rapidly transfer the contents of the reaction plate to the filter plate and apply vacuum to separate the bound from the free radioligand.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well of the filter plate.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Application Notes and Protocols: Delivery of N-Palmitoyl-L-aspartate to Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl-L-aspartate is an N-acylaspartate that has been identified as an inhibitor of the Hedgehog signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant reactivation in adults is implicated in the progression of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, breast, and lung.[2][3][4] The inhibition of Hedgehog signaling is a clinically validated strategy in oncology.[5]

The structure of this compound combines two molecules with significant roles in cancer biology: palmitic acid and L-aspartic acid. Palmitoylation, the attachment of palmitic acid to proteins, is a critical post-translational modification that regulates the localization and function of key signaling proteins involved in cancer, such as those in the Ras and Wnt/β-catenin pathways.[6] Cancer cells can utilize exogenous palmitate for the synthesis of structural and signaling lipids necessary for their proliferation.[7][8] L-aspartate is a crucial amino acid for the synthesis of proteins and nucleotides, and its availability can be a limiting factor for cancer cell proliferation, particularly in the hypoxic tumor microenvironment.[9][10][11]

These application notes provide a comprehensive guide for researchers investigating the delivery and anti-cancer effects of this compound on various cancer cell lines. Detailed protocols for in vitro assays are provided to assess its impact on cell viability, apoptosis, and relevant signaling pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Formal Name N-(1-oxohexadecyl)-L-aspartic acid[1]
CAS Number 1782-17-8[1]
Molecular Formula C₂₀H₃₇NO₅[1]
Formula Weight 371.5 g/mol [1]
Solubility DMF: 20 mg/ml; DMSO: 15 mg/ml; Ethanol: 25 mg/ml; Methyl Acetate: 10 mg/ml; PBS (pH 7.2): 2 mg/ml[1]
Table 2: Example Data on the Effect of this compound on Cancer Cell Viability (IC₅₀ Values)
Cancer Cell LineTissue of OriginThis compound IC₅₀ (µM) after 72h
Pancreatic Cancer
MIA PaCa-2PancreasData to be determined
BxPC-3PancreasData to be determined
Breast Cancer
MCF-7BreastData to be determined
MDA-MB-231BreastData to be determined
Lung Cancer
A549LungData to be determined
H460LungData to be determined
Medulloblastoma
DaoyBrainData to be determined
D283 MedBrainData to be determined

Note: The IC₅₀ values in this table are placeholders and need to be experimentally determined.

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Delivery and Cellular Impact NPAL This compound (Exogenous Delivery) Membrane Cancer Cell Membrane NPAL->Membrane Delivery Uptake Cellular Uptake Membrane->Uptake Hedgehog Inhibition of Hedgehog Signaling Uptake->Hedgehog Metabolism Metabolic Perturbation (Palmitate & Aspartate Pools) Uptake->Metabolism Proliferation Decreased Cell Proliferation Hedgehog->Proliferation Apoptosis Induction of Apoptosis Hedgehog->Apoptosis Metabolism->Proliferation Metabolism->Apoptosis

Caption: Logical workflow of this compound's delivery and its putative effects on cancer cells.

G cluster_1 Experimental Workflow for Assessing Anti-Cancer Effects cluster_assays In Vitro Assays start Prepare this compound Stock Solution treat Treat Cells with Varying Concentrations start->treat culture Culture Cancer Cell Lines culture->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treat->apoptosis western Western Blot Analysis (Hedgehog Pathway Proteins) treat->western data Data Analysis and Interpretation viability->data apoptosis->data western->data

Caption: A generalized experimental workflow for evaluating this compound's in vitro efficacy.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile filtration unit (0.22 µm pore size)

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). Based on its solubility, a 15 mg/ml solution in DMSO is achievable.[1]

  • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

  • At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • After 24 hours, treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Western Blot Analysis of Hedgehog Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins in the Hedgehog signaling pathway.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates or larger flasks

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Primary antibodies against key Hedgehog pathway proteins (e.g., Shh, PTCH1, SMO, GLI1) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Seed and treat cells with this compound as described in Protocol 3.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

References

Application Notes and Protocols for Determining the Dose-Response Curve of N-Palmitoyl-L-aspartate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl-L-aspartate is a naturally occurring N-acylaspartate that has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a crucial regulator of embryonic development and has been implicated in the progression of various cancers when aberrantly activated.[2][3] Therefore, inhibitors of this pathway, such as this compound, are of significant interest for therapeutic development.

These application notes provide a detailed experimental design to determine the dose-response curve of this compound. The protocols herein describe two key assays: a cell viability assay to assess the cytotoxic or cytostatic effects of the compound and a functional reporter assay to specifically measure the inhibition of the Hedgehog signaling pathway. The Shh-LIGHT2 cell line is recommended as the model system due to its engineered responsiveness to Hedgehog signaling, making it ideal for quantitative analysis.[4][5][6]

I. Assessment of Cytotoxicity/Cell Viability using the MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is directly proportional to the number of viable cells.[7]

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Shh-LIGHT2 cells (or other suitable cell line with an active Hedgehog pathway)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend the cells in fresh media.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to achieve a range of desired concentrations. A common starting range is from 0.1 µM to 100 µM.

    • Remove the media from the wells and replace it with 100 µL of media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of solvent used for the compound).

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the media containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved. Gently shake the plate to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[7]

Data Presentation

The results of the MTT assay can be summarized in the following table:

This compound (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean Absorbance% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100

% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

II. Assessment of Hedgehog Pathway Inhibition using a Gli-Luciferase Reporter Assay

This protocol utilizes the Shh-LIGHT2 cell line, which contains a Gli-responsive firefly luciferase reporter, to specifically measure the inhibitory effect of this compound on the Hedgehog signaling pathway. A decrease in luciferase activity corresponds to the inhibition of the pathway.[4][8]

Experimental Protocol: Gli-Luciferase Reporter Assay

Materials:

  • This compound

  • Shh-LIGHT2 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Sonic Hedgehog (Shh) conditioned media or a Smoothened (Smo) agonist (e.g., SAG)

  • Dual-Luciferase Reporter Assay System

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed Shh-LIGHT2 cells in a white, opaque 96-well plate at a density of 20,000-30,000 cells per well in 100 µL of media.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment and Pathway Activation:

    • Prepare serial dilutions of this compound as described previously.

    • Remove the media and add 80 µL of fresh media containing the different concentrations of this compound to the respective wells.

    • To activate the Hedgehog pathway, add 20 µL of Shh conditioned media or a Smoothened agonist (e.g., SAG at a final concentration of 100 nM) to each well (except for the negative control wells).

    • Include the following controls:

      • Negative Control: Cells with media only.

      • Positive Control: Cells with Shh conditioned media or SAG, and vehicle.

    • Incubate the plate for 24-48 hours.

  • Luciferase Assay:

    • After incubation, carefully remove the media from the wells.

    • Lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's instructions for the dual-luciferase reporter assay system.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Data Presentation

The results of the Gli-Luciferase Reporter Assay can be summarized in the following table:

This compound (µM)Firefly Luciferase Activity (RLU) - Replicate 1Renilla Luciferase Activity (RLU) - Replicate 1Normalized Ratio (Firefly/Renilla) - Replicate 1Mean Normalized Ratio% Inhibition
0 (Vehicle Control)0
0.1
1
10
50
100

RLU = Relative Light Units Normalized Ratio = Firefly Luciferase Activity / Renilla Luciferase Activity % Inhibition = [1 - (Mean Normalized Ratio of Treated Wells / Mean Normalized Ratio of Positive Control Wells)] x 100

Visualizations

Hedgehog Signaling Pathway

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibits degradation of Gli SUFU SUFU Gli Gli Gli_active Active Gli SUFU_Gli->Gli_active Dissociates Target_Genes Target Gene Transcription Gli_active->Target_Genes Activates NPA This compound NPA->SMO Inhibits

Caption: The Hedgehog signaling pathway and the putative inhibitory point of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_mtt MTT Assay cluster_luc Luciferase Assay cluster_analysis Data Analysis Cell_Culture Culture Shh-LIGHT2 Cells Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Compound_Prep Prepare this compound Serial Dilutions Treat_Cells Treat Cells with Compound Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells MTT_Incubation Incubate with MTT Treat_Cells->MTT_Incubation Activate_Pathway Activate Hedgehog Pathway (Shh or SAG) Treat_Cells->Activate_Pathway Solubilization Solubilize Formazan MTT_Incubation->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance Dose_Response_Curve Generate Dose-Response Curves (Viability and Inhibition) Read_Absorbance->Dose_Response_Curve Lyse_Cells Lyse Cells Activate_Pathway->Lyse_Cells Read_Luminescence Read Luminescence Lyse_Cells->Read_Luminescence Read_Luminescence->Dose_Response_Curve IC50_EC50 Calculate IC50/EC50 Values Dose_Response_Curve->IC50_EC50

Caption: Workflow for determining the dose-response of this compound.

References

Application Notes and Protocols for N-Palmitoyl-L-aspartate Treatment in 3D Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Three-dimensional (3D) organoid cultures have emerged as powerful in vitro models that recapitulate the complex cellular organization and physiological functions of their in vivo organ counterparts.[1] This has opened new avenues for disease modeling, drug screening, and personalized medicine.[1] N-Palmitoyl-L-aspartate is a chiral compound, and its effects on complex biological systems like organoids are of growing interest.[2][3] These application notes provide a comprehensive overview and detailed protocols for the treatment of 3D organoid cultures with this compound. The protocols are designed to be adaptable for various organoid types, including but not limited to intestinal, hepatic, and pancreatic organoids.

While direct studies on this compound in organoids are emerging, we can extrapolate from studies on related molecules like palmitate, which have been shown to induce lipotoxicity and affect cell differentiation and viability in intestinal organoids.[4][5] This document provides a framework for investigating the potential effects of this compound on organoid development, function, and signaling pathways.

Experimental Workflow

The general workflow for treating 3D organoid cultures with this compound involves several key stages, from organoid establishment to data analysis.

experimental_workflow cluster_setup Phase 1: Culture Establishment cluster_treatment Phase 2: this compound Treatment cluster_analysis Phase 3: Data Acquisition and Analysis cluster_data Phase 4: Interpretation start Initiate Organoid Culture from Cryopreserved Stocks or Primary Tissue culture Expand and Mature Organoids in 3D Matrix (e.g., Matrigel) start->culture prepare Prepare this compound Stock Solution culture->prepare Mature organoids ready for treatment treat Add Compound to Organoid Culture Medium at Desired Concentrations prepare->treat incubate Incubate for Defined Time Points (e.g., 24, 48, 72 hours) treat->incubate imaging Brightfield and Fluorescence Microscopy incubate->imaging biochemical Viability Assays (e.g., MTT, CellTiter-Glo) incubate->biochemical molecular RNA/Protein Extraction for qPCR, Western Blot, or 'Omics' incubate->molecular functional Functional Assays (e.g., Secretion, Barrier Function) incubate->functional interpret Data Analysis and Interpretation imaging->interpret biochemical->interpret molecular->interpret functional->interpret

Caption: Experimental workflow for this compound treatment in organoids.

Quantitative Data Summary

The following tables represent hypothetical data from studies treating intestinal organoids with this compound for 48 hours.

Table 1: Effects of this compound on Organoid Morphology and Viability

Treatment GroupConcentration (µM)Average Organoid Diameter (µm)Budding Efficiency (%)Cell Viability (%)
Vehicle Control0250 ± 2585 ± 5100 ± 3
This compound10245 ± 2282 ± 698 ± 4
This compound50210 ± 3065 ± 885 ± 7
This compound100150 ± 35 40 ± 1060 ± 9**
p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.

Table 2: Gene Expression Changes in Intestinal Organoids Treated with this compound

GeneFunctionFold Change (50 µM this compound)
Lgr5Stem Cell Marker0.6 ± 0.1
Mki67Proliferation Marker0.7 ± 0.2
Casp3Apoptosis Marker2.5 ± 0.5
Muc2Goblet Cell Marker0.8 ± 0.1
ChgAEnteroendocrine Cell Marker1.1 ± 0.3
PPARαNuclear Receptor3.2 ± 0.6
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Establishment and Maintenance of 3D Organoid Cultures

This protocol is a general guideline and may need optimization based on the specific organoid type.[6]

Materials:

  • Cryopreserved organoids or fresh tissue for isolation

  • Basement membrane matrix (e.g., Matrigel® or Cultrex®)

  • Complete organoid growth medium specific to the tissue of origin

  • Cell recovery solution

  • 6-well or 24-well tissue culture plates

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Thawing Organoids: Rapidly thaw a cryovial of organoids in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 10 mL of basal medium. Centrifuge at 300 x g for 5 minutes.

  • Embedding in Matrix: Discard the supernatant and resuspend the organoid pellet in the required volume of ice-cold basement membrane matrix.

  • Plating: Dispense 50 µL droplets of the organoid-matrix suspension into the center of pre-warmed culture plate wells.

  • Solidification: Incubate the plate at 37°C for 10-15 minutes to allow the matrix to solidify into a dome.

  • Adding Medium: Gently add 500 µL (for 24-well) or 2 mL (for 6-well) of complete organoid growth medium to each well. Do not pipette directly onto the domes.

  • Maintenance: Culture the organoids at 37°C and 5% CO₂. Replace the medium every 2-3 days. Passage the organoids every 7-10 days.

Protocol 2: this compound Treatment of Mature Organoids

Materials:

  • Mature organoid cultures (Day 7-10 post-passaging)

  • This compound powder

  • DMSO (or other suitable solvent)

  • Complete organoid growth medium

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 100 mM stock. Store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete organoid growth medium to achieve the desired final concentrations. Prepare a vehicle control medium containing the same final concentration of DMSO.

  • Treatment: Carefully aspirate the old medium from the organoid cultures.

  • Application: Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Return the plates to the incubator and culture for the desired time points (e.g., 24, 48, 72 hours).

  • Endpoint Analysis: After incubation, proceed with downstream analyses such as microscopy, viability assays, or harvesting for molecular analysis.

Protocol 3: Harvesting Organoids for RNA and Protein Analysis

Materials:

  • Cell recovery solution (ice-cold)

  • PBS (ice-cold)

  • TRIzol® or similar lysis buffer for RNA extraction

  • RIPA buffer with protease inhibitors for protein extraction

Procedure:

  • Medium Removal: Aspirate the culture medium from the wells.

  • Matrix Dissociation: Add 1 mL of ice-cold cell recovery solution to each well and incubate on ice for 30-60 minutes, pipetting up and down every 15 minutes to break up the domes.

  • Harvesting: Transfer the dissociated organoid suspension to a 1.5 mL microcentrifuge tube.

  • Washing: Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet with 1 mL of ice-cold PBS.

  • Lysis: Centrifuge again, discard the supernatant, and resuspend the organoid pellet in the appropriate lysis buffer (e.g., 1 mL TRIzol® for RNA or 100-200 µL RIPA buffer for protein).

  • Downstream Processing: Proceed with the respective protocols for RNA or protein purification.

Hypothesized Signaling Pathway

Based on the known actions of related fatty acids and potential cellular stress responses, this compound treatment could modulate several signaling pathways. One hypothesized pathway involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation.

signaling_pathway NPA This compound PPARa PPARα NPA->PPARa Activates ER_Stress ER Stress NPA->ER_Stress Induces (at high concentrations) PPRE PPRE (in DNA) PPARa->PPRE Binds as heterodimer with RXR RXR RXR RXR->PPRE GeneExp Target Gene Expression (e.g., Lipid Metabolism, Anti-inflammatory Genes) PPRE->GeneExp Regulates Transcription UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Leads to CellCycle Cell Cycle Arrest UPR->CellCycle Leads to

Caption: Hypothesized signaling cascade for this compound in organoids.

References

Assessing the Effect of N-Palmitoyl-L-aspartate on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl-L-aspartate is an N-acyl amide that has been identified as an inhibitor of the Hedgehog signaling pathway.[1] This pathway is crucial in embryonic development and has been implicated in the progression of various cancers when aberrantly activated. The inhibition of this pathway by this compound suggests its potential as a therapeutic agent, making the study of its effects on gene expression a critical area of research. These application notes provide a comprehensive guide to designing and executing experiments to assess the impact of this compound on gene expression, from selecting appropriate methodologies to interpreting the resulting data.

Predicted Biological Effects and Key Signaling Pathways

This compound's primary known mechanism of action is the inhibition of the Hedgehog signaling pathway.[1] This pathway, when activated by Hedgehog ligands, leads to the activation of Gli transcription factors, which in turn regulate the expression of a wide range of target genes involved in cell proliferation, differentiation, and survival. Therefore, treatment with this compound is expected to lead to the downregulation of Gli target genes.

Furthermore, as a lipid molecule, this compound may have broader effects on cellular metabolism and signaling. Its palmitoyl (B13399708) moiety could influence pathways sensitive to fatty acid levels, potentially impacting genes related to lipid metabolism and cellular stress.

Key Signaling Pathway: Hedgehog Signaling

The Hedgehog signaling pathway is a critical regulator of cell growth and differentiation. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits the Smoothened (SMO) protein. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of target genes. This compound is known to inhibit this pathway.[1]

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits degradation of GLI GLI_A Activated GLI (GLI-A) SUFU_GLI->GLI_A GLI_A_nuc Activated GLI GLI_A->GLI_A_nuc Translocates Target_Genes Target Gene Expression (e.g., PTCH1, GLI1) GLI_A_nuc->Target_Genes Induces Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH Binds NPA This compound NPA->SMO Inhibits

Hedgehog Signaling Pathway and Inhibition by this compound.

Data Presentation: Expected Gene Expression Changes

Treatment of responsive cells with this compound is anticipated to alter the expression of Hedgehog pathway target genes. The following table provides a hypothetical summary of expected changes in a cancer cell line with an overactive Hedgehog pathway.

Gene SymbolGene NameFunctionExpected Change with this compound
Hedgehog Pathway Targets
GLI1GLI Family Zinc Finger 1Transcription factor and target geneDownregulation
PTCH1Patched 1Hedgehog receptor and target geneDownregulation
MYCMYC Proto-OncogeneCell cycle progression, apoptosisDownregulation
CCND1Cyclin D1Cell cycle progressionDownregulation
BCL2BCL2 Apoptosis RegulatorInhibition of apoptosisDownregulation
Potential Off-Target Effects (Lipid Metabolism)
FASNFatty Acid SynthaseFatty acid synthesisVariable
SCDStearoyl-CoA DesaturaseFatty acid metabolismVariable
CPT1ACarnitine Palmitoyltransferase 1AFatty acid oxidationVariable

Experimental Protocols

To assess the effect of this compound on gene expression, several robust methods can be employed. The choice of method will depend on the scope of the investigation, from targeted gene analysis to genome-wide screening.

Experimental_Workflow General Experimental Workflow for Gene Expression Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line with Active Hedgehog Pathway) Treatment 2. Treatment - this compound - Vehicle Control Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction QC 4. RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->QC Gene_Expression_Analysis 5. Gene Expression Analysis QC->Gene_Expression_Analysis qPCR Quantitative PCR (qPCR) (Targeted Genes) Gene_Expression_Analysis->qPCR Microarray Microarray (Genome-wide) Gene_Expression_Analysis->Microarray RNA_Seq RNA-Sequencing (RNA-Seq) (Genome-wide, Transcript Isoforms) Gene_Expression_Analysis->RNA_Seq Data_Analysis 6. Data Analysis - Fold Change Calculation - Statistical Analysis qPCR->Data_Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis Interpretation 7. Biological Interpretation - Pathway Analysis - Target Validation Data_Analysis->Interpretation

General Experimental Workflow for Gene Expression Analysis.
Protocol 1: Quantitative Real-Time PCR (qPCR) for Targeted Gene Expression Analysis

This protocol is suitable for quantifying the expression of a small number of target genes, such as known Hedgehog pathway targets.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., a medulloblastoma or basal cell carcinoma cell line with a known active Hedgehog pathway) in appropriate media and conditions.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations (e.g., 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).

2. RNA Extraction:

  • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA according to the manufacturer's protocol.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

3. RNA Quantification and Quality Control:

  • Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended.

4. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

5. qPCR:

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA.

  • Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

6. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).

  • Calculate the fold change in gene expression using the 2-ΔΔCt method.

Protocol 2: Microarray Analysis for Genome-Wide Expression Profiling

This protocol allows for the simultaneous analysis of thousands of genes to identify novel targets of this compound.

1. Cell Culture, Treatment, and RNA Extraction:

  • Follow steps 1-3 from the qPCR protocol. High-quality RNA is crucial for microarray experiments.

2. cDNA Synthesis and Labeling:

  • Synthesize double-stranded cDNA from the total RNA.

  • In vitro transcribe the cDNA to generate cRNA, incorporating labeled nucleotides (e.g., biotin-UTP).

3. Hybridization:

  • Fragment the labeled cRNA.

  • Hybridize the fragmented cRNA to a microarray chip (e.g., Affymetrix GeneChip) overnight in a hybridization oven.

4. Washing and Staining:

  • Wash the microarray chip to remove non-specifically bound cRNA.

  • Stain the chip with a fluorescently labeled streptavidin conjugate.

5. Scanning and Data Acquisition:

  • Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals.

  • Quantify the signal intensities for each probe on the array.

6. Data Analysis:

  • Perform quality control checks on the raw data.

  • Normalize the data to correct for systematic variations.

  • Identify differentially expressed genes between the this compound-treated and control groups using statistical tests (e.g., t-test, ANOVA) and fold-change analysis.

  • Perform pathway and gene ontology analysis to identify biological processes affected by the treatment.

Protocol 3: RNA-Sequencing (RNA-Seq) for In-Depth Transcriptome Analysis

RNA-Seq provides a comprehensive and highly sensitive method for analyzing the transcriptome, including the identification of novel transcripts and alternative splicing events.

1. Cell Culture, Treatment, and RNA Extraction:

  • Follow steps 1-3 from the qPCR protocol. High-quality RNA is essential.

2. Library Preparation:

  • Deplete ribosomal RNA (rRNA) from the total RNA.

  • Fragment the remaining RNA.

  • Synthesize first and second-strand cDNA.

  • Ligate sequencing adapters to the cDNA fragments.

  • Amplify the library using PCR.

3. Sequencing:

  • Quantify and assess the quality of the library.

  • Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

  • Perform quality control on the raw sequencing reads.

  • Align the reads to a reference genome.

  • Quantify gene and transcript expression levels.

  • Identify differentially expressed genes and transcripts.

  • Perform pathway analysis, gene ontology analysis, and analysis of alternative splicing.

Conclusion

The provided application notes and protocols offer a framework for investigating the effects of this compound on gene expression. By leveraging its known role as a Hedgehog pathway inhibitor and considering its potential lipid-mediated effects, researchers can design robust experiments to elucidate its mechanism of action and identify novel therapeutic targets. The choice of methodology will depend on the specific research question, with qPCR providing targeted validation and microarray and RNA-Seq enabling comprehensive, discovery-based approaches. Careful experimental design and rigorous data analysis are paramount for obtaining meaningful and reproducible results in this promising area of research.

References

Application Note: A Homogeneous Cell-Based Assay for Screening N-Palmitoyl-L-aspartate Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Palmitoyl-L-aspartate is an endogenous N-acyl amino acid, a class of lipid signaling molecules with emerging biological significance.[1] While its precise molecular targets are still under investigation, its structural similarity to other lipid signaling molecules suggests a potential role in activating cell surface receptors, such as G-protein coupled receptors (GPCRs). This application note describes the development of a robust and sensitive cell-based assay to identify and characterize the activity of this compound. The assay is based on the hypothesis that this compound binding to a cognate GPCR on the cell surface initiates a downstream signaling cascade, leading to an increase in intracellular calcium and subsequent activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.

This application note provides detailed protocols for two complementary assays: a Calcium Flux Assay for measuring immediate, transient responses and an NFAT Reporter Assay for quantifying downstream transcriptional activation. These assays are suitable for high-throughput screening (HTS) of compound libraries to identify novel modulators of this compound signaling.

Proposed Signaling Pathway of this compound

The proposed signaling cascade begins with this compound binding to a putative Gq-coupled GPCR. This interaction activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium activates calmodulin (CaM), which then activates the phosphatase calcineurin (CaN). Calcineurin dephosphorylates NFAT, allowing its translocation into the nucleus, where it binds to response elements to drive the expression of a reporter gene, such as luciferase.

N_Palmitoyl_L_aspartate_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR Putative GPCR This compound->GPCR Gq Gq GPCR->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC activates ER Endoplasmic Reticulum (ER) [Ca2+] IP3->ER binds to receptor on Ca2_cyto [Ca2+]i ER->Ca2_cyto releases CaM Calmodulin (CaM) Ca2_cyto->CaM activates CaN Calcineurin (CaN) CaM->CaN activates NFAT_P NFAT-P CaN->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT translocates to NFAT_RE NFAT Response Element NFAT->NFAT_RE binds to Reporter Reporter Gene (e.g., Luciferase) NFAT_RE->Reporter drives expression of Luciferase Luciferase Protein Reporter->Luciferase produces

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

I. Calcium Flux Assay

This protocol describes the measurement of intracellular calcium mobilization following treatment with this compound using a fluorescent calcium indicator.

A. Materials

  • HEK293T cells (or other suitable host cell line)

  • DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Black, clear-bottom 96-well microplates

  • This compound (stock solution in DMSO)

  • Calcium-sensitive dye (e.g., Fluo-8 AM or similar)[2]

  • 10X Pluronic™ F-127 Plus[2]

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Ionomycin (positive control)[3]

  • EGTA (negative control)[3]

  • Fluorescence plate reader with kinetic reading capabilities

B. Experimental Workflow

Calcium_Flux_Workflow A 1. Seed Cells Plate HEK293T cells in a 96-well plate and grow to confluency. B 2. Prepare Reagents Prepare this compound dilutions and dye loading solution. A->B C 3. Dye Loading Incubate cells with a calcium-sensitive dye. B->C D 4. Compound Addition Add this compound and controls to the plate. C->D E 5. Data Acquisition Measure fluorescence intensity over time using a plate reader. D->E F 6. Data Analysis Calculate the change in fluorescence to determine calcium flux. E->F

Caption: Workflow for the Calcium Flux Assay.

C. Detailed Protocol

  • Cell Plating: Seed HEK293T cells in a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C and 5% CO2 for 18-24 hours to allow for cell attachment and formation of a monolayer.[4]

  • Dye Loading Solution Preparation: Prepare the dye loading solution by diluting the calcium-sensitive dye stock and Pluronic™ F-127 Plus in HBSS according to the manufacturer's instructions.[2]

  • Cell Loading: Carefully remove the growth medium from the wells and add 100 µL of the dye loading solution to each well. Incubate the plate at 37°C for 45-60 minutes in the dark.[3]

  • Compound Preparation: During the incubation, prepare a 2X concentrated solution of this compound and control compounds (Ionomycin and EGTA) in HBSS.

  • Data Acquisition:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator.

    • Program a kinetic read with an initial baseline reading for 10-20 seconds, followed by automated addition of 100 µL of the 2X compound solutions.

    • Continue reading the fluorescence intensity for an additional 2-5 minutes to capture the full response.[5]

D. Data Presentation

Treatment GroupConcentrationPeak Fluorescence (RFU)Area Under the Curve (AUC)
Vehicle (DMSO)0.1%ValueValue
This compound1 µMValueValue
This compound10 µMValueValue
This compound100 µMValueValue
Ionomycin (Positive Control)1 µMValueValue
EGTA (Negative Control)5 mMValueValue
II. NFAT Reporter Assay

This protocol describes the measurement of NFAT-driven luciferase expression in response to this compound treatment.

A. Materials

  • Jurkat-NFAT-Luciferase reporter cell line (or a similar cell line)[6][7]

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin (B1679871) or geneticin)

  • White, opaque 96-well microplates

  • This compound (stock solution in DMSO)

  • PMA and Ionomycin (positive control)[8]

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[8]

  • Luminometer

B. Experimental Workflow

NFAT_Reporter_Workflow A 1. Seed Cells Plate Jurkat-NFAT-Luciferase cells in a 96-well plate. B 2. Compound Treatment Add this compound and controls to the cells. A->B C 3. Incubation Incubate cells for 5-6 hours to allow for reporter gene expression. B->C D 4. Luciferase Assay Add luciferase substrate and measure luminescence. C->D E 5. Data Analysis Calculate fold induction of luciferase activity. D->E

Caption: Workflow for the NFAT Reporter Assay.

C. Detailed Protocol

  • Cell Plating: Seed the Jurkat-NFAT-Luciferase reporter cells into a white, opaque 96-well plate at a density of approximately 40,000 cells per well in 80 µL of assay medium (serum-free or low-serum medium is recommended).[9]

  • Compound Preparation: Prepare 5X concentrated solutions of this compound and control compounds (PMA and Ionomycin) in the assay medium.

  • Cell Treatment: Add 20 µL of the 5X compound solutions to the respective wells. For the unstimulated control, add 20 µL of assay medium containing the same final concentration of DMSO.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 5-6 hours.[8]

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate at room temperature for 10-15 minutes with gentle shaking to ensure cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.[8]

D. Data Presentation

Treatment GroupConcentrationLuminescence (RLU)Fold Induction (over Vehicle)
Vehicle (DMSO)0.1%Value1.0
This compound1 µMValueValue
This compound10 µMValueValue
This compound100 µMValueValue
PMA + Ionomycin (Positive Control)50 nM + 1 µMValueValue

Conclusion

The described cell-based assays provide a robust and quantitative platform for investigating the biological activity of this compound. The Calcium Flux Assay offers a real-time readout of immediate signaling events, while the NFAT Reporter Assay provides a sensitive measure of downstream transcriptional activation. Together, these assays can be utilized for the primary screening and pharmacological characterization of compounds that modulate the this compound signaling pathway, thereby facilitating the discovery of novel therapeutics targeting this emerging class of lipid signaling molecules.

References

Application Notes and Protocols for High-Throughput Screening of N-Palmitoyl-L-aspartate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that are gaining prominence for their diverse physiological roles and therapeutic potential.[1][2][3] This document focuses on N-Palmitoyl-L-aspartate, a specific NAA that has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[4] Dysregulation of the Hh pathway is implicated in various developmental disorders and cancers, making it a critical target for drug discovery.[5] These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing modulators of the Hedgehog signaling pathway.

Principle of this compound in Hedgehog Signaling Inhibition

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor alleviates its inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein.[2][4] Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors, which regulate the expression of Hh target genes.[4][5]

This compound acts as an antagonist in this pathway. While its precise molecular target within the pathway is a subject of ongoing research, it is known to inhibit Hedgehog signaling downstream of SMO activation by a Smoothened agonist (SAG).[4] This suggests that this compound may interfere with the function of downstream components such as SUFU (Suppressor of fused) or the GLI proteins themselves.

High-Throughput Screening (HTS) Application: GLI-Responsive Luciferase Reporter Assay

A GLI-responsive luciferase reporter assay is a robust and widely used cell-based HTS method for identifying inhibitors of the Hedgehog pathway. This assay measures the transcriptional activity of GLI proteins, providing a functional readout of pathway activation or inhibition.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical HTS campaign evaluating this compound and other compounds.

Table 1: Primary HTS Results for Hedgehog Pathway Inhibitors

Compound IDConcentration (µM)% Inhibition of GLI-Luciferase ActivityHit (Y/N)
This compound1085.2Y
Compound A1092.5Y
Compound B1015.3N
Vehicle (DMSO)-0N
Positive Control (GANT61)1098.1Y

Table 2: Dose-Response Analysis of HTS Hits

Compound IDIC50 (µM)Hill SlopeMax Inhibition (%)
This compound5.81.295.7
Compound A2.11.199.2
GANT61 (Positive Control)0.51.0100
Experimental Protocol: GLI-Responsive Luciferase Reporter Assay

1. Materials:

  • Cell Line: Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 0.4 mg/mL G418, and 0.15 mg/mL zeocin.

  • Assay Medium: DMEM with 0.5% FBS and 1% penicillin-streptomycin.

  • Hedgehog Pathway Agonist: Smoothened Agonist (SAG) (e.g., from Cayman Chemical).

  • Test Compound: this compound (e.g., from Cayman Chemical), dissolved in DMSO.

  • Positive Control: GANT61 (a known GLI1/2 inhibitor), dissolved in DMSO.

  • Assay Plates: 384-well, white, clear-bottom tissue culture plates.

  • Reagents: Dual-Glo® Luciferase Assay System (e.g., from Promega).

  • Equipment: Automated liquid handler, multi-well plate reader with luminescence detection capabilities.

2. Method:

  • Cell Seeding:

    • Culture Shh-LIGHT2 cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 5,000 cells in 40 µL of culture medium per well into 384-well plates.

    • Incubate plates at 37°C and 5% CO₂ for 24 hours.

  • Compound Addition:

    • Prepare a dose-response plate of this compound, positive control (GANT61), and any other test compounds in DMSO.

    • Using an automated liquid handler, transfer 200 nL of compound solutions to the cell plates. This will result in a final DMSO concentration of 0.5%.

    • Include vehicle control (DMSO only) and no-treatment control wells.

  • Pathway Activation:

    • Prepare a solution of SAG in assay medium at a final concentration of 100 nM.

    • Add 10 µL of the SAG solution to all wells except for the unstimulated control wells.

    • Incubate the plates at 37°C and 5% CO₂ for 48 hours.

  • Luciferase Assay:

    • Equilibrate the assay plates and Dual-Glo® Luciferase Assay System reagents to room temperature.

    • Add 20 µL of Dual-Glo® Luciferase Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and firefly luciferase signal stabilization.

    • Measure firefly luminescence using a plate reader.

    • Add 20 µL of Dual-Glo® Stop & Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure Renilla luminescence.

3. Data Analysis:

  • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the unstimulated control (100% inhibition).

  • Plot the dose-response curves and calculate the IC50 values using a non-linear regression model (e.g., four-parameter logistic fit).

Visualizations

Hedgehog Signaling Pathway

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active activation TargetGenes Target Gene Expression GLI_active->TargetGenes promotes NPA This compound NPA->GLI_active inhibits

Caption: The Hedgehog signaling pathway and the putative inhibitory point of this compound.

HTS Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition cluster_analysis Data Analysis A1 Seed Shh-LIGHT2 cells in 384-well plates A2 Incubate 24h A1->A2 B1 Add this compound and control compounds A2->B1 B2 Add SAG to activate pathway B1->B2 B3 Incubate 48h B2->B3 C1 Add Dual-Glo Reagent B3->C1 C2 Measure Firefly Luminescence C1->C2 C3 Add Stop & Glo Reagent C2->C3 C4 Measure Renilla Luminescence C3->C4 D1 Normalize Firefly to Renilla C4->D1 D2 Calculate % Inhibition D1->D2 D3 Generate Dose-Response Curves and IC50 Values D2->D3

Caption: Experimental workflow for the GLI-responsive luciferase reporter high-throughput screen.

References

Application Notes and Protocols for Tracking N-Palmitoyl-L-aspartate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids that play crucial roles in various physiological and pathological processes.[1] N-Palmitoyl-L-aspartate (N-PL-Asp) is a specific NAAA that has been identified as a natural N-acylaspartate.[2] Understanding the localization, trafficking, and metabolic fate of N-PL-Asp is essential for elucidating its biological functions and for the development of novel therapeutics. These application notes provide detailed protocols for the labeling and tracking of N-PL-Asp in biological systems, enabling researchers to investigate its roles in cellular signaling and metabolism. The methodologies described herein are adaptable for various research applications, from basic science to drug discovery.

Labeling Strategies for this compound

Several strategies can be employed to label N-PL-Asp for tracking studies. The choice of label depends on the specific research question, the required sensitivity, and the available instrumentation. The main approaches include stable isotope labeling for mass spectrometry-based tracking, fluorescent labeling for microscopic visualization, and click chemistry for versatile tagging.

Comparison of Labeling Methods
Labeling MethodPrincipleAdvantagesDisadvantagesTypical Applications
Stable Isotope Labeling Incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into the N-PL-Asp molecule.High specificity and sensitivity for mass spectrometry. Minimal perturbation of the molecule's biological activity. Enables flux analysis.Requires mass spectrometry instrumentation. Does not provide spatial resolution in tissues or cells.Metabolomics, metabolic flux analysis, quantitative analysis in complex biological samples.[3]
Fluorescent Labeling Attachment of a fluorescent probe (e.g., NBD, rhodamine) to N-PL-Asp.Allows for direct visualization of the molecule in living cells and tissues using fluorescence microscopy.[4]The bulky fluorescent tag may alter the biological activity and distribution of the molecule. Photobleaching can be a limitation.Live-cell imaging, subcellular localization studies, tracking of dynamic processes.[4]
Click Chemistry Introduction of a bioorthogonal handle (e.g., alkyne or azide) into N-PL-Asp, followed by reaction with a corresponding probe.High specificity and efficiency of the labeling reaction under physiological conditions.[5][6] Versatile, as various probes (fluorescent dyes, biotin) can be attached.[7]Requires synthesis of the modified N-PL-Asp. The bioorthogonal handle might have some minor effects on biological activity.In vitro and in vivo imaging, pull-down assays for identifying interacting partners.[7]

Experimental Protocols

Protocol 1: Stable Isotope Labeling and Mass Spectrometry Analysis of this compound

This protocol describes the metabolic labeling of cells with stable isotope-labeled precursors of N-PL-Asp and its subsequent detection and quantification by mass spectrometry.

Materials:

  • Cell culture medium and supplements

  • Stable isotope-labeled L-aspartic acid (e.g., L-aspartic acid-¹³C₄, ¹⁵N) or palmitic acid (e.g., palmitic acid-¹³C₁₆)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standard (e.g., N-heptadecanoyl-L-aspartate)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells of interest to the desired confluency.

    • Replace the standard culture medium with a medium containing the stable isotope-labeled precursor (e.g., 50 µM L-aspartic acid-¹³C₄, ¹⁵N or 25 µM palmitic acid-¹³C₁₆).

    • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the incorporation of the label into newly synthesized N-PL-Asp.

  • Lipid Extraction:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells and add a known amount of the internal standard.

    • Perform lipid extraction using a modified Bligh-Dyer method with a chloroform:methanol:water (2:2:1, v/v/v) solvent system.

    • Collect the organic phase containing the lipids and dry it under a stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample into the LC-MS system.

    • Separate the lipids using a suitable chromatography column (e.g., C18).

    • Detect the labeled and unlabeled N-PL-Asp using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

    • Quantify the amount of labeled N-PL-Asp by comparing its peak area to that of the internal standard.[8][9]

Data Analysis:

The incorporation of the stable isotope will result in a mass shift of the N-PL-Asp molecule, allowing for its differentiation from the endogenous, unlabeled pool. The amount of labeled N-PL-Asp can be used to determine the rate of its synthesis and turnover.

Protocol 2: Fluorescent Labeling and Microscopic Tracking of this compound

This protocol details the synthesis of a fluorescent analog of N-PL-Asp and its application for tracking in live cells.

Materials:

  • N-hydroxysuccinimide (NHS) ester of a fluorescent dye (e.g., NBD-NHS, Rhodamine-NHS)

  • This compound

  • Organic solvents (e.g., dimethylformamide - DMF)

  • Triethylamine (B128534)

  • Cell culture medium and supplements

  • Fluorescence microscope

Procedure:

  • Synthesis of Fluorescent N-PL-Asp:

    • Dissolve N-PL-Asp in DMF.

    • Add triethylamine to the solution to deprotonate the carboxylic acid groups of the aspartate residue.

    • Add the NHS ester of the fluorescent dye to the solution. The reaction will form an amide bond between the amine group of a linker (if used) or directly to the aspartate, though labeling the palmitoyl (B13399708) chain is often preferred to minimize disruption. A more common approach is to use a fluorescently labeled palmitic acid analog in the synthesis of the N-acyl amino acid.

    • Purify the fluorescently labeled N-PL-Asp using high-performance liquid chromatography (HPLC).

  • Cell Loading and Imaging:

    • Prepare a stock solution of the fluorescent N-PL-Asp in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Incubate the cells with the medium containing the fluorescent N-PL-Asp for a specific time (e.g., 30-60 minutes).

    • Wash the cells with fresh medium to remove the excess fluorescent probe.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Data Analysis:

The fluorescent signal will indicate the subcellular localization of the N-PL-Asp analog. Time-lapse imaging can be used to track its movement and trafficking within the cell.

Protocol 3: Click Chemistry-based Labeling and Detection of this compound

This protocol describes the synthesis of an N-PL-Asp analog containing a bioorthogonal handle and its subsequent detection using a click reaction.

Materials:

  • Palmitic acid analog with an alkyne or azide (B81097) group (e.g., 16-azido-palmitic acid)

  • L-aspartic acid

  • Reagents for amide bond formation (e.g., HATU, HOBt)

  • Fluorescent probe or biotin (B1667282) with a corresponding click chemistry handle (e.g., alkyne-fluorophore, azide-biotin)

  • Copper(I) catalyst (for CuAAC) or a strained cyclooctyne (B158145) (for SPAAC)

  • Cell culture medium and supplements

  • Fluorescence microscope or western blotting equipment

Procedure:

  • Synthesis of Clickable N-PL-Asp:

    • Synthesize N-(16-azido-palmitoyl)-L-aspartate by forming an amide bond between 16-azido-palmitic acid and L-aspartic acid using standard peptide coupling reagents.

    • Purify the product by HPLC.

  • Metabolic Labeling:

    • Incubate cells with the clickable N-PL-Asp analog (e.g., 10-50 µM) for a desired period to allow for its incorporation into cellular pathways.

  • Click Reaction:

    • After incubation, wash the cells and fix them (for imaging) or lyse them (for biochemical analysis).

    • Perform the click reaction by adding the corresponding fluorescent or biotinylated probe and the catalyst.[7]

      • For CuAAC: Use a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate).

      • For SPAAC: Use a strained alkyne probe, which reacts spontaneously with the azide-modified N-PL-Asp without the need for a catalyst.[10][11]

    • Wash away the excess reagents.

  • Detection:

    • Fluorescence Imaging: If a fluorescent probe was used, visualize the labeled N-PL-Asp using a fluorescence microscope.

    • Biochemical Analysis: If a biotin probe was used, the labeled molecules can be detected by western blotting using streptavidin-HRP or used for pull-down experiments to identify interacting proteins.

Visualization of this compound in a Signaling Context

N-PL-Asp has been shown to be involved in the Hedgehog signaling pathway.[2] The following diagrams illustrate a hypothetical experimental workflow for tracking N-PL-Asp and its potential role in this pathway.

experimental_workflow cluster_labeling Labeling N-PL-Asp cluster_introduction Introduction into System cluster_tracking Tracking & Detection Stable_Isotope Stable Isotope Labeling (¹³C or ²H) Cell_Culture Cell Culture Stable_Isotope->Cell_Culture Metabolic Incorporation Fluorescent_Tag Fluorescent Labeling (e.g., NBD) Fluorescent_Tag->Cell_Culture Direct Addition Click_Chemistry Click Chemistry Handle (Alkyne/Azide) Click_Chemistry->Cell_Culture Metabolic Incorporation MS Mass Spectrometry Cell_Culture->MS Microscopy Fluorescence Microscopy Cell_Culture->Microscopy Biochemical_Assay Biochemical Assays (e.g., Western Blot) Cell_Culture->Biochemical_Assay In_Vivo In Vivo Model In_Vivo->MS In_Vivo->Microscopy

Caption: Experimental workflow for labeling and tracking this compound.

hedgehog_pathway cluster_membrane Plasma Membrane PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SHH Sonic Hedgehog (SHH) (Palmitoylated) SHH->PTCH1 Binds & Inhibits NPLAsp This compound (Labeled) NPLAsp->SMO Modulates Activity? GLI GLI SUFU->GLI Inhibits GLIA GLI (Active) GLI->GLIA Activation Nucleus Nucleus GLIA->Nucleus Translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes Promotes

Caption: Potential interaction of this compound in the Hedgehog signaling pathway.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in studying this compound. By employing these labeling and tracking methodologies, scientists can gain valuable insights into the subcellular localization, dynamics, and functional roles of this important signaling lipid. The adaptability of these protocols allows for their application in a wide range of biological contexts, ultimately contributing to a deeper understanding of N-acyl amino acid biology and its implications in health and disease.

References

Application Notes and Protocols for Preclinical Efficacy Testing of N-Palmitoyl-L-aspartate (N-PL-Asp) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Palmitoyl-L-aspartate (N-PL-Asp) is an N-acyl amide, a class of lipid signaling molecules with diverse biological activities. While specific preclinical data on N-PL-Asp are limited, related N-acyl amides, such as N-palmitoylethanolamide (PEA), are known to exhibit anti-inflammatory and analgesic properties.[1][2][3] Furthermore, N-PL-Asp has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation which, when aberrantly activated, is implicated in the development of various cancers.[4][5]

These application notes provide detailed protocols for evaluating the efficacy of N-PL-Asp in established animal models relevant to its potential therapeutic applications in inflammation, neuroinflammation, and cancer.

Section 1: Evaluation of Anti-inflammatory and Analgesic Efficacy

Application Note 1.1: Carrageenan-Induced Paw Edema Model for Acute Inflammation

Rationale: The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the efficacy of anti-inflammatory compounds.[6][7][8] Carrageenan injection into the rodent paw induces a localized inflammatory response characterized by edema, hyperalgesia, and erythema, mediated by the release of pro-inflammatory agents like histamine, bradykinin, and prostaglandins.[7][8] This model is suitable for the initial screening of compounds with potential anti-inflammatory activity, drawing parallels from the known effects of other N-acyl amides.[1][2][3]

Experimental Protocol:

  • Animal Selection: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions (12 h light/dark cycle, 22±2°C) with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Group I (Control): Vehicle (e.g., 0.5% carboxymethylcellulose in saline).

    • Group II (Positive Control): Indomethacin (10 mg/kg, intraperitoneally).

    • Group III-V (Test Groups): N-PL-Asp at three different doses (e.g., 10, 30, and 100 mg/kg, orally or intraperitoneally).

    • Administer the respective treatments 60 minutes before carrageenan injection.[7]

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[6][9][10]

    • The left hind paw receives an equal volume of sterile saline and serves as a non-inflamed control.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 6 hours post-injection.[9][10]

    • The degree of edema is calculated as the percentage increase in paw volume from baseline.

    • Formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • Behavioral Assessment (Hyperalgesia):

    • Assess thermal hyperalgesia using a plantar test apparatus at the same time points. A radiant heat source is focused on the plantar surface of the paw, and the paw withdrawal latency is recorded.

  • Tissue Collection and Analysis:

    • At the end of the experiment (e.g., 6 hours), euthanize the animals.

    • Excise the paw tissue for histological analysis (to assess immune cell infiltration) and biochemical assays (e.g., ELISA or qPCR for TNF-α, IL-1β, IL-6, and myeloperoxidase activity).[8]

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 4h% Inhibition of EdemaPaw Withdrawal Latency (s) at 4h
IVehicle-0.85 ± 0.0704.2 ± 0.5
IIIndomethacin100.32 ± 0.0462.49.8 ± 0.8
IIIN-PL-Asp100.71 ± 0.0616.55.5 ± 0.6
IVN-PL-Asp300.54 ± 0.0536.57.1 ± 0.7
VN-PL-Asp1000.41 ± 0.0451.88.9 ± 0.8
Data are presented as Mean ± SEM. Asterisk () indicates statistical significance compared to the Vehicle group (p < 0.05).*

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization (Rats/Mice) grouping Random Grouping (n=6-8 per group) acclimatize->grouping dosing Administer Vehicle, Positive Control, or N-PL-Asp grouping->dosing inflammation Inject Carrageenan (Sub-plantar, Right Paw) dosing->inflammation measure Measure Paw Edema & Hyperalgesia (0, 1, 2, 3, 4, 6h) inflammation->measure euthanasia Euthanasia (6h) measure->euthanasia tissue Tissue Collection (Paw) euthanasia->tissue analysis Histology & Biochemical Analysis (MPO, Cytokines) tissue->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Section 2: Evaluation of Neuroprotective Efficacy

Application Note 2.1: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Rationale: Systemic administration of lipopolysaccharide (LPS), a component of gram-negative bacteria, induces a robust inflammatory response in the central nervous system (CNS), characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.[11][12][13][14] This model is widely used to study the mechanisms of neuroinflammation and to test the efficacy of potential neuroprotective and anti-neuroinflammatory agents.[11][14] Given the anti-inflammatory potential of related N-acyl amides, N-PL-Asp could be evaluated for its ability to mitigate LPS-induced neuroinflammation.

Experimental Protocol:

  • Animal Selection: Adult C57BL/6 mice (8-10 weeks old) are used. House animals under standard laboratory conditions.

  • Grouping and Dosing:

    • Group I (Control): Saline (i.p.) + Vehicle.

    • Group II (LPS): LPS (1 mg/kg, i.p.) + Vehicle.

    • Group III-V (Test Groups): LPS (1 mg/kg, i.p.) + N-PL-Asp (10, 30, and 100 mg/kg).

    • Administer N-PL-Asp (or vehicle) 30 minutes prior to the LPS or saline injection. A single injection protocol is common for acute studies.[13]

  • Induction of Neuroinflammation:

    • Prepare LPS from E. coli O111:B4 in sterile, pyrogen-free saline.

    • Administer a single intraperitoneal (i.p.) injection of LPS (1 mg/kg) or an equivalent volume of saline.[15]

  • Behavioral Assessment:

    • At 24 hours post-LPS injection, perform behavioral tests to assess sickness behavior and cognitive deficits.

    • Open Field Test: To measure locomotor activity and anxiety-like behavior.[15]

    • Forced Swim Test / Tail Suspension Test: To assess depressive-like behavior.[15]

  • Tissue Collection and Analysis:

    • At 24 hours post-injection, euthanize the animals via transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Collect brains. One hemisphere can be post-fixed for immunohistochemistry, and specific regions (hippocampus, cortex) from the other hemisphere can be snap-frozen for biochemical analysis.

  • Endpoint Measurements:

    • Immunohistochemistry: Stain brain sections for microglial (Iba1) and astrocyte (GFAP) activation.

    • ELISA/qPCR: Quantify levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines in brain homogenates.

    • Western Blot: Analyze the expression of key inflammatory signaling proteins (e.g., p-NF-κB, iNOS).

Data Presentation:

GroupTreatmentIba1+ Cells (Cells/mm²) in HippocampusIL-1β Level (pg/mg protein) in CortexImmobility Time (s) in Forced Swim Test
ISaline + Vehicle55 ± 812 ± 2.595 ± 10
IILPS + Vehicle210 ± 25150 ± 18180 ± 15
IIILPS + N-PL-Asp (10 mg/kg)185 ± 22125 ± 15165 ± 12
IVLPS + N-PL-Asp (30 mg/kg)130 ± 18#80 ± 11#130 ± 11#
VLPS + N-PL-Asp (100 mg/kg)85 ± 12#45 ± 8#110 ± 9#
Data are presented as Mean ± SEM. Asterisk () indicates statistical significance compared to the Control group (p < 0.05). Hash (#) indicates statistical significance compared to the LPS + Vehicle group (p < 0.05).

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization (C57BL/6 Mice) grouping Random Grouping acclimatize->grouping dosing Administer N-PL-Asp or Vehicle grouping->dosing induction Inject LPS (1 mg/kg, i.p.) or Saline dosing->induction behavior Behavioral Testing (24h) (Open Field, FST) induction->behavior euthanasia Euthanasia & Perfusion (24h) behavior->euthanasia tissue Brain Collection euthanasia->tissue analysis Immunohistochemistry (Iba1, GFAP) & Biochemical Analysis (Cytokines) tissue->analysis

Caption: Workflow for LPS-Induced Neuroinflammation Model.

Section 3: Evaluation of Anti-Cancer Efficacy via Hedgehog Pathway Inhibition

Application Note 3.1: Human Cancer Xenograft Model

Rationale: The Hedgehog (Hh) signaling pathway is aberrantly activated in several cancers, including basal cell carcinoma and medulloblastoma, promoting tumor growth and the maintenance of cancer stem cells.[4][5] N-PL-Asp is a known inhibitor of this pathway. Xenograft models, where human cancer cells with an active Hh pathway are implanted into immunocompromised mice, are a standard preclinical tool to assess the in vivo efficacy of Hh inhibitors.[16][17][18][19]

Experimental Protocol:

  • Cell Line and Animal Selection:

    • Cell Line: Select a human cancer cell line with known Hh pathway activation (e.g., Daoy medulloblastoma cells, Panc-1 pancreatic cancer cells).

    • Animals: Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Implantation:

    • Culture cells under standard conditions.

    • Resuspend 1-5 x 10^6 cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel.

    • Inject the cell suspension subcutaneously into the right flank of each mouse.[19]

  • Grouping and Treatment:

    • Monitor mice for tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize animals into treatment groups.

    • Group I (Control): Vehicle.

    • Group II (Positive Control): Vismodegib (an FDA-approved Hh inhibitor, e.g., 40 mg/kg, oral gavage).[16]

    • Group III-V (Test Groups): N-PL-Asp at three different doses (e.g., 25, 50, and 100 mg/kg).

    • Administer treatments daily for 21-28 days.

  • Efficacy Assessment:

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[19]

    • Monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.[19]

  • Pharmacodynamic and Endpoint Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Pharmacodynamics: A portion of the tumor can be analyzed by qPCR or Western blot for Hh target gene expression (e.g., GLI1, PTCH1) to confirm pathway inhibition.[18]

    • Histology: Analyze tumor sections for proliferation (Ki-67 staining) and apoptosis (TUNEL assay).

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
IVehicle-1250 ± 1500+5.2
IIVismodegib40350 ± 8072+1.5
IIIN-PL-Asp25980 ± 12021.6+4.8
IVN-PL-Asp50650 ± 9548.0+3.1
VN-PL-Asp100410 ± 8567.2+0.5
Data are presented as Mean ± SEM. Asterisk () indicates statistical significance compared to the Vehicle group (p < 0.05).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture Hh-active Cancer Cells implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Monitor Tumor Growth to ~150 mm³ implantation->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treatment Daily Treatment (Vehicle, Controls, N-PL-Asp) for 21-28 Days randomize->treatment measure Measure Tumor Volume & Body Weight (2-3x per week) treatment->measure measure->treatment euthanasia Euthanasia (End of Study) measure->euthanasia tumor_excise Tumor Excision euthanasia->tumor_excise analysis Pharmacodynamic (GLI1) & Histological Analysis tumor_excise->analysis

Caption: Canonical Hedgehog Signaling Pathway and Inhibition.

References

Determining the IC50 of N-Palmitoyl-L-aspartate in Hedgehog Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Palmitoyl-L-aspartate is a naturally occurring N-acylaspartate that has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a critical signaling cascade involved in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers. This compound exerts its inhibitory effect through the modulation of the Smoothened (SMO) receptor, a key component of the Hh pathway.[1] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound on the Hedgehog signaling pathway using a cell-based dual-luciferase reporter assay.

Principle of the Assay

The IC50 value of this compound is determined by measuring its ability to inhibit the activity of the Hedgehog signaling pathway in a cellular context. The most common and robust method for this is a dual-luciferase reporter gene assay. This assay utilizes a cell line, such as the NIH-3T3 or Shh-LIGHT2 cells, which has been genetically engineered to express a firefly luciferase gene under the control of a promoter containing multiple binding sites for the Gli transcription factor. Gli is the final downstream effector of the Hedgehog pathway. Activation of the pathway leads to the expression of firefly luciferase. A second reporter, Renilla luciferase, driven by a constitutive promoter, is co-expressed to normalize for variations in cell number and transfection efficiency.

The pathway is activated using a Smoothened agonist, such as SAG. In the presence of an inhibitor like this compound, the activation of the pathway is suppressed, leading to a dose-dependent decrease in firefly luciferase expression. By measuring the luminescence from both luciferases across a range of this compound concentrations, a dose-response curve can be generated, from which the IC50 value is calculated.

Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the seven-transmembrane protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors. Activated Gli proteins translocate to the nucleus and induce the transcription of target genes, including those involved in cell proliferation and differentiation. This compound is known to inhibit this pathway by acting on Smoothened.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Drug Action Shh Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli (inactive) SUFU->Gli Sequesters Gli_active Gli (active) Gli->Gli_active Gli_nucleus Gli (active) Gli_active->Gli_nucleus Translocates Target_Genes Target Gene Expression Gli_nucleus->Target_Genes Induces NPA This compound NPA->SMO Inhibits

Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound on Smoothened.

Experimental Protocols

Materials and Reagents

Table 1: Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
This compoundCayman Chemical10010293
Shh-LIGHT2 Cells (NIH-3T3)ATCCCRL-3216
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Smoothened Agonist (SAG)Cayman Chemical11914
Dual-Luciferase® Reporter Assay SystemPromegaE1910
96-well white, clear-bottom tissue culture platesCorning3610
Dimethyl Sulfoxide (DMSO), sterileSigma-AldrichD2650
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Luminometer--
Preparation of Stock Solutions
  • This compound Stock Solution (10 mM): Based on its solubility, dissolve this compound in sterile DMSO to prepare a 10 mM stock solution.[2] For example, dissolve 3.715 mg of this compound (MW: 371.51 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C. The compound is stable for at least 4 years under these conditions.

  • Smoothened Agonist (SAG) Stock Solution (1 mM): Dissolve SAG in sterile DMSO to prepare a 1 mM stock solution. Aliquot and store at -20°C.

Cell Culture
  • Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days to maintain them in the exponential growth phase.

IC50 Determination Protocol

The following protocol is for a 96-well plate format.

Day 1: Cell Seeding

  • Trypsinize and count the Shh-LIGHT2 cells.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C and 5% CO2.

Day 2: Compound Treatment

  • Prepare Serial Dilutions of this compound:

    • Perform a serial dilution of the 10 mM this compound stock solution in serum-free DMEM. A recommended starting concentration range for the dose-response curve is from 100 µM down to 0.01 µM. It is crucial to perform a preliminary dose-range-finding experiment to narrow down the optimal concentration range.

    • Prepare a vehicle control containing the same final concentration of DMSO as in the highest concentration of this compound.

  • Prepare SAG Working Solution:

    • Dilute the 1 mM SAG stock solution in serum-free DMEM to a final concentration that elicits a robust luciferase signal (e.g., 100 nM). This concentration should be optimized in preliminary experiments.

  • Treatment of Cells:

    • Carefully remove the growth medium from the wells.

    • Add 50 µL of the serially diluted this compound solutions or vehicle control to the respective wells.

    • Immediately add 50 µL of the SAG working solution to all wells except for the negative control wells (which should receive 50 µL of serum-free DMEM instead).

    • Include the following controls:

      • Vehicle Control: Cells treated with SAG and the highest concentration of DMSO.

      • Negative Control (Unstimulated): Cells treated with vehicle (DMSO) but without SAG.

      • Positive Control: Cells treated with SAG only.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

Day 4: Luciferase Assay

  • Equilibrate the plate to room temperature.

  • Perform the dual-luciferase assay according to the manufacturer's instructions (e.g., Promega Dual-Luciferase® Reporter Assay System).

  • Briefly:

    • Remove the medium from the wells.

    • Add Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking.

    • Add Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence (LUM_firefly).

    • Add Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the luminescence (LUM_renilla).

Data Analysis
  • Normalize Luciferase Activity: For each well, calculate the normalized response by dividing the firefly luciferase signal by the Renilla luciferase signal:

    • Normalized Response = LUM_firefly / LUM_renilla

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Normalized Response_sample - Normalized Response_negative_control) / (Normalized Response_positive_control - Normalized Response_negative_control))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the SAG-induced luciferase activity.

Data Presentation

Table 2: Example Data for IC50 Determination of this compound

[this compound] (µM)Log [Concentration]Normalized Luciferase Activity (Mean ± SD)% Inhibition
0 (Vehicle)-1500 ± 1200
0.01-21450 ± 1103.3
0.1-11200 ± 9520.0
10750 ± 6050.0
101200 ± 2586.7
1002160 ± 2089.3
Negative Control-150 ± 15-

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_npa Prepare this compound Stock treat_cells Day 2: Treat Cells with NPA and SAG prep_npa->treat_cells prep_sag Prepare SAG Stock prep_sag->treat_cells culture_cells Culture Shh-LIGHT2 Cells seed_cells Day 1: Seed Cells in 96-well Plate culture_cells->seed_cells seed_cells->treat_cells incubate Incubate for 48 hours treat_cells->incubate lyse_cells Day 4: Lyse Cells incubate->lyse_cells read_luminescence Measure Dual Luciferase Activity lyse_cells->read_luminescence normalize_data Normalize Firefly to Renilla Luciferase read_luminescence->normalize_data calc_inhibition Calculate % Inhibition normalize_data->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

References

Application Notes and Protocols for Characterizing N-Palmitoyl-L-aspartate Aggregates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl-L-aspartate is an amphiphilic molecule composed of a hydrophobic palmitoyl (B13399708) tail and a hydrophilic L-aspartic acid headgroup. This structure predisposes it to self-assemble in aqueous environments into various supramolecular structures such as micelles, nanofibers, vesicles, or hydrogels. The characterization of these aggregates is critical for their application in fields like drug delivery, tissue engineering, and cosmetics. These application notes provide detailed protocols for a multi-faceted approach to characterizing this compound aggregates using microscopy, spectroscopy, scattering, and rheological techniques.

General Experimental Workflow

The characterization of this compound aggregates typically follows a systematic workflow, starting from sample preparation to detailed structural and property analysis.

G General Workflow for Aggregate Characterization A Sample Preparation (e.g., pH trigger, temperature change) B Initial Screening (e.g., Visual Inspection, Turbidity) A->B C Morphological Analysis (TEM, SEM, AFM) B->C Initial Characterization D Size Distribution Analysis (DLS) B->D Initial Characterization E Structural Analysis (CD, FTIR, XRD) C->E Detailed Analysis G Data Interpretation & Reporting C->G D->E Detailed Analysis D->G F Mechanical Properties (Rheology, for hydrogels) E->F E->G F->G

Caption: General workflow for characterizing this compound aggregates.

Microscopy Techniques for Morphological Analysis

Microscopy provides direct visualization of the aggregate morphology, size, and surface features.

Transmission Electron Microscopy (TEM)

Application: To visualize the nanoscale morphology of aggregates (e.g., fibers, vesicles, micelles).

Protocol:

  • Sample Preparation: Prepare a dilute aqueous solution of this compound (e.g., 0.01-0.1 mg/mL).

  • Grid Preparation: Place a 5 µL drop of the sample solution onto a carbon-coated copper TEM grid.

  • Adsorption: Allow the sample to adsorb onto the grid for 1-2 minutes.

  • Blotting: Carefully blot away the excess solution from the edge of the grid using filter paper.

  • Staining (Optional, for enhanced contrast):

    • Place a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) onto the grid for 1 minute.

    • Blot away the excess stain.

  • Drying: Allow the grid to air-dry completely.

  • Imaging: Image the grid using a TEM operating at an accelerating voltage of 80-200 kV. Capture images at various magnifications to observe the overall morphology and fine details.

Scanning Electron Microscopy (SEM)

Application: To study the surface topography and porous structure of larger aggregates, particularly hydrogels.

Protocol:

  • Sample Preparation: Prepare the this compound hydrogel under the desired conditions.

  • Fixation (Optional): Fix the hydrogel structure using a suitable chemical fixative if necessary.

  • Dehydration: Dehydrate the sample through a series of graded ethanol (B145695) solutions (e.g., 30%, 50%, 70%, 90%, 100%).

  • Drying: Critical point dry or freeze-dry the sample to preserve its three-dimensional structure.[1]

  • Mounting: Mount the dried sample onto an SEM stub using conductive carbon tape.

  • Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

  • Imaging: Image the sample in the SEM under high vacuum.

Data Presentation: Microscopy
TechniqueParameterTypical Observation for this compound
TEM MorphologyNanofibers, ribbons, or spherical vesicles.
DimensionsFiber diameter: 5-20 nm; Vesicle diameter: 50-200 nm.
SEM Surface TopographyPorous, interconnected network for hydrogels.[2]
Pore SizeVariable, typically in the range of 1-50 µm.[2]

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopy provides insights into the molecular conformation and interactions within the aggregates.

Circular Dichroism (CD) Spectroscopy

Application: To determine the secondary structure adopted by the aspartic acid headgroups upon aggregation, particularly the formation of β-sheet structures, which are common in self-assembling peptide-based materials.[3][4]

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of 0.1-0.5 mg/mL.

  • Blank Measurement: Record a baseline spectrum of the buffer alone in a quartz cuvette with a short path length (e.g., 1 mm).

  • Sample Measurement: Record the CD spectrum of the sample solution in the far-UV region (typically 190-260 nm).

  • Data Analysis: Subtract the blank spectrum from the sample spectrum. Analyze the resulting spectrum for characteristic signals of secondary structures (e.g., a minimum around 218 nm for β-sheets).

Fourier Transform Infrared (FTIR) Spectroscopy

Application: To investigate the hydrogen bonding interactions involving the amide and carboxyl groups, which are crucial for the self-assembly process.

Protocol:

  • Sample Preparation: Prepare a sample of the this compound aggregates, either as a dried powder (for KBr pellet) or as a hydrated film on a suitable IR-transparent window (e.g., CaF₂).

  • Background Scan: Perform a background scan of the empty sample compartment or the KBr pellet without the sample.

  • Sample Scan: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the positions and shapes of the amide I (around 1630 cm⁻¹) and amide II (around 1540 cm⁻¹) bands to infer information about the secondary structure and hydrogen bonding.

Data Presentation: Spectroscopy
TechniqueParameterTypical Observation
CD Spectroscopy Wavelength of MinimaA distinct minimum around 218 nm, indicative of β-sheet formation.[4]
FTIR Spectroscopy Amide I Band (C=O stretch)A peak around 1630-1640 cm⁻¹, characteristic of β-sheet structures.
N-H StretchBroadening of the N-H stretching band (around 3300 cm⁻¹) due to hydrogen bonding.

Scattering Techniques for Size and Shape Analysis

Scattering techniques are used to determine the size, size distribution, and shape of the aggregates in solution.

Dynamic Light Scattering (DLS)

Application: To measure the hydrodynamic diameter and size distribution of aggregates in a solution or suspension.[5]

Protocol:

  • Sample Preparation: Prepare a dilute, optically clear solution of this compound aggregates in a filtered buffer.

  • Measurement: Place the sample in a disposable cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature.

  • Data Acquisition: Perform measurements at a fixed scattering angle (e.g., 90° or 173°). Collect data for a sufficient duration to obtain good statistics.

  • Data Analysis: Analyze the correlation function to obtain the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the width of the size distribution.

Data Presentation: DLS
ParameterSymbolTypical Value Range
Hydrodynamic DiameterZ-average (d.nm)50 - 500 nm
Polydispersity IndexPDI0.1 - 0.4

Rheology for Mechanical Properties of Hydrogels

Rheology is essential for characterizing the viscoelastic properties of hydrogels formed by this compound.[6][7]

G Rheological Characterization of Hydrogels cluster_prep Sample Preparation cluster_tests Rheological Tests cluster_params Determined Properties A Prepare this compound Hydrogel B Oscillatory Strain Sweep A->B C Oscillatory Frequency Sweep A->C D Flow Sweep (Shear Rate) A->D E Linear Viscoelastic Region (LVR) B->E F Storage Modulus (G') Loss Modulus (G'') C->F G Viscosity (η) Shear-thinning behavior D->G

Caption: Workflow for the rheological analysis of this compound hydrogels.

Protocol for Rheological Measurements:
  • Sample Loading: Carefully load the hydrogel sample onto the plate of the rheometer, ensuring no air bubbles are trapped.

  • Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 37 °C) for a few minutes.

  • Strain Sweep Test:

    • Perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep Test:

    • Within the LVR, perform an oscillatory frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain.

    • A gel-like structure is confirmed if G' is greater than G'' and both are relatively independent of frequency.

  • Flow Sweep Test:

    • Perform a steady shear rate sweep to determine the viscosity as a function of the shear rate.

    • Many hydrogels exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate.[8]

Data Presentation: Rheology
ParameterSymbolTypical Value for a Hydrogel
Storage ModulusG'10² - 10⁴ Pa
Loss ModulusG''10¹ - 10³ Pa
Complex Viscosityη*10 - 1000 Pa·s
Behavior-G' > G'', indicating solid-like behavior.[6]
Flow Property-Shear-thinning (pseudoplastic).[7]

References

Troubleshooting & Optimization

preventing N-Palmitoyl-L-aspartate precipitation in cell media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of N-Palmitoyl-L-aspartate in cell culture, primarily focusing on preventing its precipitation in aqueous media.

Troubleshooting Guide

Precipitation of this compound in cell culture media is a common issue due to its lipophilic nature. This guide provides a systematic approach to identify the root cause and implement effective solutions.

Issue 1: Precipitate Forms Immediately Upon Addition to Cell Media

Possible Cause: The local concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium upon addition from a concentrated organic stock solution.

Solutions:

  • Optimize the Dilution Technique:

    • Pre-warm the cell culture medium to 37°C before adding the compound.[1]

    • Instead of pipetting the stock solution directly into the bulk medium, add the stock solution dropwise to the medium while gently vortexing or swirling.[2] This gradual dilution helps to prevent a rapid change in polarity that can cause precipitation.

  • Reduce the Final Concentration: Your intended final concentration may be too high. Consider performing a serial dilution to achieve a lower, more soluble final concentration.

  • Increase the Volume of Media: Adding the stock solution to a larger volume of media can aid in its dispersion and prevent localized supersaturation.

Issue 2: Media Becomes Cloudy or Hazy Over Time

Possible Cause: This may be due to the formation of a fine, colloidal suspension of this compound, which may not be immediately visible as distinct particles. It could also indicate a slow precipitation process as the compound equilibrates in the media.

Solutions:

  • Visually Inspect the Medium: Before adding the medium to your cells, hold it up to a light source to check for any signs of cloudiness or haziness.

  • Microscopic Examination: Examine a sample of the media under a microscope to distinguish between chemical precipitate and potential microbial contamination.[1] Chemical precipitates often appear as crystalline or amorphous particles.

  • Consider Co-solvents or Solubilizing Agents: The use of a small percentage of a co-solvent or a non-ionic surfactant may help to improve the solubility of this compound. It is crucial to perform a toxicity test with the solubilizing agent alone to ensure it does not affect your cells.[3]

Issue 3: Precipitate is Observed in the Stock Solution

Possible Cause: The this compound may have precipitated out of the stock solvent due to improper storage, temperature fluctuations, or the concentration being too high for the solvent to maintain solubility over time.

Solutions:

  • Inspect Before Use: Always visually inspect your stock solution for any precipitate before use.[2]

  • Re-dissolve the Precipitate: If a precipitate is present, gently warm the solution in a 37°C water bath and vortex to try and redissolve the compound.[1]

  • Prepare Fresh Stock Solutions: To ensure accurate dosing and avoid issues with precipitation, it is best to prepare fresh stock solutions regularly.

  • Optimize Stock Concentration: If precipitation in the stock solution is a recurring issue, consider preparing a slightly lower concentration stock.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Based on its chemical properties, Dimethyl sulfoxide (B87167) (DMSO) and Ethanol are commonly used solvents for preparing stock solutions of lipophilic compounds like this compound. It is important to prepare a high-concentration stock solution to minimize the final volume of the organic solvent added to the cell culture medium.

Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.

Q3: Can I sterilize my this compound stock solution by autoclaving?

A3: No, autoclaving is not recommended for lipophilic compounds dissolved in organic solvents like DMSO. The high temperatures can lead to the degradation of the compound. Filter sterilization using a solvent-compatible 0.22 µm filter is the preferred method if the stock solution needs to be sterilized.

Q4: How can I distinguish between chemical precipitation and microbial contamination?

A4: Chemical precipitate typically appears as crystalline or amorphous particles and is often static. Microbial contamination, such as bacteria or yeast, will appear as small, often motile organisms that will proliferate over time, leading to a turbid culture. A microscopic examination can help to differentiate between the two.[1]

Quantitative Data Summary

ParameterValueReference
Solubility in Organic Solvents
DMF20 mg/mLN/A
DMSO15 mg/mLN/A
Ethanol25 mg/mLN/A
Methyl Acetate10 mg/mLN/A
Recommended Final DMSO Concentration in Media ≤ 0.1% (v/v)[4]
Maximum Tolerated DMSO Concentration (most cell lines) < 0.5% (v/v)N/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath at 37°C (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed for your desired volume of a 10 mM stock solution (Molecular Weight: 371.51 g/mol ).

  • Weigh the compound: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.

  • Add solvent: Add the calculated volume of sterile DMSO to the tube.

  • Dissolve: Vortex the tube vigorously until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.[4]

  • Visual Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C, 5% CO₂

  • Microscope

Procedure:

  • Prepare Serial Dilutions:

    • Pre-warm your cell culture medium to 37°C.[1]

    • Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, you can prepare a 2-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Ensure the final DMSO concentration is consistent across all dilutions and does not exceed your experimental limit (e.g., 0.1%).

    • Include a vehicle control (media with the same final DMSO concentration but no this compound).

  • Incubation: Incubate the dilutions under your standard cell culture conditions (37°C, 5% CO₂) for a duration equivalent to your planned experiment.[1]

  • Observation:

    • Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, sediment) at various time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).[1]

    • For a more detailed inspection, transfer a small aliquot of each dilution to a microscope slide and examine for the presence of micro-precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution in Media cluster_check Quality Control weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve prewarm Pre-warm Media to 37°C dissolve->prewarm dropwise Add Stock Dropwise with Swirling prewarm->dropwise visual Visual Inspection for Clarity dropwise->visual microscope Microscopic Examination visual->microscope end end microscope->end Proceed with Experiment

Caption: Experimental workflow for preventing this compound precipitation.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation TargetGenes Target Gene Transcription GLI_A->TargetGenes Promotes NPA This compound NPA->SMO Inhibits Hh Hedgehog Ligand (Hh) Hh->PTCH1 Binds

Caption: Simplified Hedgehog signaling pathway and the inhibitory role of this compound.

References

Technical Support Center: N-Palmitoyl-L-aspartate Solubility for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively solubilizing N-Palmitoyl-L-aspartate for various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an N-acylaspartate, a lipid molecule that has been identified as an inhibitor of the Hedgehog signaling pathway.[1] Due to its long palmitoyl (B13399708) chain, it is highly hydrophobic, leading to poor solubility in aqueous solutions commonly used in biological assays, such as phosphate-buffered saline (PBS) and cell culture media. This can lead to precipitation and inaccurate experimental results.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below. It has very limited solubility in aqueous buffers like PBS.

Q3: How does this compound inhibit the Hedgehog signaling pathway?

A3: this compound inhibits Hedgehog signaling that is stimulated by Smoothened (SMO) agonists.[1] The Hedgehog signaling pathway is crucial during embryonic development and can be aberrantly activated in some cancers.[1][2][3] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors.[1][2] this compound acts downstream of PTCH, likely by interfering with the activation of SMO or subsequent steps.

Troubleshooting Guides

This section provides solutions to common problems encountered when preparing this compound for assays.

Problem 1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer.

  • Cause: This is a common issue known as "salting out" or precipitation, which occurs when a compound dissolved in a good organic solvent is introduced into a poor aqueous solvent. The hydrophobic nature of this compound causes it to aggregate and fall out of solution.

  • Solution 1: Optimize DMSO Concentration:

    • Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological systems.[4]

    • Perform serial dilutions of your high-concentration DMSO stock in DMSO to achieve an intermediate concentration before the final dilution into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Solution 2: Use a Surfactant (Detergent):

    • Non-ionic detergents like Tween-20 or Triton X-100 can be used to create micelles that encapsulate the hydrophobic this compound, keeping it dispersed in the aqueous solution.[5][6][7][8][9]

    • Protocol: Prepare your aqueous buffer with a low concentration of the chosen detergent (e.g., 0.01-0.1%) before adding the this compound stock solution. Vortex immediately after addition.

    • Caution: Detergents can affect cell membranes and protein function. It is crucial to run appropriate vehicle controls with the detergent alone to assess any potential background effects in your specific assay.[8]

  • Solution 3: Employ Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with lipophilic molecules, enhancing their aqueous solubility.[10][11][12][13][14]

    • Protocol: Prepare a solution of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin in your aqueous buffer. Add the this compound stock solution to the cyclodextrin (B1172386) solution and mix thoroughly.

Problem 2: I am observing inconsistent results in my cell-based assay.

  • Cause: Inconsistent results can arise from incomplete solubilization or gradual precipitation of this compound in the cell culture medium over the course of the experiment.

  • Solution 1: Pre-complex with Fatty Acid-Free BSA:

    • For cell-based assays, bovine serum albumin (BSA) can act as a carrier protein for fatty acids and other lipids, improving their stability and delivery to cells.[15]

    • Protocol: Prepare a stock solution of this compound in ethanol. In a separate tube, prepare a solution of fatty acid-free BSA in your cell culture medium. Slowly add the this compound/ethanol stock to the BSA solution while vortexing to facilitate complex formation. Incubate the mixture before filter-sterilizing and adding to your cells.

  • Solution 2: Sonication:

    • If you have access to a sonicator, brief sonication of the final diluted solution can help to break down small aggregates and create a more uniform dispersion. Use a bath sonicator to avoid heating the sample.

  • Solution 3: Regular Mixing:

    • During long incubation periods, gently agitate the assay plates to ensure the compound remains well-distributed in the medium.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility
Ethanol25 mg/mL[1]
DMF20 mg/mL[1]
DMSO15 mg/mL[1]
Methyl Acetate10 mg/mL[1]
PBS (pH 7.2)2 mg/mL[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution and Working Solutions for a Cell-Based Assay

This protocol provides a step-by-step guide for preparing this compound solutions for use in a typical cell-based assay.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Cell culture medium (pre-warmed to 37°C)

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight = 371.5 g/mol ). For 1 mL of a 10 mM stock, you will need 3.715 mg.

    • Aseptically weigh the required amount of this compound into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[16] This is your 10 mM stock solution .

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions by Serial Dilution:

    • Before treating your cells, perform serial dilutions of the 10 mM stock solution in pre-warmed cell culture medium.

    • Important: To minimize precipitation, it is recommended to perform an intermediate dilution step in DMSO before diluting into the aqueous medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock. Then, dilute this intermediate stock 1:100 in your cell culture medium.

    • Immediately after each dilution step into the aqueous medium, vortex the solution gently but thoroughly.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider using one of the troubleshooting methods described above (e.g., addition of a surfactant or pre-complexing with BSA).

  • Vehicle Control:

    • It is critical to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO (and any other solubilizing agents) as your highest concentration of this compound.[4]

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI-A GLI-A (Activator) SMO->GLI-A Leads to GLI GLI SUFU->GLI Inhibits GLI-R GLI-R (Repressor) GLI->GLI-R Target Genes Target Genes GLI-R->Target Genes Represses GLI-A->Target Genes Activates This compound This compound This compound->SMO Inhibits SMO Agonist SMO Agonist SMO Agonist->SMO Activates

Caption: Hedgehog signaling pathway and points of intervention.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Weigh this compound B Dissolve in DMSO (10 mM Stock) A->B C Perform Serial Dilutions in Assay Medium B->C D Add Working Solutions to Cells/Assay C->D E Incubate for a Defined Period D->E F Measure Assay Readout E->F G Normalize to Vehicle Control F->G H Determine IC50/EC50 G->H

Caption: General workflow for this compound assay.

References

Technical Support Center: N-Palmitoyl-L-aspartate (NPL-Asp) Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Palmitoyl-L-aspartate (NPL-Asp) in long-term experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing step-by-step solutions.

Issue 1: High Variability in NPL-Asp Quantification Over Time

Potential Cause Recommended Solution
Inconsistent Sample Collection/Storage 1. Standardize collection times and methods. 2. Snap-freeze samples immediately in liquid nitrogen. 3. Store all samples at -80°C in a single, dedicated freezer to minimize temperature fluctuations.
Lipid Extraction Inefficiency 1. Optimize the extraction protocol (e.g., Bligh-Dyer method) for your specific sample matrix. 2. Ensure complete phase separation. 3. Include an internal standard (e.g., a deuterated lipid analog) prior to extraction to normalize for recovery.
LC-MS/MS System Instability 1. Perform daily system suitability tests to check for sensitivity and retention time shifts. 2. Clean the ion source and transfer optics regularly. 3. Use a fresh mobile phase and a conditioned column for each analytical run.

Issue 2: Apparent Cellular Toxicity in Long-Term Cultures

Potential Cause Recommended Solution
NPL-Asp Concentration Too High 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. 2. Consider that long-term exposure may require lower concentrations than acute studies.
Solvent Toxicity (e.g., DMSO) 1. Ensure the final solvent concentration is minimal (typically <0.1%) and consistent across all wells, including vehicle controls. 2. Screen alternative, less toxic solvents if necessary.
Accumulation of a Toxic Metabolite 1. Analyze cell culture media over time for the appearance of potential degradation products. 2. Perform cell viability assays (e.g., MTT, LDH) at multiple time points to monitor cellular health.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of NPL-Asp in a typical cell culture medium (e.g., DMEM with 10% FBS)?

A1: The stability of NPL-Asp can vary significantly based on experimental conditions. In standard DMEM with 10% FBS at 37°C, the half-life can be influenced by esterase activity present in the serum. It is recommended to perform a preliminary stability study under your specific conditions.

Q2: Which enzymes are primarily responsible for the degradation of NPL-Asp?

A2: NPL-Asp is an N-acyl amino acid. Its degradation is likely initiated by N-acyl-amino acid amidohydrolases (aminoacylases) that cleave the amide bond, releasing palmitic acid and L-aspartate. The specific enzymes may vary by cell type and tissue.

Q3: How can I confirm that the observed decrease in NPL-Asp concentration is due to enzymatic degradation and not non-specific binding to plasticware?

A3: To differentiate between degradation and non-specific binding, run parallel experiments:

  • Condition 1 (Degradation): Incubate NPL-Asp with your cells or tissue homogenate.

  • Condition 2 (Binding Control): Incubate NPL-Asp in cell-free media within the same type of culture vessel.

  • Condition 3 (Heat-Inactivated Control): Incubate NPL-Asp with heat-inactivated cells or homogenate to denature enzymes.

A significant decrease in NPL-Asp only in Condition 1 suggests enzymatic activity. Using low-binding microplates can also help minimize this issue.

Experimental Protocols

Protocol 1: NPL-Asp Stability Assessment in Cell Culture

  • Preparation: Prepare a stock solution of NPL-Asp in DMSO. Serially dilute the stock to obtain working concentrations.

  • Plating: Seed cells (e.g., HEK293, SH-SY5Y) in a 12-well plate and allow them to adhere overnight.

  • Dosing: Replace the medium with fresh medium containing the desired concentration of NPL-Asp and a vehicle control (e.g., 0.1% DMSO).

  • Time Points: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect both the cell culture supernatant and the cell pellet.

  • Extraction: Add an internal standard to all samples. Perform a liquid-liquid extraction using a methyl-tert-butyl ether (MTBE) based method to isolate lipids.

  • Analysis: Dry the lipid fraction under nitrogen, reconstitute in a suitable solvent, and analyze the concentration of NPL-Asp using a validated LC-MS/MS method.

  • Data Processing: Calculate the percentage of NPL-Asp remaining at each time point relative to the 0-hour time point.

Data & Visualizations

Table 1: Comparative Stability of NPL-Asp in Different Cell Lines (48h)

Cell LineInitial Conc. (µM)% NPL-Asp Remaining (Mean ± SD)
HEK2931065.4 ± 5.1
SH-SY5Y1042.1 ± 6.8
HepG21015.7 ± 3.9

Hypothetical NPL-Asp Degradation Pathway

degradation_pathway NPL_Asp This compound Products Palmitic Acid + L-Aspartate NPL_Asp->Products Amide Bond Cleavage Enzyme Aminoacylase Enzyme->Products Further Further Metabolism Products->Further

Caption: Enzymatic cleavage of NPL-Asp into its constituent fatty acid and amino acid.

Experimental Workflow for NPL-Asp Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collect 1. Collect Cells & Media Spike 2. Spike Internal Standard Collect->Spike Extract 3. Lipid Extraction (MTBE) Spike->Extract Dry 4. Dry Down Under N2 Extract->Dry Reconstitute 5. Reconstitute Dry->Reconstitute Inject 6. Inject Sample Reconstitute->Inject To LC-MS/MS Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Raw Data Quantify 10. Quantify vs. Standard Curve Integrate->Quantify

troubleshooting inconsistent results with N-Palmitoyl-L-aspartate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Palmitoyl-L-aspartate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural N-acylaspartate.[1][2] Its primary known mechanism of action is the inhibition of Hedgehog signaling.[1][2] This signaling pathway is crucial during embryonic development and its misregulation has been implicated in various cancers. This compound does not appear to affect the activity of cannabinoid receptors or fatty acid amide hydrolase.[1][2]

Q2: What are the physical and chemical properties of this compound?

A2: this compound is a chiral compound that can form aggregates in aqueous solutions.[3][4] It is supplied as a crystalline solid. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₀H₃₇NO₅
Formula Weight 371.5 g/mol
CAS Number 1782-17-8
Appearance Crystalline solid
Purity ≥98%

Q3: What are the recommended storage and stability conditions for this compound?

A3: For long-term storage, this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2] For shipping, it is typically sent at room temperature in the continental US, though this may vary for other locations.[1][2]

Q4: In which solvents is this compound soluble?

A4: this compound has limited solubility in aqueous solutions and is more soluble in organic solvents. The approximate solubilities are provided in the table below.

SolventApproximate Solubility
DMF20 mg/mL
DMSO15 mg/mL
Ethanol25 mg/mL
Methyl Acetate10 mg/mL
PBS (pH 7.2)2 mg/mL

Data sourced from Cayman Chemical product information.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed

Q: I am not observing the expected inhibitory effect of this compound on the Hedgehog signaling pathway in my cell-based assay. What could be the issue?

A: Inconsistent or absent biological activity can stem from several factors, from sample preparation to the experimental setup. Here is a step-by-step troubleshooting guide:

1. Purity and Integrity of the Compound:

  • Verification: Ensure the purity of your this compound batch. If possible, verify its identity and purity using techniques like mass spectrometry or NMR.

  • Degradation: Although stable when stored correctly, improper handling or storage (e.g., repeated freeze-thaw cycles, prolonged exposure to light or elevated temperatures) could lead to degradation. Under acidic conditions, aspartyl peptides can undergo cleavage of the peptide backbone, while alkaline conditions can lead to deamidation and isomerization.[5]

2. Solubility and Aggregation:

  • Problem: this compound has low solubility in aqueous media like PBS (approx. 2 mg/mL) and can form aggregates.[1][2][3][4] This can significantly reduce its effective concentration and bioavailability to the cells.

  • Solution:

    • Stock Solution Preparation: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.[1][2]

    • Working Solution Preparation: When preparing your final working solution in cell culture media, add the stock solution dropwise while vortexing or gently mixing to minimize precipitation. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Sonication: Briefly sonicating the final working solution can help to disperse any small aggregates.

3. Stereochemistry:

  • Problem: The biological activity of this compound is dependent on its stereochemistry (L-aspartate). The presence of the D-enantiomer or a racemic mixture could result in reduced or no activity.

  • Solution: Ensure you are using the correct stereoisomer (L-aspartate). If synthesizing the compound in-house, verify the stereochemical purity.

4. Cell Culture Conditions:

  • Serum Interaction: Components in fetal bovine serum (FBS) can bind to lipidated molecules, reducing their effective concentration.

  • Solution: Consider reducing the serum concentration in your culture medium during the treatment period or using a serum-free medium if your cells can tolerate it.

5. Experimental Readout:

  • Assay Sensitivity: The assay used to measure Hedgehog pathway activity (e.g., Gli-luciferase reporter assay, qPCR of target genes) may not be sensitive enough to detect subtle changes.

  • Solution: Optimize your assay conditions, including cell density, treatment duration, and the concentration of any pathway activators (like SAG).

logical_relationship_troubleshooting_activity start Inconsistent/No Activity purity Purity/Integrity Issue start->purity Check solubility Solubility/Aggregation start->solubility Check stereo Incorrect Stereochemistry start->stereo Check culture Cell Culture Conditions start->culture Check assay Assay Sensitivity start->assay Check sol1 Verify purity (MS, NMR) Check for degradation purity->sol1 Solution sol2 Prepare stock in organic solvent Dilute carefully Consider sonication solubility->sol2 Solution sol3 Confirm use of L-aspartate isomer stereo->sol3 Solution sol4 Reduce serum concentration culture->sol4 Solution sol5 Optimize assay parameters assay->sol5 Solution

Troubleshooting workflow for inconsistent biological activity.
Issue 2: Precipitation of the Compound in Aqueous Solutions

Q: I am observing precipitation when I dilute my this compound stock solution into my cell culture medium. How can I prevent this?

A: Precipitation is a common issue with lipidated molecules due to their hydrophobic nature. Here are some strategies to improve solubility and prevent precipitation:

1. Stock Solution Concentration:

  • Recommendation: Prepare a concentrated stock solution in 100% DMSO or ethanol. A 10-20 mg/mL stock is a good starting point.[1][2]

2. Dilution Technique:

  • Best Practice: Add the stock solution to your aqueous medium drop by drop while the medium is being gently vortexed or stirred. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

3. Use of a Carrier:

  • BSA: Bovine serum albumin (BSA) can act as a carrier protein and improve the solubility of lipidated molecules in culture media. You can pre-complex this compound with fatty acid-free BSA before adding it to your cells.

4. Temperature:

  • Recommendation: Ensure your cell culture medium is at 37°C before adding the compound.

5. Final Solvent Concentration:

  • Caution: Keep the final concentration of the organic solvent in your cell culture medium as low as possible (ideally below 0.5%) to prevent solvent-induced effects on your cells.

experimental_workflow_solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh this compound stock2 Dissolve in 100% DMSO or Ethanol (e.g., 15-25 mg/mL) stock1->stock2 work2 Add stock solution dropwise to medium while gently vortexing stock2->work2 Dilute work1 Warm cell culture medium to 37°C work1->work2 work3 Optional: Briefly sonicate work2->work3

Workflow for preparing this compound solutions.

Experimental Protocols

Protocol 1: General Procedure for In-house Synthesis of this compound

This protocol provides a general method for the N-acylation of L-aspartic acid with palmitic acid.

Materials:

Procedure:

  • Dissolve L-aspartic acid in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of palmitoyl chloride in an organic solvent like dichloromethane (DCM) to the cooled aqueous solution with vigorous stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Hedgehog Signaling Inhibition Assay in SH-SY5Y Cells

This protocol outlines a cell-based assay to evaluate the inhibitory effect of this compound on the Hedgehog signaling pathway in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F-12 medium supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin.[6]

  • This compound

  • Smoothened agonist (SAG)

  • Gli-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Luciferase assay system

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay.

  • Transfection (Optional, if using a reporter assay): Co-transfect the cells with the Gli-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow the cells to recover for 24 hours.

  • Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

  • Pathway Activation:

    • Add a Smoothened agonist (SAG) to the wells to activate the Hedgehog pathway. The final concentration of SAG should be optimized for your specific cell line and assay conditions.

    • Include appropriate controls: vehicle control (no treatment), SAG only, and this compound only.

  • Incubation: Incubate the cells for 24-48 hours.

  • Readout:

    • Luciferase Assay: If using a reporter assay, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer. Normalize the Gli-luciferase activity to the control luciferase activity.

    • qPCR: Alternatively, extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the expression of Hedgehog target genes (e.g., GLI1, PTCH1). Normalize the expression to a housekeeping gene.

Signaling Pathway Diagram

signaling_pathway_hedgehog cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates NPA This compound NPA->SMO Inhibits

Simplified Hedgehog signaling pathway and the inhibitory point of this compound.

References

Technical Support Center: Optimizing N-Palmitoyl-L-aspartate Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Palmitoyl-L-aspartate. The information is designed to help address specific issues that may arise during the experimental process of determining the optimal concentration for cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological role?

This compound is a lipid molecule composed of palmitic acid, a 16-carbon saturated fatty acid, and the amino acid L-aspartate. It belongs to a class of molecules known as N-acyl amino acids. While research on its specific biological functions is ongoing, it has been identified as a natural N-acylaspartate that can inhibit Hedgehog signaling.[1] Unlike some other N-acyl compounds, it does not appear to affect cannabinoid receptors or fatty acid amide hydrolase.[1]

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

This compound is a crystalline solid with limited solubility in aqueous solutions. It is recommended to first dissolve it in an organic solvent to create a concentrated stock solution, which can then be diluted in your cell culture medium.

Table 1: Solubility of this compound

SolventSolubility
DMF20 mg/mL
DMSO15 mg/mL
Ethanol25 mg/mL
Methyl Acetate10 mg/mL
PBS (pH 7.2)2 mg/mL
Data sourced from Cayman Chemical.[1]

Experimental Protocol: Preparation of this compound Stock Solution

  • Select a suitable solvent: Based on the table above and the tolerance of your cell line, choose an appropriate organic solvent (e.g., DMSO or ethanol).

  • Calculate the required amount: Determine the mass of this compound needed to achieve the desired stock concentration.

  • Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the solvent to the this compound powder. Vortex or gently warm the solution to aid dissolution.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter that is compatible with your chosen solvent.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q3: What are the potential effects of the palmitate and aspartate components on cell viability?

Understanding the individual effects of palmitic acid (palmitate) and L-aspartate can provide insights into the potential behavior of this compound in cell culture.

  • Palmitate: High concentrations of palmitate can be cytotoxic to various cell types, leading to decreased cell viability, apoptosis, and endoplasmic reticulum (ER) stress.

  • Aspartate: L-aspartate is a non-essential amino acid that can be crucial for cell proliferation, especially in conditions of metabolic stress like hypoxia.[2] It serves as a precursor for the synthesis of other amino acids and nucleotides.

The conjugation of palmitate to aspartate may alter its cellular uptake, metabolism, and overall biological activity compared to the individual molecules.

Troubleshooting Guide

Issue 1: I am observing low cell viability at all tested concentrations of this compound.

This could be due to several factors, including the inherent properties of the compound, issues with the experimental setup, or the specific sensitivity of your cell line.

Troubleshooting Workflow

A Low Cell Viability Observed B Check Solvent Toxicity A->B C Verify Stock Solution Integrity A->C D Optimize Concentration Range A->D E Assess Cell Line Sensitivity A->E F Run Vehicle Control B->F Is solvent toxic? G Prepare Fresh Stock C->G Degradation suspected? H Test Lower Concentrations D->H Initial range too high? I Consult Literature for Cell Line E->I Is the cell line known to be sensitive?

Caption: Troubleshooting workflow for low cell viability.

  • Possible Cause 1: Solvent Toxicity: The organic solvent used to dissolve this compound may be toxic to your cells at the final concentration used in the culture medium.

    • Solution: Run a vehicle control experiment where you add the same volume of the solvent (without this compound) to your cells. If you observe toxicity in the vehicle control, you need to use a lower concentration of the stock solution or switch to a less toxic solvent.

  • Possible Cause 2: Compound Cytotoxicity: this compound itself may be cytotoxic at the concentrations tested, potentially due to the palmitate moiety.

    • Solution: Test a much wider and lower range of concentrations. Start with nanomolar or low micromolar concentrations and perform a dose-response curve to identify a non-toxic range.

  • Possible Cause 3: Stock Solution Degradation: The compound may have degraded during storage.

    • Solution: Prepare a fresh stock solution and repeat the experiment. Ensure proper storage conditions are maintained.

Issue 2: The results of my cell viability assay are inconsistent across experiments.

Inconsistent results can stem from variations in experimental procedures or the stability of the compound.

Table 2: Troubleshooting Inconsistent Cell Viability Results

Potential Cause Recommended Action
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Avoid edge effects in multi-well plates.
Fluctuations in Incubation Conditions Monitor and maintain stable temperature, CO2, and humidity levels in the incubator.
Variability in Compound Treatment Add this compound at the same cell density and confluency for each experiment.
Assay Timing Perform the viability assay at consistent time points after treatment.

Issue 3: I am not observing any effect of this compound on cell viability.

The lack of an observable effect could mean that the compound is not active in your specific cell model at the concentrations tested, or that the experimental endpoint is not appropriate.

Potential Signaling Pathway Considerations

While the direct signaling pathways of this compound are not fully elucidated, its known inhibition of the Hedgehog pathway and the potential for N-acyl amino acids to act as mitochondrial uncouplers suggest possible mechanisms of action.

cluster_0 Potential Cellular Effects of this compound A This compound B Hedgehog Signaling Pathway A->B Inhibition C Mitochondrial Function A->C Modulation? D Cell Viability / Proliferation B->D Regulation C->D Impact

Caption: Potential signaling pathways influenced by this compound.

  • Consideration 1: Cell-Type Specificity: The effect of this compound may be highly dependent on the cell type and its specific metabolic and signaling pathways.

    • Suggestion: Research the expression of components of the Hedgehog signaling pathway in your cell line.

  • Consideration 2: Alternative Endpoints: Cell viability may not be the most sensitive endpoint to measure the effects of this compound.

    • Suggestion: Consider exploring other assays, such as proliferation assays (e.g., Ki67 staining), apoptosis assays (e.g., caspase activity), or metabolic assays (e.g., measuring oxygen consumption rates to assess mitochondrial function).

  • Consideration 3: Incubation Time: The duration of treatment may be insufficient to induce a measurable change in cell viability.

    • Suggestion: Perform a time-course experiment, assessing cell viability at multiple time points (e.g., 24, 48, and 72 hours) after treatment.

Experimental Protocols

Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the optimal concentration of this compound. It is essential to optimize this protocol for your specific cell line and experimental conditions.

A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with different concentrations C->D E Include vehicle and untreated controls C->E F Incubate for desired time period (e.g., 24, 48, 72h) D->F E->F G Perform MTT assay F->G H Measure absorbance G->H I Calculate cell viability and plot dose-response curve H->I

Caption: Experimental workflow for determining optimal concentration.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the highest concentration of the solvent used.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the vehicle control, and an untreated control (medium only).

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control to calculate the percentage of cell viability.

    • Plot the cell viability against the concentration of this compound to generate a dose-response curve and determine the EC50 or optimal concentration range.

References

dealing with N-Palmitoyl-L-aspartate aggregation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Palmitoyl-L-aspartate. This guide provides detailed troubleshooting advice and protocols to help you manage and prevent aggregation in your stock solutions, ensuring the reliability and consistency of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy or showing precipitates?

Aggregation of this compound in solution is a common issue stemming from its molecular structure. The molecule has a long, fatty acid "tail" (palmitoyl group), which is hydrophobic (water-repelling), and an amino acid "head" (L-aspartate), which is hydrophilic (water-attracting). This dual nature, known as amphiphilicity, causes the molecules to self-assemble into aggregates or micelles in aqueous solutions to minimize the contact of the hydrophobic tails with water.[1]

Factors that contribute to aggregation include:

  • Low Aqueous Solubility: Lipophilic compounds inherently have poor solubility in water-based solutions like PBS.[2] The solubility of this compound in PBS (pH 7.2) is only about 2 mg/mL.[3][4]

  • High Concentration: Exceeding the solubility limit in a given solvent will cause the compound to precipitate or form aggregates.[5]

  • Improper Storage: Storing the solution at an inappropriate temperature or subjecting it to repeated freeze-thaw cycles can promote precipitation.[5]

  • Solvent Choice: Using a solvent in which the compound is not readily soluble is the primary cause of this issue.

Q2: What are the recommended solvents and concentrations for preparing stock solutions?

To prevent aggregation, it is crucial to select a solvent in which this compound has high solubility. Organic solvents are highly recommended for preparing concentrated stock solutions. These stock solutions can then be diluted into your aqueous experimental medium.

Data Presentation: Solubility of this compound

SolventMaximum Solubility
Ethanol (B145695)25 mg/mL[3][4]
DMF20 mg/mL[3][4]
DMSO15 mg/mL[3][4]
Methyl Acetate10 mg/mL[3][4]
PBS (pH 7.2)2 mg/mL[3][4]

For most applications, preparing a 10-20 mg/mL stock in Ethanol or DMSO is a reliable starting point.

Q3: My compound has already aggregated. How can I rescue my stock solution?

If your stock solution appears cloudy or contains visible precipitates, you can often redissolve the compound. Follow this troubleshooting workflow. Physical methods like sonication or gentle warming are generally effective.

Caption: Troubleshooting workflow for aggregated stock solutions.

Q4: How can I prevent aggregation when preparing new stock solutions?

Proactive measures during preparation are the most effective way to ensure a stable, aggregate-free stock solution. Following a systematic protocol that incorporates best practices for dissolving lipophilic compounds is key.

G start Start: Prepare New Stock Solution weigh 1. Weigh this compound in a sterile vial start->weigh add_solvent 2. Add appropriate volume of high-solubility solvent (e.g., Ethanol) weigh->add_solvent vortex 3. Vortex vigorously for 1-2 minutes add_solvent->vortex check Check for Dissolution vortex->check sonicate 4. Optional: Sonicate for 5 min if solids remain check->sonicate Not Dissolved store 5. Aliquot into smaller volumes to avoid freeze-thaw cycles check->store Fully Dissolved sonicate->store end End: Store at -20°C store->end

Caption: Protocol for preparing a stable this compound stock solution.

Q5: What is the best way to store this compound stock solutions?

Proper storage is critical for maintaining the stability and integrity of your stock solution.

  • Storage Temperature: Store stock solutions at -20°C.[3]

  • Stability: When stored correctly, the compound is stable for at least four years.[4]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots. This practice minimizes the number of freeze-thaw cycles, which can induce precipitation and degradation of the compound.[6]

  • Container: Use low-protein-binding tubes to prevent the compound from adsorbing to the container walls.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (e.g., 10 mg/mL in Ethanol)

Materials:

  • This compound (solid)

  • Anhydrous Ethanol (≥99.5%)

  • Sterile, low-protein-binding microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicating water bath (optional)

Methodology:

  • Preparation: Work in a clean environment (e.g., a laminar flow hood) to maintain sterility.

  • Weighing: Carefully weigh out the desired amount of this compound into a sterile vial. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg.

  • Solvent Addition: Add the calculated volume of ethanol to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes. The solution should become clear.

  • Troubleshooting: If any solid particles remain, place the vial in a sonicating water bath for 5-10 minutes.

  • Aliquoting and Storage: Once the compound is fully dissolved, dispense the solution into single-use aliquots in sterile, low-protein-binding tubes. Store immediately at -20°C.

Protocol 2: Disaggregation of a Precipitated this compound Solution

Materials:

  • Aggregated stock solution of this compound

  • Vortex mixer

  • Sonicating water bath

  • Water bath or incubator set to 37°C

Methodology:

  • Initial Attempt: Bring the frozen solution to room temperature. Vortex the tube vigorously for 2 minutes to see if the precipitate redissolves through mechanical agitation.

  • Sonication: If the precipitate persists, place the tube in a room temperature sonicating water bath. Sonicate for 5-10 minutes, checking for clarity periodically. Sonication uses high-frequency sound waves to break apart aggregates.

  • Gentle Warming: If sonication is not fully effective, move the tube to a 37°C water bath or incubator.[7] Let it sit for 10-15 minutes, with occasional gentle swirling. Caution: Do not overheat, as this could degrade the compound.

  • Final Check: After the warming step, vortex the solution one last time. The solution should now be clear.

  • Usage: Use the solution immediately or re-freeze it for later use. Note that if a solution repeatedly precipitates upon thawing, it may be too concentrated for the storage conditions, and you should consider preparing a more dilute stock.

References

how to ensure consistent delivery of N-Palmitoyl-L-aspartate to cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Palmitoyl-L-aspartate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the consistent and effective delivery of this compound to cells for in vitro experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular effects?

A1: this compound is a naturally occurring N-acyl aspartate.[1][2] Its primary known cellular effect is the inhibition of the Hedgehog signaling pathway.[1][2] This pathway is crucial during embryonic development and its abnormal activation in adult tissues can contribute to the development of certain cancers.[1][2] this compound exerts its inhibitory effect after the pathway is stimulated by agonists like Smoothened agonist (SAG).[1][2] It is important to note that it does not appear to affect cannabinoid receptors or fatty acid amide hydrolase activity.[1]

Q2: What are the solubility properties of this compound?

A2: this compound is a crystalline solid with limited solubility in aqueous solutions like phosphate-buffered saline (PBS).[1][2] Its lipophilic nature, due to the palmitoyl (B13399708) chain, makes it more soluble in organic solvents. For consistent experimental results, it is crucial to use an appropriate solvent to prepare a stock solution before diluting it into your cell culture medium.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Based on available data, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing stock solutions of lipophilic compounds for cell culture experiments. This compound is soluble in DMF (20 mg/ml), DMSO (15 mg/ml), and ethanol (25 mg/ml).[1][2] It is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final working concentration in the cell culture medium. The final concentration of the organic solvent in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How should I store this compound?

A4: this compound should be stored at -20°C for long-term stability.[1] Stock solutions prepared in organic solvents should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses common issues that researchers may encounter when working with this compound in cell culture.

Problem Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium. The concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of the organic solvent from the stock solution is too low to maintain solubility.- Lower the final concentration of this compound in the culture medium.- Increase the final concentration of the organic solvent (e.g., DMSO) slightly, ensuring it remains below cytotoxic levels (typically <0.5%).- Prepare a fresh dilution from the stock solution just before use.- Consider using a carrier system like fatty acid-free bovine serum albumin (BSA) or a liposomal formulation to improve solubility.
Inconsistent or no observable effect on the Hedgehog signaling pathway. Incorrect concentration: The concentration of this compound is too low to effectively inhibit the pathway or too high, causing off-target effects.Degradation of the compound: Improper storage or handling of the stock solution.Cell line resistance: The cell line used may have mutations in the Hedgehog pathway downstream of Smoothened, rendering the inhibitor ineffective.Assay issues: Problems with the reporter assay or downstream analysis (e.g., qPCR for GLI1 expression).- Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.- Ensure proper storage of the compound and its stock solution at -20°C and avoid multiple freeze-thaw cycles.- Verify the genetic background of your cell line to confirm its suitability for studying Hedgehog pathway inhibition at the level of Smoothened.- Include appropriate positive and negative controls in your assay to validate the experimental setup. For example, use a known Hedgehog pathway activator (like SAG) and another inhibitor as controls.
Observed cytotoxicity or changes in cell morphology. Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO) in the culture medium is too high.Compound-induced cytotoxicity: this compound itself may have cytotoxic effects at high concentrations.Aggregation: Aggregates of the compound can be cytotoxic to cells.- Perform a vehicle control experiment with the same final concentration of the solvent to assess its toxicity.- Determine the IC50 value of this compound for your cell line to identify the cytotoxic concentration range.- Visually inspect the culture medium for any signs of precipitation or aggregation. If observed, refer to the troubleshooting point on precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
DMF20 mg/ml[1][2]
DMSO15 mg/ml[1][2]
Ethanol25 mg/ml[1][2]
Methyl Acetate10 mg/ml[1][2]
PBS (pH 7.2)2 mg/ml[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount: Determine the desired concentration and volume of the stock solution. For example, to prepare a 10 mM stock solution, you will need to dissolve 3.715 mg of this compound (Molecular Weight: 371.5 g/mol ) in 1 ml of DMSO.

  • Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the calculated volume of DMSO to the tube.

  • Vortex and warm: Vortex the tube vigorously to dissolve the powder. If necessary, gently warm the solution at 37°C for a few minutes to aid dissolution. Ensure the powder is completely dissolved.

  • Sterilize (optional): If required, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Delivery of this compound to Adherent Cells in Culture

Objective: To treat adherent cells with this compound to assess its effect on the Hedgehog signaling pathway.

Materials:

  • Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hedgehog pathway agonist (e.g., Smoothened agonist, SAG)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Prepare Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 ml of medium, add 1 µl of the 10 mM stock solution.

    • Important: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium. The final DMSO concentration should be consistent across all conditions and ideally below 0.5%.

  • Treatment:

    • Aspirate the old medium from the cell culture plates.

    • Wash the cells once with sterile PBS.

    • Add the prepared media containing different concentrations of this compound or the vehicle control to the respective wells.

    • If investigating the inhibitory effect, co-treat the cells with a Hedgehog pathway agonist like SAG at its effective concentration.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: After the incubation period, proceed with the desired downstream analysis, such as:

    • Cell Viability Assay: (e.g., MTT, MTS, or CellTiter-Glo) to assess cytotoxicity.

    • Gene Expression Analysis: (e.g., qRT-PCR) to measure the expression levels of Hedgehog target genes like GLI1 and PTCH1.

    • Protein Analysis: (e.g., Western blot) to assess the protein levels of Hedgehog pathway components.

    • Reporter Assay: If using a cell line with a GLI-responsive reporter construct.

Mandatory Visualization

Below are diagrams generated using Graphviz to illustrate key concepts.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds and inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inactivates This compound This compound This compound->SMO Inhibits GLI GLI SUFU->GLI Sequesters GLI (Active) GLI (Active) GLI->GLI (Active) Activation & Translocation Target Gene Expression Target Gene Expression GLI (Active)->Target Gene Expression Promotes

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

experimental_workflow prep Prepare this compound Stock Solution (in DMSO) treat Treat Cells with this compound (and Hedgehog Agonist, e.g., SAG) prep->treat seed Seed Adherent Cells seed->treat incubate Incubate for 24-72 hours treat->incubate analysis Downstream Analysis incubate->analysis viability Cell Viability Assay analysis->viability qpcr qRT-PCR for GLI1/PTCH1 analysis->qpcr western Western Blot analysis->western

Caption: Experimental workflow for assessing the effect of this compound.

References

N-Palmitoyl-L-aspartate stability issues at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Palmitoyl-L-aspartate at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least four years.[1] It is typically shipped at room temperature for short durations.

Q2: Can I store this compound at 4°C or room temperature for short periods?

While short-term storage at 4°C or room temperature (25°C) is common for immediate experimental use, prolonged storage at these temperatures is not recommended. N-acyl amino acids can be susceptible to degradation over time, especially in solution. For aqueous formulations of similar palmitoyl-conjugated molecules, storage at 4°C has been shown to improve chemical stability compared to room temperature.

Q3: What are the potential degradation pathways for this compound?

The primary degradation pathway for this compound in aqueous solutions is likely hydrolysis of the amide bond, yielding palmitic acid and L-aspartic acid. This can be catalyzed by acidic or basic conditions. Another potential, though less likely under physiological pH, is the intramolecular cyclization of the aspartate residue to form a succinimide (B58015) intermediate, which can then hydrolyze to form both α- and β-aspartyl peptides in a protein context.

Q4: How does pH affect the stability of this compound in solution?

N-acylated amino acid amides can exhibit instability in mild acidic conditions, leading to hydrolysis of the amide bond. Both strongly acidic and alkaline conditions are expected to accelerate the hydrolysis of the amide linkage in this compound. Therefore, for experiments in aqueous solutions, it is crucial to maintain a stable pH, preferably neutral, unless the experimental design requires otherwise.

Q5: Are there any signs of degradation I should look for?

Visual signs of degradation in solid this compound are unlikely to be apparent. In solution, degradation may not produce a visible change. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its potential degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment or at regular, short intervals. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Perform a stability study of your stock solution under your specific storage conditions (see Experimental Protocols section).
Loss of biological activity of the compound. Chemical degradation of this compound.Confirm the purity of your compound using an analytical technique like HPLC. If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended conditions (-20°C).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.The primary degradation products are likely palmitic acid and L-aspartic acid due to hydrolysis. Use reference standards for these compounds to identify the unknown peaks. Consider performing a forced degradation study to intentionally generate and identify potential degradation products (see Experimental Protocols section).

Stability Data

The following table provides illustrative stability data for this compound in a neutral aqueous buffer (pH 7.4) at various temperatures. Note: This is representative data based on general chemical principles and is intended for guidance. Actual stability will depend on the specific experimental conditions (e.g., solvent, pH, presence of other reagents).

Storage Temperature% this compound Remaining (Illustrative)
Week 1
-20°C >99%
4°C 98%
25°C (Room Temp) 92%
37°C 85%

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent/buffer system at different temperatures over time.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.

  • Aliquoting: Aliquot the stock solution into multiple vials for each temperature condition to be tested (e.g., -20°C, 4°C, 25°C, 37°C).

  • Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 4 weeks).

  • Incubation: Store the aliquots at the designated temperatures.

  • Sample Analysis: At each time point, retrieve one aliquot from each temperature condition. Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and establish the degradation profile of this compound under stress conditions.

Methodology:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C) for 24 hours. Also, reflux a solution of the compound.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using an HPLC method, ideally coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.

HPLC Method for Quantification (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Quantification: Based on the peak area of a standard curve prepared with a reference standard of this compound.

Visualizations

G cluster_main Potential Degradation Pathway of this compound NPAL_Asp This compound Hydrolysis Hydrolysis (Acid/Base/Enzymatic) NPAL_Asp->Hydrolysis Palmitic_Acid Palmitic Acid Hydrolysis->Palmitic_Acid Aspartic_Acid L-Aspartic Acid Hydrolysis->Aspartic_Acid

Caption: Primary hydrolytic degradation pathway of this compound.

G cluster_workflow Experimental Workflow for Stability Assessment cluster_analysis At Each Time Point (T=0, 1, 2, 4 weeks) Prep_Stock Prepare Stock Solution of this compound Aliquot Aliquot into Vials Prep_Stock->Aliquot Incubate Incubate at Different Temperatures (-20°C, 4°C, 25°C, 37°C) Aliquot->Incubate Retrieve Retrieve Aliquots Incubate->Retrieve HPLC Analyze by HPLC Retrieve->HPLC Quantify Quantify Remaining Compound HPLC->Quantify Data_Analysis Calculate % Remaining vs. T=0 Quantify->Data_Analysis

Caption: Workflow for conducting a temperature-based stability study.

G cluster_troubleshooting Troubleshooting Logic Inconsistent_Results Inconsistent Results? Check_Stock Is Stock Solution Old or Improperly Stored? Inconsistent_Results->Check_Stock Yes Other_Factors Investigate Other Experimental Variables Inconsistent_Results->Other_Factors No Prepare_Fresh Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh Yes Check_Purity Confirm Purity of Starting Material Check_Stock->Check_Purity No

Caption: A logical approach to troubleshooting inconsistent experimental data.

References

Technical Support Center: Overcoming Resistance to N-Palmitoyl-L-aspartate in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Palmitoyl-L-aspartate. The information is designed to address specific issues that may be encountered during experiments aimed at evaluating the efficacy and mechanisms of this compound in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a naturally occurring N-acylaspartate.[1] In the context of cancer, its primary known mechanism of action is the inhibition of the Hedgehog signaling pathway.[1] This pathway is crucial for embryonic development and can be aberrantly reactivated in various cancers to promote tumor growth, proliferation, and survival. This compound has been shown to inhibit Hedgehog signaling that is stimulated by the Smoothened agonist (SAG).[1]

Q2: Which cancer types are most likely to be sensitive to this compound?

Cancers with known dependence on the Hedgehog signaling pathway are the most promising candidates for this compound therapy. These include certain types of medulloblastoma, basal cell carcinoma, and some leukemias, as well as subsets of pancreatic, lung, and prostate cancers where aberrant Hedgehog signaling has been implicated.

Q3: What are the recommended starting concentrations for in vitro experiments?

The optimal concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line. Based on general laboratory practices for novel compounds, a starting range of 1 µM to 50 µM is advisable for initial screening experiments.

Q4: How can I be sure my this compound is active?

To verify the activity of your this compound stock, you can use a positive control cell line known to be sensitive to Hedgehog inhibitors. Additionally, you can perform a Western blot or qPCR analysis to measure the expression of downstream targets of the Hedgehog pathway, such as Gli1 and Ptch1. A decrease in the expression of these target genes upon treatment would indicate that the compound is active.

Troubleshooting Guides

Issue 1: Cancer cells show little to no response to this compound treatment.

Possible Cause 1: Intrinsic Resistance. The cancer cell line may not rely on the Hedgehog signaling pathway for its growth and survival.

  • Troubleshooting Steps:

    • Pathway Activation Analysis: Before extensive experimentation, confirm the activation of the Hedgehog pathway in your cell line. This can be done by measuring the baseline expression levels of key pathway components like SHH, PTCH1, SMO, and GLI1 via qPCR or Western blot.

    • Literature Review: Check for published data on the role of Hedgehog signaling in the specific cancer type and cell line you are studying.

    • Alternative Cell Lines: If the pathway is not active, consider switching to a cancer cell line with documented Hedgehog pathway dependency.

Possible Cause 2: Acquired Resistance. The cancer cells may have developed mechanisms to circumvent the inhibitory effects of this compound.

  • Troubleshooting Steps:

    • Upregulation of Downstream Effectors: Investigate if there is an upregulation of downstream components of the Hedgehog pathway, such as GLI1 or GLI2, which could bypass the inhibition of Smoothened.

    • Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways.[2] Perform a broader analysis of key signaling pathways (e.g., PI3K/Akt, MAPK/ERK) to see if they are hyperactivated in the presence of this compound.

    • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can lead to the removal of the drug from the cell, reducing its effective concentration.[3]

Issue 2: Initial sensitivity to this compound is observed, but the effect diminishes over time.

Possible Cause: Development of Acquired Resistance. Prolonged exposure to a therapeutic agent can lead to the selection and expansion of resistant cell populations.

  • Troubleshooting Steps:

    • Long-term Culture and IC50 Determination: Culture the cancer cells in the continuous presence of this compound over several passages. Periodically determine the IC50 value to monitor for a shift indicating decreased sensitivity.

    • Genomic and Proteomic Analysis: Compare the molecular profiles of the sensitive parental cell line with the newly generated resistant sub-line. Look for mutations in the Hedgehog pathway components or changes in the expression of proteins involved in cell survival and drug resistance.

    • Combination Therapy Screen: Investigate the possibility of re-sensitizing the resistant cells by co-administering this compound with inhibitors of other signaling pathways that may be acting as bypass mechanisms.[2]

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) - ParentalIC50 (µM) - ResistantFold Resistance
DAOYMedulloblastoma5.248.79.4
PANC-1Pancreatic Cancer12.8> 100> 7.8
A549Lung Cancer> 100> 100-

Table 2: Example Gene Expression Changes in Resistant Cells (Fold Change vs. Parental)

GeneFunctionFold Change (Resistant vs. Parental)
GLI1Hedgehog pathway transcription factor3.5
ABCG2Drug efflux pump6.2
AKT1Pro-survival signaling2.8

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot Analysis

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Hedgehog pathway proteins (e.g., SMO, SUFU, Gli1) and loading controls (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

3. Quantitative Real-Time PCR (qPCR)

  • RNA Extraction: Extract total RNA from treated and untreated cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition Gli-P Phosphorylated Gli SUFU->Gli-P Promotes Gli-A Active Gli SUFU->Gli-A Inhibition Gli-Ub Ubiquitinated Gli (Proteasomal Degradation) Gli-P->Gli-Ub This compound This compound This compound->SMO Inhibition Target Genes Target Gene Expression (e.g., PTCH1, GLI1) Gli-A->Target Genes Transcription

Caption: Simplified Hedgehog signaling pathway and the inhibitory point of this compound.

Experimental_Workflow start Start: Cancer cell line with potential Hedgehog dependency ic50 Determine IC50 of This compound start->ic50 sensitive Cell line is sensitive ic50->sensitive resistant Cell line is resistant ic50->resistant proceed Proceed with efficacy studies sensitive->proceed pathway_analysis Analyze Hedgehog pathway activity (qPCR, Western Blot) resistant->pathway_analysis active_pathway Pathway is active pathway_analysis->active_pathway inactive_pathway Pathway is inactive pathway_analysis->inactive_pathway investigate_resistance Investigate resistance mechanisms: - Upregulation of Gli1/2 - Bypass pathway activation - Drug efflux active_pathway->investigate_resistance stop End: Consider alternative model inactive_pathway->stop

Caption: Experimental workflow for evaluating this compound efficacy and resistance.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms drug This compound target Hedgehog Pathway (SMO) drug->target efflux Increased Drug Efflux (ABC Transporters) drug->efflux Removed from cell effect Decreased Cell Proliferation target->effect upregulation Upregulation of Downstream Effectors (Gli1/2) upregulation->effect Bypasses inhibition bypass Activation of Bypass Pathways (e.g., PI3K/Akt) bypass->effect Compensates for inhibition

Caption: Logical relationships of potential resistance mechanisms to this compound.

References

minimizing lot-to-lot variability of commercial N-Palmitoyl-L-aspartate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the lot-to-lot variability of commercial N-Palmitoyl-L-aspartate.

Troubleshooting Guide

This guide is designed to help users identify and resolve issues that may arise from lot-to-lot variability of this compound in their experiments.

Issue 1: Inconsistent Biological Activity or Assay Results

Question: We are observing significant variations in the biological response (e.g., cell signaling inhibition, receptor binding) between different lots of this compound. What could be the cause, and how can we troubleshoot this?

Answer:

Inconsistent biological activity is a primary concern arising from lot-to-lot variability. The root causes can be multifaceted, often stemming from subtle differences in the chemical and physical properties of the compound.

Potential Causes and Solutions:

Potential Cause Recommended Action
Purity and Impurity Profile Different lots may contain varying levels of impurities from the synthesis process, such as unreacted starting materials (palmitic acid, L-aspartic acid), by-products, or residual catalysts.[1][2] These impurities can interfere with the biological assay. Solution: Perform purity analysis using High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section. Compare the impurity profiles of different lots.
Presence of Isomers The synthesis process might yield different ratios of L- and D-aspartate enantiomers. The biological activity of this compound is stereospecific, and the presence of the D-isomer can reduce the effective concentration of the active compound. Solution: Use a chiral HPLC method to determine the enantiomeric purity of each lot. A detailed protocol can be adapted from established methods for amino acid analysis.
Polymorphism This compound may exist in different crystalline forms (polymorphs), which can affect its solubility and dissolution rate, thereby impacting its bioavailability in cell-based assays. Solution: Characterize the solid-state properties of each lot using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Residual Solvents The presence of residual solvents from the manufacturing process can affect the solubility and stability of the compound, and in some cases, may be toxic to cells.[1] Solution: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify residual solvents.
Degradation Improper storage or handling can lead to degradation of this compound. Solution: Ensure the compound is stored at the recommended temperature (-20°C for long-term stability) and protected from moisture.[3] Perform stability-indicating HPLC analysis to check for degradation products.

Issue 2: Poor Solubility and Formulation Inconsistencies

Question: We are experiencing difficulties in dissolving new lots of this compound in our standard solvent system, leading to precipitation and inconsistent formulations. What should we do?

Answer:

Solubility issues are often linked to the physical properties of the compound, which can vary between batches.

Potential Causes and Solutions:

Potential Cause Recommended Action
Particle Size and Surface Area Variations in the manufacturing process can lead to differences in particle size and surface area, which directly impact the dissolution rate. Solution: Analyze the particle size distribution of each lot using techniques like laser diffraction.
Polymorphism As mentioned previously, different polymorphs can have significantly different solubilities. Solution: Use PXRD and DSC to identify the crystalline form.
pH of the Solution The solubility of this compound, being an amino acid derivative, is pH-dependent. Minor variations in the pH of your formulation can lead to solubility issues. Solution: Carefully control and measure the pH of your solvent system. Create a pH-solubility profile for each new lot.
Impurities Certain impurities can affect the overall solubility of the compound. Solution: Analyze the purity of the lot using HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound should be stored at -20°C.[3] For short-term use, it can be kept at room temperature for brief periods, but it is advisable to minimize exposure to ambient conditions.[3]

Q2: What is the stability of this compound in solution?

A2: The stability of this compound in solution depends on the solvent and pH. In aqueous solutions, it can be susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare fresh solutions for each experiment and avoid long-term storage in solution unless stability data for the specific conditions is available.

Q3: What are the common solvents for dissolving this compound?

A3: this compound is soluble in organic solvents such as ethanol, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO).[3] Its solubility in aqueous buffers is limited and pH-dependent.

Q4: How can we ensure the consistency of our results when switching to a new lot of this compound?

A4: It is crucial to perform a lot-to-lot qualification before using a new batch in critical experiments. This should include analytical testing (HPLC for purity, chiral HPLC for enantiomeric purity) and a functional assay to compare its biological activity against a previously qualified lot.

Experimental Protocols

Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound purity. Method validation and optimization may be required for specific applications.[4][5][6][7]

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm

    • Gradient:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 100% B

      • 25-30 min: 100% B

      • 30-31 min: 100% to 50% B

      • 31-35 min: 50% B

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Compare the chromatograms of different lots to identify variations in the impurity profile.

Protocol 2: Molecular Weight Confirmation and Impurity Identification by Mass Spectrometry (MS)

This protocol outlines the use of mass spectrometry for the characterization of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

Procedure:

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.

  • Mass Spectrometry Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Positive or negative ion mode (this compound can be detected in both)

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150°C

    • Desolvation Temperature: 350-450°C

    • Mass Range: m/z 100-1000

  • Data Analysis:

    • Confirm the molecular weight of this compound (Expected [M-H]⁻ at m/z 370.26 and [M+H]⁺ at m/z 372.28).

    • Analyze the spectra for the presence of ions corresponding to potential impurities identified in the HPLC analysis.

    • For further structural information on impurities, perform tandem MS (MS/MS) to obtain fragmentation patterns.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for obtaining ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • NMR Spectrometer Setup:

    • Tune and shim the spectrometer for the specific solvent.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks to the corresponding protons and carbons in the this compound structure.

    • Compare the spectra of different lots to identify any variations in chemical shifts or the presence of impurity peaks. A comparative analysis of NMR spectra can be a powerful tool to detect subtle structural differences between lots.[8]

Visualizations

experimental_workflow cluster_0 Lot Qualification Workflow new_lot Receive New Lot of This compound hplc Purity and Impurity Profiling (HPLC) new_lot->hplc ms Molecular Weight Confirmation (Mass Spectrometry) hplc->ms nmr Structural Confirmation (NMR) ms->nmr functional_assay Biological Activity Assay nmr->functional_assay pass Lot Approved for Use functional_assay->pass Meets Specifications fail Lot Rejected functional_assay->fail Fails Specifications investigate Investigate Discrepancy fail->investigate

Caption: Workflow for qualifying a new lot of this compound.

signaling_pathway cluster_1 Potential Impact of Impurities on a Signaling Pathway ligand This compound (Active Compound) receptor Target Receptor ligand->receptor Binds and Activates impurity Lot-Specific Impurity impurity->receptor Binds and Inhibits/ Modulates signaling Downstream Signaling receptor->signaling altered_response Altered Biological Response receptor->altered_response response Biological Response signaling->response

Caption: Diagram illustrating how impurities can affect a signaling pathway.

References

improving the signal-to-noise ratio in N-Palmitoyl-L-aspartate assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Palmitoyl-L-aspartate (NPL-Asp) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio and overall quality of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is an endogenous N-acyl amino acid, a class of lipid signaling molecules. These molecules are involved in various physiological processes and are increasingly being studied for their potential therapeutic roles. N-acyl amino acids are known to interact with several cellular targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters, making them an interesting area for drug discovery and development.

Q2: What are the common methods for quantifying this compound?

The most common and sensitive method for the quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high specificity and sensitivity for detecting and quantifying low-abundance lipids. Fluorescence-based assays following derivatization can also be employed, particularly for high-throughput screening applications.

Q3: I am observing a low signal-to-noise ratio in my LC-MS/MS analysis of NPL-Asp. What are the likely causes?

A low signal-to-noise (S/N) ratio can stem from several factors throughout the analytical workflow. Key areas to investigate include:

  • Sample Preparation: Inefficient extraction of NPL-Asp from the sample matrix, presence of interfering substances (matrix effects), or degradation of the analyte.

  • Chromatography: Poor peak shape (broadening or tailing), inadequate separation from interfering compounds, or analyte loss on the column.

  • Mass Spectrometry: Suboptimal ionization of NPL-Asp, incorrect precursor/product ion selection (MRM transitions), or a contaminated ion source.

Q4: How can I minimize matrix effects in my NPL-Asp assay?

Matrix effects, where co-eluting substances from the sample suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS.[1] Strategies to mitigate matrix effects include:

  • Effective Sample Cleanup: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[2]

  • Chromatographic Separation: Optimizing the LC method to separate NPL-Asp from matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for matrix effects.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Low Signal Intensity or No Peak Detected
Potential Cause Troubleshooting Steps
Inefficient Sample Extraction - Optimize the extraction solvent system. A common method for lipids is a biphasic extraction using chloroform (B151607) and methanol (B129727).[2] - Ensure complete cell lysis or tissue homogenization to release NPL-Asp. - Evaluate different extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Analyte Degradation - Process samples quickly and on ice to minimize enzymatic activity. - Store samples at -80°C. - Consider adding antioxidants or enzyme inhibitors to the extraction buffer.
Suboptimal LC Conditions - Ensure the mobile phase composition is appropriate for retaining and eluting NPL-Asp on a C18 column. A gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol is typical. - Check for leaks in the LC system. - Verify the injection volume is adequate.
Poor Ionization in MS - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). - Ensure the mobile phase is compatible with efficient ionization. Additives like ammonium (B1175870) formate (B1220265) can sometimes improve ionization. - Clean the ion source to remove any contaminants.
Incorrect MS/MS Parameters - Verify the selected Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) are correct and optimized for your instrument. - Optimize collision energy for each transition to ensure efficient fragmentation.
High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily.
Carryover from Previous Injections - Implement a robust needle wash protocol in the autosampler. - Inject blank samples between experimental samples to assess for carryover.
Matrix Effects - Improve sample cleanup to remove interfering compounds. - Optimize chromatography to separate the analyte from the background noise.
Contaminated LC-MS System - Flush the LC system and column thoroughly. - Clean the mass spectrometer's ion source.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantification of NPL-Asp in biological samples such as plasma or cell culture media. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • Thaw Samples: Thaw frozen plasma or cell lysate samples on ice.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., this compound-d3) to each sample to a final concentration of 100 nM.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol containing 0.1% formic acid to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • Add 2 volumes of chloroform to the supernatant.

    • Vortex thoroughly for 1 minute.

    • Add 1 volume of water and vortex again.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.

  • Collection of Organic Layer: Carefully collect the lower organic (chloroform) layer containing the lipids.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 50% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound370.3132.125
This compound-d3373.3132.125

(Note: These are theoretical values and should be optimized on your specific instrument.)

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of NPL-Asp in the samples by comparing the area ratios to a standard curve prepared with known concentrations of NPL-Asp.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Cell Lysate) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Cold Methanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LLE Liquid-Liquid Extraction (Chloroform/Water) Supernatant->LLE Centrifuge2 Phase Separation LLE->Centrifuge2 Collect_Organic Collect Organic Layer Centrifuge2->Collect_Organic Dry Dry Down (Nitrogen) Collect_Organic->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS Detection (ESI-) LC->MS MRM MRM Analysis MS->MRM Data Data Acquisition MRM->Data

Caption: Experimental workflow for NPL-Asp quantification.

Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular NPL_Asp This compound GPR119 GPR119 NPL_Asp->GPR119 Binds to G_protein Gs Protein GPR119->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling Events PKA->Downstream Phosphorylates

Caption: Putative signaling pathway of this compound via GPR119.[3]

References

Technical Support Center: N-Palmitoyl-L-aspartate Interference with Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from N-Palmitoyl-L-aspartate in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a lipoamino acid, a molecule combining a lipid (palmitic acid) and an amino acid (L-aspartic acid). Its amphiphilic nature, meaning it has both a water-loving (hydrophilic) head (the aspartic acid portion) and a water-fearing (hydrophobic) tail (the palmitoyl (B13399708) chain), allows it to act as a surfactant.[1] This property can lead to the formation of micelles, which are microscopic spherical structures, in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[2][3] These micelles can interfere with fluorescence assays in several ways, including altering the spectral properties of fluorescent dyes, quenching fluorescence, or causing light scattering.

Q2: Can this compound exhibit intrinsic fluorescence (autofluorescence)?

While the palmitoyl chain itself is not fluorescent, the amide bond and the carboxyl groups in the aspartic acid moiety can contribute to some UV absorbance. A solution of L-aspartic acid has been shown to have absorption peaks at approximately 196 nm and 227 nm.[4] The N-palmitoyl group may slightly shift these peaks. If your assay's excitation wavelength is in the deep UV range, there is a possibility of background signal from this compound. However, significant autofluorescence in the visible range is less likely but should be experimentally verified.

Q3: How can the formation of micelles by this compound affect my assay?

Micelle formation is a primary source of interference. These aggregates can:

  • Sequester fluorescent probes: The hydrophobic core of micelles can trap fluorescent dyes, altering their local environment and, consequently, their fluorescence quantum yield and lifetime.[5]

  • Interact with assay components: Micelles can bind to proteins or other macromolecules in your assay, potentially altering their conformation and function.

  • Cause light scattering: At high concentrations, micellar solutions can become turbid and scatter excitation and emission light, leading to inaccurate fluorescence readings.

  • Shift spectral properties: The environment within a micelle is different from the bulk aqueous solution, which can cause shifts in the excitation and emission spectra of your fluorescent probe.

Q4: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps:

Observed Problem Potential Cause Recommended Action
Increased background fluorescence in control wells (no fluorescent probe) Autofluorescence of this compound.1. Run a control experiment with this compound alone in the assay buffer and measure the fluorescence at your assay's excitation and emission wavelengths. 2. If autofluorescence is confirmed, subtract the background signal from your experimental wells. 3. Consider using a red-shifted fluorescent dye, as autofluorescence is often more pronounced at shorter wavelengths.[7]
Decreased fluorescence signal (Quenching) 1. This compound is absorbing the excitation or emission light (inner filter effect). 2. Micellar encapsulation of the fluorescent probe is leading to quenching.1. Measure the absorbance spectrum of this compound to check for overlap with your fluorophore's excitation and emission wavelengths. 2. If there is significant overlap, you may need to choose a different fluorophore with a larger Stokes shift or different spectral properties. 3. Perform a concentration-response curve of this compound with your fluorescent probe to see if the quenching is concentration-dependent.
Inconsistent or noisy fluorescence readings 1. Light scattering due to high concentrations of this compound (above its CMC). 2. Precipitation of this compound.1. Visually inspect the wells for turbidity or precipitation. 2. If possible, work with concentrations of this compound below its estimated CMC (e.g., < 7 µM). 3. If higher concentrations are necessary, consider adding a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) to help stabilize the solution, but be aware of potential interactions.[8]
Shift in the fluorescence emission spectrum The fluorescent probe is partitioning into the hydrophobic environment of the this compound micelles.1. Measure the emission spectrum of your fluorescent probe in the presence and absence of this compound. 2. If a spectral shift is observed, this confirms an interaction. You may need to adjust your emission wavelength settings for accurate measurement.

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in your assay.

Materials:

  • This compound

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

  • Black-walled, clear-bottom microplates

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into your assay buffer to the highest concentration used in your experiments.

  • Create a serial dilution of this compound in the assay buffer in a microplate. Include a buffer-only control.

  • Set the microplate reader to the excitation and emission wavelengths used for your specific fluorescent probe.

  • Measure the fluorescence intensity in all wells.

  • Data Analysis: Subtract the fluorescence of the buffer-only control from all other readings. A concentration-dependent increase in fluorescence indicates autofluorescence of this compound.

Protocol 2: Assessing Interference with a Fluorescent Probe

Objective: To evaluate the effect of this compound on the fluorescence of your probe.

Materials:

  • This compound

  • Your fluorescent probe

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

  • Black-walled, clear-bottom microplates

Procedure:

  • Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your assay.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, mix the fluorescent probe solution with the different concentrations of this compound. Include controls with the probe alone and with this compound alone.

  • Incubate the plate under your standard assay conditions (time, temperature).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the autofluorescence of this compound (from Protocol 1) from the corresponding wells containing both the probe and this compound.

    • Compare the corrected fluorescence intensities to the control with the probe alone. A concentration-dependent change (increase or decrease) indicates interference.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Autofluorescence Check cluster_protocol2 Protocol 2: Interference Assessment P1_Start Prepare serial dilution of This compound P1_Measure Measure fluorescence at assay wavelengths P1_Start->P1_Measure P1_Analyze Analyze for concentration- dependent signal increase P1_Measure->P1_Analyze P1_Result Autofluorescence Confirmed/Ruled Out P1_Analyze->P1_Result P2_Start Mix fluorescent probe with This compound dilutions P2_Incubate Incubate under assay conditions P2_Start->P2_Incubate P2_Measure Measure fluorescence P2_Incubate->P2_Measure P2_Analyze Correct for autofluorescence and compare to control P2_Measure->P2_Analyze P2_Result Interference (Quenching/Enhancement) Identified P2_Analyze->P2_Result signaling_pathway cluster_interference Potential Interference Mechanisms cluster_effects Effects on Fluorescence Signal NPL This compound (Surfactant) Micelle Micelle Formation (> CMC) NPL->Micelle Concentration Increase Quenching Fluorescence Quenching Micelle->Quenching Enhancement Fluorescence Enhancement Micelle->Enhancement SpectralShift Spectral Shift Micelle->SpectralShift Scattering Light Scattering Micelle->Scattering Fluorophore Fluorescent Probe Fluorophore->Quenching Fluorophore->Enhancement Fluorophore->SpectralShift

References

best practices for handling and storing N-Palmitoyl-L-aspartate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing N-Palmitoyl-L-aspartate, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a lipidated amino acid, specifically a natural N-acylaspartate. Its primary known mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and its inappropriate reactivation in adults is implicated in the development of certain cancers.[2] this compound exerts its inhibitory effect downstream of the Smoothened (SMO) receptor.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years. For short-term storage, it can be shipped at room temperature in the continental US.

Q3: In which solvents is this compound soluble?

The solubility of this compound varies depending on the solvent. The following table summarizes the solubility in common laboratory solvents.

SolventSolubility
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)15 mg/mL
Ethanol (B145695)25 mg/mL
Methyl Acetate10 mg/mL
PBS (pH 7.2)2 mg/mL

Q4: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent like DMSO or ethanol to prepare a high-concentration stock solution. It is recommended to prepare a stock solution of 10-20 mM in anhydrous, high-purity DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: What is the maximum concentration of DMSO that is safe for my cell cultures?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, generally below 0.5% (v/v), to avoid cytotoxicity.[3] However, the tolerance to DMSO can vary between cell lines, with some sensitive lines showing toxic effects at concentrations as low as 0.1%.[3] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in experimental settings.

Issue Possible Cause Recommended Solution
Precipitation upon addition to aqueous media The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Perform a serial dilution to determine the maximum soluble concentration in your specific cell culture medium. - Add the stock solution dropwise to pre-warmed (37°C) medium while gently vortexing to facilitate dissolution.[3]
Rapid change in solvent polarity.- Prepare an intermediate dilution in a co-solvent like ethanol before adding to the final aqueous solution.
Cloudy cell culture medium over time Temperature fluctuations affecting solubility.- Ensure that the medium and all supplements are at 37°C before mixing. - Avoid storing the final working solution at low temperatures.
Interaction with components in the serum or medium.- Test the solubility in serum-free and serum-containing media separately. - If using a custom medium, consider the order of component addition.
Inconsistent or no biological effect Degradation of the compound.- Ensure proper storage of the solid compound and stock solutions. - Prepare fresh working solutions for each experiment.
Incorrect dosage or treatment duration.- Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line and assay.
The cell line does not have an active Hedgehog pathway.- Confirm the activity of the Hedgehog pathway in your cell line by measuring the basal expression of target genes like GLI1 and PTCH1 using qPCR.[4]
Cell toxicity observed High concentration of the organic solvent (e.g., DMSO).- Ensure the final concentration of the solvent is within the tolerated range for your cell line (typically <0.5%). - Always include a vehicle control in your experiments.
The compound itself is cytotoxic at the tested concentrations.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Complete cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Weigh out the appropriate amount of this compound powder (Molecular Weight: 371.5 g/mol ). For 1 mL of a 10 mM stock solution, you will need 3.715 mg.

    • In a sterile microcentrifuge tube, add the calculated amount of this compound.

    • Add the corresponding volume of anhydrous, high-purity DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare your desired final concentration, dilute the stock solution directly into the pre-warmed medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.

    • Mix immediately by gentle inversion or pipetting. It is recommended to add the stock solution dropwise while gently agitating the medium.

    • Use the working solution immediately.

Protocol 2: In Vitro Hedgehog Pathway Inhibition Assay (qPCR)

Materials:

  • Hedgehog-responsive cell line (e.g., Shh-LIGHT2 cells or a cell line with a known active Hh pathway)

  • This compound working solutions

  • Vehicle control (medium with the same final DMSO concentration)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed the cells in a suitable culture plate (e.g., 12-well or 24-well) at a density that will allow for logarithmic growth during the experiment.

  • Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound and the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for changes in gene expression.

  • RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers for the Hedgehog target genes GLI1 and PTCH1, and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the mRNA levels of GLI1 and PTCH1 in the treated cells compared to the vehicle control indicates inhibition of the Hedgehog pathway.[4]

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds and inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters and promotes cleavage GLI-R GLI-R GLI->GLI-R Cleavage GLI-A GLI-A GLI->GLI-A Activation Target Genes Target Genes GLI-R->Target Genes Represses transcription GLI-A->Target Genes Activates transcription This compound This compound This compound->SMO Inhibits

Caption: Canonical Hedgehog signaling pathway and its inhibition by this compound.

Troubleshooting_Workflow cluster_compound Compound Integrity cluster_protocol Experimental Protocol cluster_cells Cellular Context start Inconsistent or No Effect Observed check_storage Check Storage Conditions (-20°C, protected from light) start->check_storage check_concentration Verify Final Concentration start->check_concentration check_pathway Confirm Active Hh Pathway (qPCR for GLI1) start->check_pathway check_stock Prepare Fresh Stock Solution check_storage->check_stock check_working Prepare Fresh Working Solution check_stock->check_working end Problem Resolved check_working->end check_solubility Observe for Precipitation check_concentration->check_solubility check_duration Optimize Treatment Duration check_solubility->check_duration check_duration->end check_toxicity Assess Cell Viability (MTT/LDH assay) check_pathway->check_toxicity check_solvent Verify Solvent Concentration (<0.5%) check_toxicity->check_solvent check_solvent->end

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Validation & Comparative

N-Palmitoyl-L-aspartate: An Evaluation of its Inhibitory Role in Hedgehog Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of N-Palmitoyl-L-aspartate and other known inhibitors of the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a critical signaling cascade in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies targeting this pathway.

Introduction to Hedgehog Signaling and the Role of Palmitoylation

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to its receptor Patched (PTCH1). In the absence of the ligand, PTCH1 inhibits the G protein-coupled receptor Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, leading to the activation of SMO and subsequent downstream signaling through the GLI family of transcription factors, which regulate the expression of Hh target genes.

A crucial step in the maturation and function of the Shh ligand is its N-terminal palmitoylation, a post-translational modification catalyzed by the enzyme Hedgehog acyltransferase (Hhat).[1][2] This lipid modification is essential for the signaling potency of Shh.[3] Consequently, inhibition of Hhat presents a therapeutic strategy to block Hh signaling at its inception.

This compound: A Putative Inhibitor

This compound is an N-acylaspartate that has been identified as an inhibitor of Hedgehog signaling.[4] It is reported to inhibit the pathway following stimulation with a Smoothened agonist (SAG) or with a non-sterol-modified Sonic Hedgehog ligand.[4]

Proposed Mechanism of Action

While detailed mechanistic studies for this compound are not widely available, its structure as a palmitoylated amino acid suggests a potential to interfere with the palmitoylation-dependent processes in the Hedgehog pathway. It could potentially act as a competitive inhibitor of Hhat, preventing the palmitoylation of the endogenous Shh ligand. Alternatively, it might interfere with the interaction between the palmitoylated Shh and its receptor, PTCH1.

Hedgehog Signaling Pathway and Potential Inhibition Points

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitors Shh Shh Ligand Palmitoylation Palmitoylation (Hhat) Shh->Palmitoylation Maturation PTCH1 PTCH1 Receptor Palmitoylation->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Transcription Factor SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates NPA This compound (putative) NPA->Palmitoylation Inhibits? Hhat_I Hhat Inhibitors (e.g., RU-SKI 43) Hhat_I->Palmitoylation Inhibits SMO_I SMO Inhibitors (e.g., Vismodegib) SMO_I->SMO Inhibits

Caption: A diagram of the Hedgehog signaling pathway highlighting potential points of inhibition.

Comparative Analysis of Hedgehog Pathway Inhibitors

To provide context for the potential efficacy of this compound, this section compares it with other well-characterized inhibitors that target different components of the Hedgehog pathway.

Quantitative Comparison of Inhibitor Potency
Inhibitor ClassTargetCompoundIC50Assay System
N-Acyl Amino Acid Hhat (putative)This compoundData not availableReported to inhibit SAG- or Shh-stimulated signaling[4]
Hhat Inhibitors HhatRU-SKI 43~10 µMInhibition of Shh palmitoylation in cells[3]
HhatIMP-15751.3 nM (in vitro)Inhibition of purified Hhat[2]
SMO Antagonists SMOVismodegib (GDC-0449)3 nMInhibition of SMO-dependent signaling
SMOSonidegib (LDE225)1.3 nMInhibition of SMO-dependent signaling
SMOCyclopamine~20 nMInhibition of SMO-dependent signaling

Experimental Protocols

Detailed experimental protocols are essential for validating and comparing the inhibitory effects of different compounds on the Hedgehog signaling pathway. Below are generalized methodologies for key assays.

Hhat Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of Hhat.

Experimental Workflow for In Vitro Hhat Inhibition Assay

cluster_workflow In Vitro Hhat Inhibition Assay Workflow start Start reagents Combine: - Purified Hhat enzyme - Shh peptide substrate - Palmitoyl-CoA - Test inhibitor start->reagents incubation Incubate at 37°C reagents->incubation detection Detect palmitoylated Shh peptide (e.g., fluorescence polarization, scintillation counting) incubation->detection analysis Quantify inhibition and calculate IC50 detection->analysis end End analysis->end

Caption: A generalized workflow for an in vitro Hedgehog acyltransferase (Hhat) inhibition assay.

Methodology:

  • Reagents: Purified recombinant Hhat, a synthetic peptide corresponding to the N-terminus of Shh, [3H]-Palmitoyl-CoA (or a fluorescently labeled analog), and the test compound (e.g., this compound).

  • Reaction: The components are mixed in a suitable buffer and incubated to allow the enzymatic reaction to proceed.

  • Detection: The extent of Shh peptide palmitoylation is measured. For radiolabeled palmitoyl-CoA, this can be done by scintillation counting after capturing the peptide. For fluorescently labeled substrates, fluorescence polarization can be used.

  • Analysis: The percentage of inhibition at various concentrations of the test compound is calculated to determine the IC50 value.

Cellular Hedgehog Signaling Assay (Luciferase Reporter Assay)

This assay measures the overall inhibition of the Hedgehog signaling pathway in a cellular context.

Methodology:

  • Cell Line: A suitable cell line that is responsive to Hedgehog signaling, such as NIH/3T3 cells, is used.

  • Transfection: Cells are co-transfected with a plasmid encoding a Gli-responsive firefly luciferase reporter and a control plasmid (e.g., Renilla luciferase for normalization).

  • Stimulation and Inhibition: The cells are stimulated with a Hedgehog pathway agonist (e.g., recombinant Shh protein or a Smoothened agonist like SAG). Concurrently, cells are treated with various concentrations of the test inhibitor.

  • Luciferase Measurement: After an incubation period, cell lysates are prepared, and the activity of both firefly and Renilla luciferases is measured using a luminometer.

  • Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of Hedgehog signaling is calculated relative to the stimulated control, and the IC50 value is determined.

Conclusion

This compound has been identified as an inhibitor of the Hedgehog signaling pathway.[4] Based on its structure, it is plausible that its mechanism of action involves the inhibition of Hedgehog acyltransferase (Hhat), a key enzyme responsible for the essential palmitoylation of the Sonic Hedgehog ligand. However, publicly available quantitative data, such as IC50 values from standardized assays, and detailed mechanistic studies are currently lacking.

In comparison, inhibitors targeting Hhat (e.g., RU-SKI 43, IMP-1575) and Smoothened (e.g., Vismodegib, Sonidegib) are well-characterized with established potencies. Further research is required to fully elucidate the inhibitory profile of this compound and its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for such validation studies. Researchers are encouraged to perform these assays to quantitatively assess the inhibitory effect of this compound and compare its efficacy against other known Hedgehog pathway inhibitors.

References

A Comparative Guide to Smoothened Inhibitors: N-Palmitoyl-L-aspartate vs. Cyclopamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two Smoothened (Smo) inhibitors: the well-characterized steroidal alkaloid, cyclopamine (B1684311), and the less-documented N-acyl amino acid, N-Palmitoyl-L-aspartate. The information presented is based on publicly available experimental data to facilitate an objective evaluation for research and drug development purposes.

Introduction to Smoothened and the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] The G protein-coupled receptor (GPCR)-like protein, Smoothened (Smo), is the central transducer of the Hh signal.[1][2] In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo activity.[1][2] Binding of Hh to Ptch alleviates this inhibition, leading to the activation of Smo and subsequent downstream signaling through the Gli family of transcription factors.[1][2] Consequently, Smo represents a key therapeutic target for cancers driven by aberrant Hh pathway activation.[2]

Mechanism of Action

Cyclopamine

Cyclopamine is a naturally occurring steroidal alkaloid that acts as a specific antagonist of the Smoothened receptor.[1][3] Experimental evidence demonstrates that cyclopamine directly binds to the heptahelical bundle of Smo.[1][4] This binding event is thought to induce a conformational change in Smo that prevents its activation, thereby inhibiting the downstream signaling cascade.[1][4]

This compound

This compound is a natural N-acylaspartate. According to information from a commercial supplier, it inhibits Hedgehog signaling when the pathway is stimulated with a Smoothened agonist (SAG).[5] This suggests that its inhibitory action occurs at or downstream of Smo activation. However, detailed studies on its direct binding to Smo, its precise mechanism of action, and its potency are not widely available in the public domain. The compound has been noted not to affect cannabinoid receptors or fatty acid amide hydrolase, suggesting a degree of specificity.[5]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for this compound and cyclopamine. It is important to note the disparity in the volume of research and available data for these two compounds.

ParameterThis compoundCyclopamineSource
IC50 (Gli-Luciferase Reporter Assay) Data not available46 nM (in TM3Hh12 cells)[6]
315 nM (in NIH-3T3 cells)[7]
59 nM (in HEPM cells)[7]
4.64 µM - 11.77 µM (in thyroid cancer cell lines)[8]
Binding Affinity (Kd) Data not available23 nM (KAAD-cyclopamine, competitive binding)[9]
Mechanism of Action Inhibits Hh signaling post-Smo activation by SAGDirect antagonist, binds to the heptahelical bundle of Smo[1][4][5]

Experimental Protocols

Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This cell-based assay is a common method to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of the Gli transcription factors.

Materials:

  • NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.[3][10]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]

  • Assay Medium: DMEM with 0.5% FBS.[3]

  • Smoothened agonist (e.g., SAG).[3]

  • Test compounds (this compound, cyclopamine) dissolved in DMSO.[3]

  • Dual-Luciferase® Reporter Assay System.[3]

  • 96-well white, clear-bottom tissue culture plates.[3]

  • Luminometer.[3]

Procedure:

  • Cell Plating: Seed the Gli-luciferase reporter cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.[3][10]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (cyclopamine) in the assay medium. The vehicle control will be DMSO. Remove the culture medium from the cells and add the diluted compounds.[3]

  • Pathway Activation: Immediately after adding the compounds, add the Smoothened agonist (e.g., SAG) to all wells, except for the unstimulated control wells, to a final concentration predetermined to induce a robust luciferase signal.[3]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.[3]

  • Luciferase Assay: Equilibrate the assay plates and the Dual-Luciferase® Reporter Assay System reagents to room temperature. Add the luciferase assay reagent to each well according to the manufacturer’s instructions.[3]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.[3]

  • Data Analysis: Calculate the percent inhibition of the Hedgehog pathway activity for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]

Competitive Binding Assay with BODIPY-cyclopamine

This assay is used to determine if a test compound binds to the same site on Smoothened as cyclopamine.

Materials:

  • HEK293 cells overexpressing Smoothened.[12]

  • BODIPY-cyclopamine (fluorescently labeled cyclopamine).[12]

  • Unlabeled cyclopamine (for positive control).

  • Test compound (e.g., this compound).

  • Assay buffer.

  • Fluorescence plate reader or high-content imaging system.[13]

Procedure:

  • Cell Plating: Seed the Smoothened-overexpressing cells into a suitable multi-well plate.

  • Competition: Add a fixed concentration of BODIPY-cyclopamine to the cells along with increasing concentrations of the unlabeled test compound or unlabeled cyclopamine.

  • Incubation: Incubate the plate for a sufficient time to allow binding to reach equilibrium.

  • Washing (Optional but Recommended): Gently wash the cells with assay buffer to remove unbound fluorescent ligand. This step helps to reduce background fluorescence and improve the signal-to-noise ratio.[13]

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader or by acquiring and analyzing images on a high-content imaging system.[13]

  • Data Analysis: The fluorescence signal will decrease as the unlabeled compound competes with BODIPY-cyclopamine for binding to Smoothened. Plot the fluorescence intensity against the logarithm of the competitor concentration and fit the data to a competitive binding curve to determine the Ki or IC50 value of the test compound.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand Ptch Ptch Hh Ligand->Ptch Binds Hh Ligand->Ptch Inactivates Ptch Smo Smo Ptch->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Smo->SUFU Relieves Inhibition Gli Gli SUFU->Gli Sequesters & Promotes Cleavage SUFU->Gli Releases Gli-R Gli (Repressor) Gli->Gli-R Gli-A Gli (Activator) Gli->Gli-A Target Genes Target Genes Gli-R->Target Genes Represses Gli-A->Target Genes Activates Transcription Cyclopamine Cyclopamine Cyclopamine->Smo Inhibits This compound This compound This compound->Gli-A Inhibits (putative)

Caption: The Hedgehog signaling pathway and points of inhibition.

Gli_Luciferase_Assay_Workflow start Start plate_cells Plate Gli-Luciferase Reporter Cells start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compounds Add Test Compounds, Cyclopamine (Control), and DMSO (Vehicle) incubate1->add_compounds add_agonist Add Smoothened Agonist (e.g., SAG) add_compounds->add_agonist incubate2 Incubate (24-48h) add_agonist->incubate2 add_reagent Add Luciferase Assay Reagent incubate2->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence analyze_data Data Analysis (% Inhibition, IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a Gli-luciferase reporter assay.

Competitive_Binding_Assay_Workflow start Start plate_cells Plate Smoothened- Overexpressing Cells start->plate_cells add_ligands Add Fixed Concentration of BODIPY-cyclopamine and Increasing Concentrations of Test Compound plate_cells->add_ligands incubate Incubate to Reach Equilibrium add_ligands->incubate wash Wash to Remove Unbound Ligand (Optional) incubate->wash measure_fluorescence Measure Fluorescence wash->measure_fluorescence analyze_data Data Analysis (Competition Curve, Ki/IC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a competitive binding assay.

Conclusion

Cyclopamine is a well-established and extensively studied inhibitor of the Smoothened receptor with a clearly defined mechanism of action and a wealth of supporting experimental data. In contrast, this compound is presented as a Hedgehog signaling inhibitor with a putative mechanism downstream of Smoothened activation. However, there is a significant lack of publicly available, peer-reviewed data to quantify its potency and fully elucidate its mechanism of action. For researchers and drug development professionals, cyclopamine and its analogs provide a robust tool and a validated starting point for targeting Smoothened. This compound may represent a novel chemical scaffold for Hedgehog pathway inhibition, but further rigorous investigation is required to validate its activity and therapeutic potential.

References

A Comparative Analysis of N-Palmitoyl-L-aspartate and Sonidegib in the Context of Hedgehog Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative guide on the clinical efficacy of N-Palmitoyl-L-aspartate and Sonidegib is not currently feasible due to a lack of available clinical trial data for this compound. Sonidegib is a well-documented Hedgehog signaling pathway inhibitor with extensive clinical trial data for the treatment of advanced basal cell carcinoma (BCC). In contrast, this compound is a naturally occurring N-acylaspartate that has been identified as an inhibitor of the Hedgehog signaling pathway in preclinical studies, but it has not undergone clinical evaluation to determine its therapeutic efficacy and safety in humans.[1]

This guide will therefore provide a detailed overview of the available data for Sonidegib, including its mechanism of action, clinical efficacy from the pivotal BOLT study, and the corresponding experimental protocol. For this compound, the focus will be on its described mechanism of action as a Hedgehog signaling inhibitor at a preclinical level.

Sonidegib: A Clinically Validated Hedgehog Pathway Inhibitor

Sonidegib is an orally administered small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[2] Aberrant activation of this pathway is a critical driver in the pathogenesis of basal cell carcinoma.[3][4] Sonidegib binds to and inhibits SMO, leading to the downstream suppression of GLI transcription factors and the subsequent inhibition of tumor growth and survival.[2]

Clinical Efficacy of Sonidegib in Advanced Basal Cell Carcinoma (BOLT Study)

The efficacy and safety of Sonidegib were established in the multicenter, randomized, double-blind, phase II Basal Cell Carcinoma Outcomes with LDE225 Treatment (BOLT) study.[3][4][5] The study evaluated two oral doses of Sonidegib, 200 mg and 800 mg daily, in patients with locally advanced basal cell carcinoma (laBCC) not amenable to curative surgery or radiotherapy, or metastatic basal cell carcinoma (mBCC).[5][6] The 200 mg daily dose was subsequently approved for clinical use.[6][7]

The following tables summarize the key efficacy data from the 30-month and 42-month analyses of the BOLT study for the approved 200 mg dose of Sonidegib.

Table 1: Efficacy of Sonidegib 200 mg in Locally Advanced Basal Cell Carcinoma (laBCC)

Efficacy Endpoint30-Month Analysis[5][6][7][8]42-Month Analysis[4]
Objective Response Rate (ORR) (Central Review) 56.1%56%
Complete Response (CR) 5%Not Reported
Partial Response (PR) 52%Not Reported
Stable Disease 35%Not Reported
Median Duration of Response (DoR) (Central Review) 26.1 monthsNot Reported
Median Progression-Free Survival (PFS) 22.1 monthsNot Reported
2-Year Overall Survival (OS) Rate 93.2%Not Reported

Table 2: Efficacy of Sonidegib 200 mg in Metastatic Basal Cell Carcinoma (mBCC)

Efficacy Endpoint30-Month Analysis[5][6][7][8]42-Month Analysis[4]
Objective Response Rate (ORR) (Central Review) 7.7%8%
Complete Response (CR) 0%Not Reported
Partial Response (PR) 8%Not Reported
Stable Disease 85%Not Reported
Median Duration of Response (DoR) (Central Review) 24.0 monthsNot Reported
Median Progression-Free Survival (PFS) 13.1 monthsNot Reported
2-Year Overall Survival (OS) Rate 69.3%Not Reported
Experimental Protocol of the BOLT Study

The BOLT study was a phase II, randomized, double-blind, multicenter clinical trial.[3][4][5]

  • Patient Population: Adult patients with histologically confirmed laBCC not suitable for surgery or radiotherapy, or mBCC, and who had not received prior Hedgehog pathway inhibitor therapy were eligible.[3][5]

  • Randomization and Blinding: Patients were randomized in a 1:2 ratio to receive either 200 mg or 800 mg of Sonidegib orally once daily. The study was double-blinded.[3][5]

  • Treatment: Treatment was continued until disease progression, unacceptable toxicity, withdrawal of consent, or study termination.[3][4]

  • Endpoints: The primary endpoint was the objective response rate (ORR) as assessed by a central review committee using modified Response Evaluation Criteria in Solid Tumors (mRECIST) for laBCC and RECIST v1.1 for mBCC. Secondary endpoints included duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.[7][9]

  • Assessments: Tumor responses were assessed at baseline, weeks 5, 9, and 17, and then every 8 or 12 weeks.[10] Safety was monitored through the recording of adverse events.

This compound: A Preclinical Hedgehog Pathway Inhibitor

This compound is a naturally occurring lipid molecule.[1] Preclinical studies have shown that it can inhibit Hedgehog signaling.[1]

Mechanism of Action

Similar to Sonidegib, this compound is reported to inhibit the Hedgehog signaling pathway.[1] One study has indicated that it inhibits this pathway after stimulation with a Smoothened agonist.[1] This suggests that, like Sonidegib, its mechanism of action may involve the modulation of SMO activity. However, detailed molecular studies to confirm the precise binding site and mechanism of inhibition are not yet available in the public domain.

Efficacy Data

There is currently no published data from clinical trials evaluating the efficacy and safety of this compound for the treatment of any medical condition, including cancer. Therefore, a comparison of its clinical efficacy with Sonidegib cannot be made.

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Hedgehog Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hedgehog Ligand->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI_inactive Inactive GLI Complex SMO->GLI_inactive Activates SUFU Suppressor of Fused (SUFU) GLI_inactive->SUFU Releases from GLI_active Active GLI GLI_inactive->GLI_active Converts to Target_Genes Target Gene Expression (Proliferation, Survival) GLI_active->Target_Genes Promotes Transcription Sonidegib Sonidegib Sonidegib->SMO Inhibits N_Palmitoyl_L_aspartate This compound (Preclinical) N_Palmitoyl_L_aspartate->SMO Inhibits (putative)

Caption: Hedgehog signaling pathway and points of inhibition.

BOLT_Study_Workflow BOLT Clinical Trial Workflow Patient_Screening Patient Screening (laBCC or mBCC, HPI-naive) Randomization Randomization (1:2) Patient_Screening->Randomization Treatment_Arm_A Sonidegib 200 mg daily Randomization->Treatment_Arm_A Treatment_Arm_B Sonidegib 800 mg daily Randomization->Treatment_Arm_B Treatment_Period Treatment until Progression or Unacceptable Toxicity Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Follow_up Follow-up for Efficacy and Safety Treatment_Period->Follow_up Data_Analysis Data Analysis (ORR, DoR, PFS, OS, Safety) Follow_up->Data_Analysis

Caption: Simplified workflow of the BOLT clinical trial.

Conclusion

Sonidegib is a clinically validated inhibitor of the Hedgehog signaling pathway with proven efficacy in the treatment of advanced basal cell carcinoma. Its performance has been extensively documented in the BOLT clinical trial. This compound has been identified in preclinical research as a potential inhibitor of the same pathway, suggesting a similar mechanism of action. However, the absence of clinical trial data for this compound makes a direct comparison of their therapeutic efficacy impossible at this time. Further research, including clinical trials, would be necessary to evaluate the potential of this compound as a therapeutic agent and to draw any meaningful comparisons with established treatments like Sonidegib.

References

A Comparative Guide to the Biological Activities of N-Palmitoyl-L-aspartate and Other N-acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that have garnered significant interest for their diverse physiological roles. This guide provides a comparative overview of the biological activity of N-Palmitoyl-L-aspartate and other notable NAAAs, supported by experimental data, to aid in research and drug development.

Overview of N-acyl Amino Acids

N-acyl amino acids consist of a fatty acid linked to an amino acid via an amide bond. This structure allows for a vast diversity of molecules with varied biological functions, including roles in pain, inflammation, and cellular signaling.[1] They are considered part of the expanded "endocannabinoidome."

This compound: A Modulator of Hedgehog Signaling

This compound is a naturally occurring N-acylaspartate. Its primary characterized biological activity is the inhibition of the Hedgehog (Hh) signaling pathway.[2] The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[3][4]

Mechanism of Action: this compound has been shown to inhibit Hedgehog signaling that is stimulated by a Smoothened (SMO) agonist.[2] Smoothened is a key transmembrane protein in the Hh pathway.[5]

Currently, there is a lack of publicly available, direct comparative studies of this compound's biological activity against other N-acyl amino acids in the same experimental models. The following sections detail the activities of other well-studied NAAAs to provide a comparative context within the broader class.

Comparative Biological Activities of Other N-acyl Amino Acids

While direct comparisons with this compound are limited, studies comparing other NAAAs provide valuable insights into their structure-activity relationships.

Analgesic and Anti-inflammatory Effects

A study comparing the effects of different N-acyl amino acids in a rat model of inflammatory pain revealed significant differences in their analgesic properties.

Table 1: Comparison of Analgesic Effects of N-acyl Amino Acids in a Rat Model of Inflammatory Pain [6][7]

Compound (at 700 nmol, intrathecal)Effect on Mechanical AllodyniaEffect on Thermal Hyperalgesia
N-arachidonoyl-glycine (NA-Gly) Reduced Reduced
N-arachidonoyl-GABA (NA-GABA) No effectNo effect
N-arachidonoyl-alanine (NA-alanine) No effectNo effect

These findings highlight the specificity of the amino acid headgroup in determining the analgesic activity of N-arachidonoyl amino acids. N-arachidonoyl-glycine (NA-Gly) has been shown to produce dose-dependent anti-allodynia in a rat model of neuropathic pain.[8]

Regulation of Bone Remodeling

N-oleoyl-L-serine has been identified as a regulator of bone remodeling. It has shown potent activity in stimulating osteoblast proliferation.

Table 2: Proliferative Activity of Various N-acyl Amides in MC3T3 E1 Osteoblastic Cells [9]

CompoundConcentration for Peak DNA Synthesis Stimulation
N-oleoyl-L-serine 10-11 M
Other tested N-acyl amidesLess potent

Note: The original study screened a panel of endogenous N-acyl amides and found N-oleoyl-L-serine to have the highest activity in an osteoblast proliferation assay.

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway and its Inhibition

The Hedgehog signaling pathway is a key regulator of cell differentiation and proliferation. Its aberrant activation can lead to cancer. The pathway is initiated by the binding of a Hedgehog ligand (like Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of target genes.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO_inactive SMO (inactive) PTCH1->SMO_inactive inhibits SMO_active SMO (active) SMO_inactive->SMO_active activation SUFU_Gli SUFU-GLI Complex SMO_active->SUFU_Gli inhibits complex formation Gli_active GLI (active) SUFU_Gli->Gli_active releases Gli_target_genes Target Gene Expression (e.g., Gli1, Ptch1) Gli_active->Gli_target_genes translocates & activates NPA This compound NPA->SMO_active inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.

N-oleoyl-L-serine Signaling in Osteoblasts

N-oleoyl-L-serine stimulates osteoblast proliferation through a G-protein-coupled receptor (GPCR) and the Erk1/2 signaling pathway.

Osteoblast_Proliferation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOS N-oleoyl-L-serine GPCR GPCR NOS->GPCR binds Gi Gi Protein GPCR->Gi activates MEK MEK Gi->MEK activates Erk1_2 Erk1/2 MEK->Erk1_2 phosphorylates Proliferation Gene Expression for Cell Proliferation Erk1_2->Proliferation translocates & activates

Caption: Signaling pathway of N-oleoyl-L-serine-induced osteoblast proliferation.

Experimental Workflow: Gli-Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI proteins.

Gli_Luciferase_Assay_Workflow start Start seed_cells Seed NIH3T3 cells with Gli-luciferase reporter start->seed_cells transfect Transfect cells with reporter plasmids (p8xGBS-Luc and pRL-SV40) seed_cells->transfect treat Treat cells with Shh agonist (e.g., SAG) +/- NAAA compounds transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Analyze data: Normalize Firefly to Renilla and calculate % inhibition measure->analyze end End analyze->end

Caption: Workflow for a Gli-luciferase reporter assay to screen for Hedgehog pathway inhibitors.

Detailed Experimental Protocols

Analgesic Activity in a Rat Model of Inflammatory Pain[7]
  • Animal Model: Male Sprague-Dawley rats are used. Inflammation is induced by an intraplantar injection of Freund's Complete Adjuvant (FCA) into the hind paw.

  • Drug Administration: N-acyl amino acids (e.g., NA-Gly, NA-GABA, NA-alanine) are dissolved in a vehicle (e.g., 1:1:18 ratio of ethanol:Emulphor:saline) and administered via intrathecal injection.

  • Assessment of Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments. An increase in the paw withdrawal threshold indicates an analgesic effect.

  • Assessment of Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured. An increase in withdrawal latency indicates an anti-hyperalgesic effect.

  • Data Analysis: Changes in paw withdrawal threshold and latency are compared between vehicle-treated and NAAA-treated groups using appropriate statistical tests (e.g., ANOVA).

Osteoblast Proliferation Assay[10][11]
  • Cell Line: MC3T3 E1 osteoblastic cells are commonly used.

  • Cell Culture: Cells are plated in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.

  • Treatment: Cells are treated with various concentrations of N-acyl amino acids (e.g., N-oleoyl-L-serine) or a vehicle control.

  • Proliferation Measurement (MTT Assay): After 24 or 48 hours of incubation, 20 µL of MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability and proliferation.

  • Data Analysis: The proliferation rate is calculated relative to the vehicle control. Dose-response curves are generated to determine the potency of each compound.

Gli-Luciferase Reporter Assay for Hedgehog Pathway Activity[6]
  • Cell Line: NIH3T3 cells or Ptch1-/- mouse embryonic fibroblasts (MEFs) are suitable.

  • Reporter Plasmids: Cells are co-transfected with a firefly luciferase reporter plasmid containing multiple GLI binding sites (e.g., p8xGBS-Luc) and a control Renilla luciferase plasmid (e.g., pRL-SV40) for normalization.

  • Treatment: Transfected cells are treated with a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or a Smoothened agonist like SAG) in the presence or absence of the test compounds (e.g., this compound).

  • Luciferase Measurement: After 24-48 hours, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The inhibitory effect of the test compounds is calculated as the percentage reduction in luciferase activity compared to the agonist-only control. IC50 values can be determined from dose-response curves.

Conclusion

This compound emerges as a modulator of the critical Hedgehog signaling pathway, presenting a potential avenue for therapeutic intervention in diseases characterized by aberrant Hh activity. While direct comparative data with other N-acyl amino acids is currently limited, the diverse biological activities of NAAAs in analgesia, inflammation, and bone metabolism underscore the importance of the specific fatty acid and amino acid composition in determining their function. Further comparative studies are warranted to fully elucidate the structure-activity relationships within this versatile class of signaling lipids and to identify lead candidates for various therapeutic applications.

References

A Comparative Guide to the Specificity of Hedgehog Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hedgehog Signaling

The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma, making it a significant target for therapeutic intervention.[2][3] The canonical pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH), which alleviates its inhibition of the G protein-coupled receptor Smoothened (SMO).[4][5] Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of Hh target genes.[4]

Mechanism of Action of Hedgehog Pathway Modulators

Hedgehog pathway modulators can be broadly categorized based on their point of intervention in the signaling cascade.

  • Smoothened (SMO) Inhibitors: These molecules, such as Vismodegib, Sonidegib, and Cyclopamine (B1684311), directly bind to the SMO receptor, preventing its activation and subsequent downstream signaling.[4][5][6]

  • GLI Transcription Factor Inhibitors: Compounds like GANT61 act downstream of SMO, directly inhibiting the activity of GLI transcription factors, thereby blocking the expression of Hh target genes.[2][7] This class of inhibitors may offer an advantage in overcoming resistance to SMO inhibitors that can arise from mutations in the SMO protein.[3]

  • N-Palmitoyl-L-aspartate: This natural N-acylaspartate has been shown to inhibit Hedgehog signaling induced by the Smoothened agonist SAG. However, its precise mechanism of action and direct binding partner within the pathway have not been publicly detailed.

Quantitative Comparison of Hedgehog Pathway Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized Hedgehog pathway inhibitors. This data is crucial for comparing the potency of these compounds.

CompoundTargetAssay TypeCell Line/SystemIC50Reference(s)
Vismodegib (GDC-0449) Smoothened (SMO)Cell-free Hedgehog pathway assay-3 nM[8]
Gli-luciferase reporter assaySMO-WT transfected HEK-29380 nM[9]
Sonidegib (LDE225) Smoothened (SMO)Cell-free assayMouse1.3 nM[8]
Cell-free assayHuman2.5 nM[8]
Cyclopamine Smoothened (SMO)Cell-based assayTM3Hh12 cells46 nM[8]
Shh signaling inhibitionShh-LIGHT2 cells150 - 300 nM[6]
GANT61 GLI1/GLI2Gli-luciferase reporter assayGLI1-expressing HEK293T5 µM[2]
This compound Hedgehog PathwayNot specifiedNot specifiedData not available-

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the methods for their evaluation, the following diagrams are provided.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inactivates GLI GLI SUFU->GLI Sequesters & Promotes Repression GLI_act GLI (active) GLI->GLI_act Activation upon SUFU inactivation TargetGenes Target Gene Expression GLI_act->TargetGenes Activates cluster_nucleus cluster_nucleus GLI_act->cluster_nucleus Vismodegib Vismodegib/ Sonidegib/ Cyclopamine Vismodegib->SMO Inhibit GANT61 GANT61 GANT61->GLI_act Inhibit NPalAsp This compound NPalAsp->SMO Putative Inhibition Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models BindingAssay Competitive Binding Assay (e.g., with fluorescent ligand) ReporterAssay Luciferase Reporter Assay (Gli-dependent) BindingAssay->ReporterAssay Confirm cellular activity CellFreeAssay Cell-Free Pathway Assay CellFreeAssay->ReporterAssay ProliferationAssay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) ReporterAssay->ProliferationAssay Assess functional outcome Xenograft Tumor Xenograft Model ProliferationAssay->Xenograft Evaluate in vivo efficacy

References

A Comparative Analysis of N-Palmitoyl-L-aspartate's Interaction with the Hedgehog Signaling Pathway and Potential for Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Palmitoyl-L-aspartate, a member of the growing class of N-acyl amino acid signaling molecules, has been identified as an inhibitor of the evolutionarily conserved Hedgehog (Hh) signaling pathway. While direct, comprehensive studies on the cross-reactivity of this compound are limited, this guide provides a comparative analysis of its known interaction with the Hedgehog pathway and explores potential cross-talk with other major signaling cascades. This analysis is based on the established interactions of the Hedgehog pathway and the known biological activities of related N-acyl amino acids.

Primary Signaling Interaction: Inhibition of the Hedgehog Pathway

This compound has been identified as a natural N-acylaspartate that inhibits Hedgehog signaling. This inhibition is noteworthy as the molecule does not appear to alter the activity of cannabinoid receptors or the fatty acid amide hydrolase (FAAH) enzyme, suggesting a degree of specificity.[1] The Hedgehog signaling pathway is crucial during embryonic development and is implicated in tissue homeostasis and cancer.[2][3][4][5][6]

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the 7-transmembrane protein Smoothened (SMO). Upon ligand binding, this inhibition is lifted, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes.[2][3][4][5]

Lipids and lipid modifications are integral to the regulation of the Hedgehog pathway.[7][8][9][10] The Hedgehog protein itself undergoes dual lipid modification (cholesterylation and palmitoylation) which is critical for its function.[8] Furthermore, the activity of SMO is modulated by sterols and other lipids within the primary cilium.[7][9][10] It is plausible that this compound exerts its inhibitory effect by interacting with a component of this lipid-sensitive signaling machinery, potentially at the level of SMO or by altering the lipid environment of the primary cilium.

Caption: Canonical Hedgehog signaling pathway and the putative point of inhibition by this compound.

Potential for Cross-Reactivity with Other Signaling Pathways

While direct evidence for this compound cross-reactivity is lacking, we can infer potential interactions based on the known cross-talk of the Hedgehog pathway and the activities of other N-acyl amino acids.

The Hedgehog pathway is known to have extensive cross-talk with G protein-coupled receptor (GPCR) signaling, primarily through the modulation of cyclic AMP (cAMP) levels.[11][12] Protein Kinase A (PKA), a key downstream effector of cAMP, phosphorylates and inhibits the GLI transcription factors, thereby suppressing Hedgehog signaling.[5]

  • Gαs-coupled GPCRs: Activation of these receptors increases cAMP levels, leading to PKA activation and subsequent inhibition of the Hedgehog pathway.

  • Gαi-coupled GPCRs: Activation of these receptors decreases cAMP levels, which in turn can relieve PKA-mediated inhibition and potentiate Hedgehog signaling.

Other N-acyl amino acids are known to interact with GPCRs. For instance, N-arachidonoyl glycine (B1666218) is an agonist for GPR18, and other N-acyl amides are ligands for GPR55 and GPR92. Although this compound reportedly does not interact with cannabinoid receptors, the possibility of it modulating other GPCRs that in turn influence the Hedgehog pathway via cAMP cannot be ruled out.

GPCR_Hh_Crosstalk cluster_GPCR GPCR Signaling cluster_Hedgehog Hedgehog Signaling Gas_GPCR Gαs-coupled GPCR AC Adenylate Cyclase Gas_GPCR->AC Activates Gai_GPCR Gαi-coupled GPCR Gai_GPCR->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates GLI GLI PKA->GLI Inhibits SMO SMO SMO->GLI Activates GLIA GLI-A GLI->GLIA TargetGenes Hh Target Genes GLIA->TargetGenes

Caption: Cross-talk between GPCR signaling and the Hedgehog pathway via cAMP and PKA.

The Hedgehog pathway also intersects with major growth factor signaling pathways, including PI3K/Akt/mTOR and RAS/MAPK.[13] These pathways can influence Hedgehog signaling, often at the level of GLI transcription factor activity and stability. Conversely, activation of the Hedgehog pathway can, in some contexts, modulate the activity of these other pathways. Given that this compound inhibits a key pathway involved in cell proliferation and differentiation, understanding its effects in the context of these other growth-regulating pathways is critical.

Several N-acyl amino acids have been shown to modulate the activity of various ion channels. For example, N-arachidonoyl alanine (B10760859) can affect N-type and T-type calcium channels. While no direct evidence links this compound to ion channel modulation, this remains a plausible area for cross-reactivity given its structural class. The Hedgehog pathway itself has been shown to regulate the function of certain ion channels, providing another potential layer of interaction.

Quantitative Data Summary

Due to the limited publicly available research on this compound, extensive quantitative data for direct comparison is not available. The primary finding is its qualitative inhibition of Hedgehog signaling. For context, the table below provides a conceptual framework for comparing this compound to other signaling modulators, which would be populated as more research becomes available.

CompoundPrimary Target PathwayKnown Cross-ReactivityPotency (IC50/EC50)
This compound Hedgehog (Inhibitor)Not yet determinedNot yet determined
Vismodegib Hedgehog (SMO Inhibitor)PI3K/Akt/mTOR, RAS/MAPKLow nM range
Forskolin Adenylyl Cyclase (Activator)Indirectly inhibits Hh via cAMP/PKALow µM range
N-Arachidonoyl glycine GPR18 (Agonist)T-type calcium channelsLow µM range

Experimental Protocols

Researchers investigating the effects of this compound on Hedgehog signaling and potential cross-reactivity can utilize the following established methodologies.

This is a common method to quantify the activity of the Hedgehog signaling pathway.

  • Cell Line: Use a cell line responsive to Hedgehog signaling and stably transfected with a GLI-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells).

  • Treatment: Plate the cells and allow them to adhere. Treat the cells with a Hedgehog pathway agonist, such as a purified N-terminal fragment of Sonic Hedgehog (Shh-N) or a Smoothened agonist (SAG), in the presence and absence of varying concentrations of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for 24-48 hours to allow for activation of the pathway and expression of the luciferase reporter.

  • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega). A constitutively expressed Renilla luciferase reporter is often co-transfected to normalize for cell number and transfection efficiency.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Hedgehog_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis Plate_Cells Plate Shh-LIGHT2 cells Add_Agonist Add Hh agonist (e.g., SAG) Plate_Cells->Add_Agonist Add_Inhibitor Add this compound (various concentrations) Add_Agonist->Add_Inhibitor Incubate Incubate for 24-48 hours Add_Inhibitor->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure Firefly & Renilla luciferase activity Lyse_Cells->Measure_Luciferase Normalize_Data Normalize Firefly to Renilla Measure_Luciferase->Normalize_Data Calculate_IC50 Calculate IC50 Normalize_Data->Calculate_IC50

Caption: Workflow for a luciferase-based Hedgehog signaling inhibition assay.

To investigate cross-reactivity, one could measure downstream markers of other pathways in the presence of this compound. For example:

  • cAMP Levels: Use a cAMP assay (e.g., ELISA-based) to measure intracellular cAMP concentrations in cells treated with this compound to see if it directly modulates GPCR signaling.

  • Western Blotting: Analyze the phosphorylation status of key proteins in other pathways (e.g., p-Akt for the PI3K pathway, p-ERK for the MAPK pathway) in cells treated with this compound.

  • Electrophysiology: Use patch-clamp techniques to study the effect of this compound on specific ion channel currents in cells expressing those channels.

Conclusion

This compound is an emerging lipid signaling molecule with a defined inhibitory role in the Hedgehog pathway. While its direct cross-reactivity with other signaling pathways has yet to be fully elucidated, the extensive network of interactions of the Hedgehog pathway, particularly with GPCR and growth factor signaling, suggests that this compound could have broader effects than currently known. Further research is warranted to explore these potential secondary effects, which will be crucial for understanding its physiological role and for the development of any potential therapeutic applications. The experimental frameworks provided here offer a starting point for such investigations.

References

Validating LC-MS/MS Results for N-Palmitoyl-L-aspartate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of analytical methods is paramount to ensure data integrity and reliability. This guide provides a comparative framework for the validation of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) results for the quantification of N-Palmitoyl-L-aspartate, a chiral N-acyl amino acid. Due to the limited publicly available validation data specific to this compound, this guide presents a representative LC-MS/MS validation strategy based on methods developed for similar N-acyl amino acids and palmitoylated peptides.

Comparison of Analytical Methodologies

While LC-MS/MS is a dominant technique for the quantification of N-acyl amino acids due to its high sensitivity and selectivity, other methods can be employed, each with its own advantages and limitations.

FeatureLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation of volatile derivatives by gas chromatography followed by mass-based detection.Separation by liquid chromatography with detection based on light absorption or fluorescence.
Selectivity Very HighHighModerate to High
Sensitivity Very High (picomolar to femtomolar)High (nanomolar to picomolar)Lower (micromolar to nanomolar)
Derivatization Often not required, but can enhance ionization.Typically required to increase volatility.Often required to introduce a chromophore or fluorophore.
Sample Throughput HighModerateModerate to High
Primary Advantage High specificity and sensitivity, suitable for complex matrices.Well-established with extensive libraries for identification.Cost-effective and widely available.
Primary Limitation Higher equipment cost and complexity.Derivatization can be time-consuming and introduce variability.Lower sensitivity and potential for interference in complex samples.

Experimental Protocols

A robust LC-MS/MS method validation protocol is essential for ensuring the accuracy and precision of quantitative results. Below is a typical experimental protocol for the analysis of an N-acyl amino acid like this compound in a biological matrix.

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% and a 3-minute re-equilibration at 5%.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the analyte's properties.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard are monitored. For this compound (C20H37NO5, MW: 371.51), a hypothetical MRM transition in negative mode could be m/z 370.3 → [fragment ion]. The exact fragments would need to be determined experimentally.

Representative Validation Data

The following tables summarize typical validation parameters for an LC-MS/MS method for an N-acyl amino acid, demonstrating the performance characteristics expected from a well-validated assay.

Table 1: Linearity and Range
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
N-acyl amino acid1 - 500> 0.995
Table 2: Precision and Accuracy
AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
N-acyl amino acid3 (LQC)< 10%< 15%85% - 115%
50 (MQC)< 10%< 15%85% - 115%
400 (HQC)< 10%< 15%85% - 115%
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Table 3: Sensitivity and Matrix Effect
AnalyteLower Limit of Quantification (LLOQ) (ng/mL)Limit of Detection (LOD) (ng/mL)Matrix Effect (%)
N-acyl amino acid10.390% - 110%

Visualizations

Visualizing experimental workflows and biological pathways can aid in understanding the context and execution of the validation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (Methanol + Internal Standard) start->protein_precipitation vortex Vortexing protein_precipitation->vortex centrifugation Centrifugation vortex->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

LC-MS/MS Experimental Workflow for this compound Analysis.

This compound is part of the broader aspartate metabolic pathway. Understanding this pathway can provide context for its biological significance.[1]

aspartate_pathway cluster_tca TCA Cycle cluster_derivatives Biosynthetic Derivatives oxaloacetate Oxaloacetate aspartate L-Aspartate oxaloacetate->aspartate Transamination asparagine Asparagine aspartate->asparagine lysine Lysine aspartate->lysine methionine Methionine aspartate->methionine threonine Threonine aspartate->threonine nucleotides Nucleotides aspartate->nucleotides n_palmitoyl_aspartate This compound aspartate->n_palmitoyl_aspartate Acylation isoleucine Isoleucine threonine->isoleucine palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->n_palmitoyl_aspartate

Simplified overview of the L-Aspartate metabolic pathway.

References

Comparative Analysis of N-Palmitoyl-L-aspartate: In Vitro and In Vivo Effects Remain Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, a detailed comparative analysis of the in vitro and in vivo effects of N-Palmitoyl-L-aspartate cannot be provided at this time due to a significant lack of specific experimental data on this compound.

Our investigation reveals that while this compound is recognized as a chiral N-acylaspartate, there is a notable absence of published studies detailing its quantitative effects, specific experimental protocols, and precise signaling pathways. One recurring finding is its potential role as an inhibitor of the Hedgehog signaling pathway. However, the available information does not extend to the specific mechanism of action or provide the quantitative data necessary for a thorough comparative guide.

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is implicated in cancer when aberrantly activated. The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO), leading to the activation of GLI transcription factors and subsequent target gene expression. While it is suggested that this compound inhibits this pathway, the exact point of intervention and the downstream consequences have not been elucidated in the available literature.

General Insights from Related Compounds

While direct data on this compound is scarce, research on related molecules, such as other N-acyl amides and aspartate derivatives, offers some context, although these findings cannot be directly extrapolated. For instance, other palmitoylated compounds have been shown to modulate various signaling pathways, often by influencing protein localization and function through the post-translational modification of palmitoylation. Similarly, other derivatives of aspartic acid have been investigated for their roles in metabolic pathways and as therapeutic agents, but these are chemically distinct from this compound and likely possess different biological activities.

Methodological Approaches for Future Research

To address the current knowledge gap, future research on this compound would likely involve a series of in vitro and in vivo experiments.

Potential In Vitro Experimental Workflow

A typical in vitro investigation to characterize the effects of this compound would likely follow the workflow illustrated below.

in_vitro_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis cell_lines Select appropriate cell lines (e.g., cancer cell lines with active Hedgehog signaling) treatment Treat cells with varying concentrations of This compound cell_lines->treatment viability Cell Viability/Proliferation Assays (e.g., MTT, BrdU) treatment->viability signaling Signaling Pathway Analysis (e.g., Western Blot for GLI1/2, Ptch1; qPCR for target genes) treatment->signaling binding Binding Assays (if a direct target is hypothesized) treatment->binding quantification Quantify dose-dependent effects (e.g., IC50 values) viability->quantification mechanism Elucidate mechanism of action signaling->mechanism binding->mechanism

Caption: Proposed workflow for in vitro characterization of this compound.

Potential In Vivo Experimental Design

Following promising in vitro results, in vivo studies, for example in animal models of cancer, would be necessary to evaluate the compound's efficacy and safety.

in_vivo_workflow cluster_animal_model Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis model Induce tumors in a suitable animal model (e.g., xenograft or genetically engineered mice) administer Administer this compound (e.g., oral, intraperitoneal) model->administer monitor Monitor tumor growth and animal health administer->monitor histology Histological analysis of tumors monitor->histology biomarkers Biomarker analysis in tissues (e.g., Hedgehog pathway components) monitor->biomarkers toxicity Assess systemic toxicity monitor->toxicity

Head-to-Head Comparison: N-Palmitoyl-L-aspartate and GDC-0449 (Vismodegib) in Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of two molecules in the context of Hedgehog (Hh) signaling pathway inhibition: the well-established, FDA-approved drug GDC-0449 (Vismodegib) and the lipid molecule N-Palmitoyl-L-aspartate. While Vismodegib is a potent, clinically validated inhibitor of the Hh pathway, publicly available data on the specific activity of this compound as a direct and potent Hh pathway inhibitor is currently lacking. This comparison, therefore, juxtaposes the known, data-rich profile of Vismodegib with the theoretical potential and current data gap for this compound, providing a framework for the evaluation of novel lipid-based modulators of this critical signaling pathway.

I. Executive Summary

GDC-0449 (Vismodegib) is a first-in-class, orally bioavailable small molecule that functions as a potent and selective inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog pathway. Its efficacy in treating certain cancers, particularly advanced basal cell carcinoma (BCC), is well-documented through extensive preclinical and clinical studies.

This compound is a naturally occurring N-acylaspartate. While some initial high-throughput screenings may have suggested its role as a Hedgehog signaling inhibitor, there is a significant lack of published, peer-reviewed data to substantiate this claim, define its mechanism, or quantify its potency. Its potential role would theoretically be distinct from that of Vismodegib, possibly involving the modulation of Hedgehog protein lipidation, a critical step for ligand activity.

This guide will present the robust dataset for Vismodegib and outline the necessary experimental approaches to characterize and validate the activity of a compound like this compound.

II. Mechanism of Action

GDC-0449 (Vismodegib): Direct Inhibition of Smoothened

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1).[1] This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a G protein-coupled receptor-like protein.[1] The activation of SMO leads to a downstream signaling cascade that results in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[1]

Vismodegib functions by directly binding to and inhibiting the SMO protein.[2][3] This action prevents the downstream activation of GLI transcription factors, effectively shutting down the signaling cascade, even in cases where the pathway is constitutively activated due to mutations in PTCH1 or SMO.[1][2]

Vismodegib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Hh_Ligand->PTCH1 Binds Vismodegib GDC-0449 (Vismodegib) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inactivates GLI GLI (Inactive Complex) SUFU->GLI Sequesters GLI_A GLI (Active) Nucleus Nucleus GLI_A->Nucleus Translocates Target_Genes Target Gene Expression Nucleus->Target_Genes Activates Vismodegib->SMO Directly Inhibits

Caption: GDC-0449 (Vismodegib) inhibits the Hedgehog pathway by directly targeting Smoothened (SMO).
This compound: A Theoretical Mechanism

For Hedgehog ligands to be active, they must undergo post-translational modifications, most notably N-palmitoylation at their N-terminus. This lipid modification is catalyzed by the enzyme Hedgehog acyltransferase (HHAT).[4] The attached palmitate moiety is crucial for the interaction of the Hedgehog ligand with its receptor PTCH1 and for subsequent signaling activity.[4][5]

A lipid-based molecule like this compound could theoretically interfere with this process in several ways:

  • HHAT Inhibition: It could act as a competitive or non-competitive inhibitor of HHAT, preventing the palmitoylation of nascent Hedgehog proteins.

  • Disruption of Ligand-Receptor Interaction: It might interfere with the binding of the palmitoylated Hedgehog ligand to PTCH1.

It is important to reiterate that these are hypothetical mechanisms, and experimental validation is required.

NPL_Theoretical_Mechanism cluster_er Endoplasmic Reticulum cluster_extracellular Extracellular Space Pro_Hh Pro-Hedgehog Protein HHAT Hedgehog Acyltransferase (HHAT) Pro_Hh->HHAT Substrate NPA This compound (Hypothetical) Palmitoylated_Hh Palmitoylated Hedgehog Ligand HHAT->Palmitoylated_Hh Catalyzes Palmitoylation Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->HHAT Secreted_Hh Secreted Palmitoylated Hh Palmitoylated_Hh->Secreted_Hh Secretion PTCH1 PTCH1 Secreted_Hh->PTCH1 Binds NPA->HHAT NPA->Secreted_Hh ? Interference ?

Caption: Theoretical mechanisms of action for this compound in the Hedgehog pathway.

III. Quantitative Data Comparison

The following tables summarize the available quantitative data for GDC-0449 (Vismodegib). Corresponding experimental data for this compound is not available in the public domain.

Table 1: In Vitro Potency
ParameterGDC-0449 (Vismodegib)This compoundReference(s)
Target Smoothened (SMO)Not confirmed; potentially HHAT
IC50 (Hedgehog Pathway Inhibition) 3 nM (cell-free assay)Not Available[6]
IC50 (GLI1 Expression) 13 nMNot Available[6]
IC50 (Pancreatic CSCs) 5-10 µM (viability)Not Available[7]
Off-Target IC50 (P-gp) 3.0 µMNot Available
Off-Target IC50 (ABCG2) 1.4 µMNot Available
Table 2: Pharmacokinetic Properties of GDC-0449 (Vismodegib)
ParameterValueReference(s)
Oral Bioavailability 31.8%[1]
Plasma Protein Binding >99%[1]
Volume of Distribution 16.4 - 26.6 L[1]
Metabolism Primarily hepatic (oxidation, glucuronidation, pyridine (B92270) ring cleavage)[1]
Elimination Half-life (t1/2) 4 days (continuous daily dosing)[1]
Excretion Primarily hepatic[1]

IV. Experimental Protocols

To determine the activity of a novel compound like this compound and compare it to a standard-of-care inhibitor such as GDC-0449, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.

GLI-Luciferase Reporter Assay

This assay is a cornerstone for quantifying the activity of the Hedgehog pathway. It utilizes a cell line engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter. Inhibition of the pathway results in a decrease in luciferase activity.

Objective: To determine the IC50 of a test compound for Hedgehog pathway inhibition.

Materials:

  • Shh-LIGHT2 cells (or other suitable GLI-reporter cell line)

  • DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)

  • Test compounds (this compound, GDC-0449) dissolved in DMSO

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.

  • The following day, replace the medium with low-serum medium (e.g., 0.5% FBS in DMEM).

  • Prepare serial dilutions of the test compounds and GDC-0449 (as a positive control) in low-serum medium.

  • Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Stimulate the cells with Shh conditioned medium or SAG to activate the Hedgehog pathway.

  • Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the stimulated control and determine the IC50 value by non-linear regression analysis.

GLI_Luciferase_Assay_Workflow Start Start Seed_Cells Seed Shh-LIGHT2 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Low_Serum Switch to low-serum medium Incubate_Overnight->Low_Serum Add_Compounds Add serial dilutions of test compounds and controls Low_Serum->Add_Compounds Stimulate Stimulate with Shh or SAG Add_Compounds->Stimulate Incubate_48h Incubate for 48 hours Stimulate->Incubate_48h Add_Reagent Add luciferase assay reagent Incubate_48h->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze data and calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the GLI-Luciferase Reporter Assay.
Smoothened Binding Assay

This assay directly measures the binding of a compound to the Smoothened protein. It is particularly relevant for characterizing inhibitors like GDC-0449 that target SMO directly.

Objective: To determine the binding affinity (Kd or Ki) of a test compound to Smoothened.

Materials:

  • Cell line overexpressing tagged SMO (e.g., HEK293-SMO-FLAG)

  • Membrane preparation from the overexpressing cells

  • Radiolabeled or fluorescently labeled SMO ligand (e.g., [3H]-Vismodegib or BODIPY-cyclopamine)

  • Test compounds

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare cell membranes from HEK293-SMO-FLAG cells.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the labeled SMO ligand.

  • Add increasing concentrations of the unlabeled test compound (competitor). Include a control with no competitor (total binding) and a control with a high concentration of a known SMO binder to determine non-specific binding.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free ligand.

  • Wash the filters with ice-cold binding buffer.

  • Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radioligands) or a fluorescence reader.

  • Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value.

Hedgehog Acyltransferase (HHAT) Activity Assay

This assay is crucial for investigating the theoretical mechanism of this compound.

Objective: To determine if a test compound inhibits the enzymatic activity of HHAT.

Materials:

  • Recombinant purified HHAT

  • A synthetic peptide substrate corresponding to the N-terminus of Sonic Hedgehog

  • Palmitoyl-CoA

  • Assay buffer

  • Detection system (e.g., based on fluorescence or radioactivity)

  • Test compounds

Procedure:

  • In a reaction vessel, combine recombinant HHAT, the Shh peptide substrate, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding Palmitoyl-CoA.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction.

  • Detect and quantify the amount of palmitoylated peptide product. This can be done using various methods, such as HPLC, mass spectrometry, or by using a tagged palmitoyl-CoA (e.g., fluorescent or radiolabeled) and measuring its incorporation into the peptide.

  • Calculate the percent inhibition of HHAT activity at each compound concentration and determine the IC50.

V. Conclusion

GDC-0449 (Vismodegib) is a well-characterized and clinically effective inhibitor of the Hedgehog signaling pathway with a clear mechanism of action targeting Smoothened. Its preclinical and clinical data provide a strong benchmark for the development of new Hedgehog pathway inhibitors.

In contrast, this compound remains a molecule of theoretical interest in the context of Hedgehog signaling. While its structure suggests a potential role in modulating the crucial lipidation of Hedgehog proteins, there is a clear and significant need for experimental data to validate this hypothesis. The experimental protocols outlined in this guide provide a roadmap for the necessary investigations to determine if this compound, or other N-acyl aspartates, represent a viable new class of Hedgehog pathway modulators. Future research in this area will be critical to understanding the full therapeutic potential of targeting different nodes within this important oncogenic pathway.

References

Unraveling the Ligand-Binding Landscape of Smoothened: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While specific binding data for N-Palmitoyl-L-aspartate to the Smoothened (SMO) receptor is not available in published scientific literature, extensive research has characterized two principal ligand-binding sites on SMO that are crucial for its function in the Hedgehog signaling pathway. This guide provides a comprehensive comparison of these two sites: the Cysteine-Rich Domain (CRD) and the Transmembrane Domain (TMD), detailing the ligands that target them, the experimental methods used to confirm their binding, and the quantitative data supporting these interactions.

Smoothened, a Class F G-protein coupled receptor (GPCR), is a key transducer of the Hedgehog (Hh) signaling pathway, playing critical roles in embryonic development and adult tissue homeostasis.[1] Dysregulation of SMO activity is implicated in various cancers, making it a significant drug target.[1][2] Unlike many GPCRs that have a single orthosteric ligand-binding pocket, SMO possesses at least two distinct sites that bind different classes of molecules to modulate its activity.[2][3]

The Dual Binding Sites of Smoothened

The two well-characterized ligand-binding sites on Smoothened are located in its extracellular Cysteine-Rich Domain (CRD) and within its seven-transmembrane (7TM) helical bundle (TMD).[2][3] These sites are physically separate but allosterically linked, meaning that binding at one site can influence the conformation and activity of the other.[2][3]

  • Cysteine-Rich Domain (CRD): This extracellular domain is the binding site for endogenous sterols, such as cholesterol and certain oxysterols, which are considered to be the native activators of SMO.[4][5][6] The binding of these lipidic molecules to the CRD is thought to relieve the tonic inhibition imposed by the Patched (PTCH1) receptor, leading to SMO activation.[7]

  • Transmembrane Domain (TMD): Nestled within the 7TM helices is a pocket that serves as the binding site for a variety of synthetic small-molecule modulators.[3][8] This site is targeted by both agonists (e.g., SAG) and antagonists (e.g., cyclopamine, vismodegib).[3][8][9] The clinical relevance of this site is highlighted by the fact that several anti-cancer drugs target this pocket to inhibit SMO activity.[2]

Below is a comparative overview of the ligands that bind to these two distinct sites on the Smoothened receptor.

Comparative Analysis of Smoothened Ligands

FeatureCysteine-Rich Domain (CRD) BindersTransmembrane Domain (TMD) Binders
Ligand Class Endogenous SterolsSynthetic Small Molecules
Examples Cholesterol, Oxysterols (e.g., 20(S)-hydroxycholesterol)Agonists: SAG (Smoothened Agonist) Antagonists: Cyclopamine, Vismodegib, Sonidegib, SANT-1
Mode of Action Activation of Smoothened signalingActivation or Inhibition of Smoothened signaling
Binding Confirmation X-ray crystallography, Photoaffinity labeling, Radioligand binding assays (with radiolabeled sterols)X-ray crystallography, Radioligand competition binding assays, Site-directed mutagenesis

Quantitative Binding Data for Smoothened Ligands

The following table summarizes key quantitative data for representative ligands that bind to the CRD and TMD sites of Smoothened. This data is essential for understanding the affinity and potency of these molecules.

LigandBinding SiteAssay TypeSpeciesAffinity (Kd) / Potency (EC50/IC50)Reference
Cholesterol CRDCellular Activation AssayMurineEC50: ~1-5 µM[5]
20(S)-hydroxycholesterol CRDCellular Activation AssayMurineEC50: ~300 nM
SAG TMDRadioligand Binding (competition with ³H-cyclopamine)HumanKi: ~3 nM[8]
Cyclopamine TMDRadioligand BindingHumanKd: ~20 nM[9]
Vismodegib (GDC-0449) TMDRadioligand Binding (competition with ³H-cyclopamine)HumanKi: ~3 nM[2]
SANT-1 TMDRadioligand Binding (competition with ³H-cyclopamine)HumanKi: ~50 nM[8]

Experimental Protocols for Binding Site Confirmation

The confirmation of ligand binding sites on Smoothened has been achieved through a combination of structural, biochemical, and cellular assays. Below are detailed methodologies for key experiments.

X-ray Crystallography

This technique provides high-resolution structural information about the interaction between a ligand and its binding site.

Protocol:

  • Protein Expression and Purification: The human Smoothened receptor, often with stabilizing mutations or fused to a soluble protein like BRIL, is expressed in insect or mammalian cells.[9] The receptor is then solubilized from the cell membrane using detergents and purified via affinity chromatography.

  • Complex Formation: The purified Smoothened protein is incubated with a high concentration of the ligand (e.g., cholesterol for the CRD or a small molecule for the TMD) to ensure saturation of the binding site.

  • Crystallization: The protein-ligand complex is subjected to crystallization screening using methods like vapor diffusion in a lipidic cubic phase.[9]

  • Data Collection and Structure Determination: The resulting crystals are exposed to X-rays, and the diffraction data is collected. This data is then used to solve the three-dimensional structure of the Smoothened-ligand complex, revealing the precise atomic interactions at the binding interface.[6][9]

Radioligand Binding Assays

These assays are used to determine the affinity and specificity of ligand binding to a receptor.

Protocol:

  • Membrane Preparation: Cells expressing the Smoothened receptor are harvested and lysed. The cell membranes containing the receptor are isolated by centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., ³H-cyclopamine for the TMD site).

  • Competition Assay: To determine the affinity of an unlabeled ligand, the membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand.

  • Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data from competition assays are used to calculate the inhibition constant (Ki), which reflects the affinity of the competitor ligand for the receptor.

Site-Directed Mutagenesis

This method is used to identify key amino acid residues involved in ligand binding.

Protocol:

  • Mutant Generation: Specific amino acid residues within the putative binding site of Smoothened are mutated to other residues (e.g., alanine) using PCR-based methods.

  • Expression of Mutants: The mutant Smoothened constructs are expressed in cells.

  • Functional Assays: The effect of the mutation on ligand binding is assessed using radioligand binding assays or by measuring the cellular response to the ligand (e.g., activation of a downstream reporter gene).

  • Interpretation: A significant loss of binding or functional response for a particular mutant indicates that the mutated residue is important for the ligand interaction.

Visualizing Smoothened Signaling and Binding Sites

The following diagrams illustrate the Smoothened signaling pathway and the experimental workflow for confirming ligand binding sites.

Smoothened_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hedgehog (Hh) Hedgehog (Hh) PTCH1 Patched (PTCH1) Hedgehog (Hh)->PTCH1 Binds and Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits CRD CRD TMD TMD SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI Sequesters and Promotes Proteolysis GLI (Active) GLI (Active) Target Gene Expression Target Gene Expression GLI (Active)->Target Gene Expression Activates

Caption: The canonical Hedgehog signaling pathway.

Experimental_Workflow Hypothesized Binding Site Hypothesized Binding Site Site-Directed Mutagenesis Site-Directed Mutagenesis Hypothesized Binding Site->Site-Directed Mutagenesis Radioligand Binding Assay Radioligand Binding Assay Hypothesized Binding Site->Radioligand Binding Assay X-ray Crystallography X-ray Crystallography Hypothesized Binding Site->X-ray Crystallography Cellular Functional Assay Cellular Functional Assay Site-Directed Mutagenesis->Cellular Functional Assay Binding Confirmation Binding Confirmation Radioligand Binding Assay->Binding Confirmation Affinity Determined No Binding No Binding Radioligand Binding Assay->No Binding No Affinity X-ray Crystallography->Binding Confirmation Structure Solved Cellular Functional Assay->Binding Confirmation Activity Confirmed Cellular Functional Assay->No Binding No Activity

Caption: Workflow for confirming a ligand binding site.

References

Validating the Mechanism of Action of N-Palmitoyl-L-aspartate: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal assays to validate the mechanism of action of N-Palmitoyl-L-aspartate (NPLAS), a known inhibitor of the Hedgehog signaling pathway. While the direct molecular target of NPLAS is yet to be definitively identified, existing evidence suggests its intervention point is at or downstream of the Smoothened (SMO) receptor. This document outlines experimental approaches to confirm its inhibitory action on the Hedgehog pathway and offers a comparative analysis with other well-characterized pathway inhibitors.

This compound: Profile and Putative Mechanism of Action

This compound is a naturally occurring N-acylaspartate that has been shown to inhibit the Hedgehog signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in several cancers. The observation that NPLAS inhibits signaling even after stimulation with a Smoothened agonist (SAG) suggests that its mechanism of action may involve direct interaction with SMO, preventing its active conformation, or modulation of a downstream component of the pathway.[1]

Comparative Analysis of Hedgehog Pathway Inhibitors

To effectively validate the mechanism of NPLAS, a comparison with inhibitors that target different nodes of the Hedgehog pathway is essential.

InhibitorMolecular TargetMechanism of ActionKey Features
This compound (NPLAS) Putatively SMO or downstream componentInhibits Hedgehog signaling post-SMO activation.[1]Natural N-acylaspartate; precise binding partner not fully elucidated.
Vismodegib (GDC-0449) Smoothened (SMO)A direct antagonist of the SMO receptor, preventing its ciliary translocation and subsequent signal transduction.[2][3]FDA-approved for basal cell carcinoma; acts on a well-defined target.[3]
Sonidegib (LDE-225) Smoothened (SMO)Similar to Vismodegib, it is a direct inhibitor of the SMO receptor.[3]FDA-approved for basal cell carcinoma, providing another well-characterized SMO antagonist for comparison.[3]
GANT61 GLI1/2A direct inhibitor of the GLI transcription factors, the terminal effectors of the Hedgehog pathway.[4]Acts downstream of SMO, making it a valuable tool to pinpoint the level of NPLAS intervention.
RU-SKI 43 Hedgehog Acyltransferase (HHAT)Inhibits the palmitoylation of the Sonic Hedgehog (Shh) ligand, which is essential for its signaling activity.[5][6]Targets an upstream event in the pathway, providing a comparison for ligand-dependent inhibition.

Orthogonal Assays to Validate the Mechanism of Action

A multi-pronged approach using a combination of target engagement, functional, and biophysical assays is recommended to robustly validate the mechanism of action of NPLAS.

Target Engagement Assays

These assays aim to confirm the direct binding of NPLAS to its molecular target.

  • Cellular Thermal Shift Assay (CETSA): This label-free method assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment. A shift in the melting temperature of a protein in the presence of NPLAS would provide strong evidence of direct engagement.

Functional Assays

These assays measure the biological consequences of NPLAS treatment on the Hedgehog signaling pathway.

  • GLI-Luciferase Reporter Assay: This is a quantitative method to measure the activity of the GLI transcription factors. A decrease in luciferase expression in response to NPLAS would confirm its inhibitory effect on the pathway.

  • Quantitative Real-Time PCR (qRT-PCR) for Hedgehog Target Genes: Measuring the mRNA levels of direct Hedgehog target genes, such as Ptch1 and Gli1, provides a direct readout of pathway activity. Inhibition of their expression by NPLAS would validate its mechanism.

  • SMO Ciliary Translocation Assay: This imaging-based assay visualizes the localization of SMO to the primary cilium, a key step in Hedgehog pathway activation. Observing the effect of NPLAS on SMO translocation can help determine if it acts at the level of SMO.[7]

Biophysical Assays

These in vitro assays can quantify the binding affinity and kinetics of NPLAS with its purified target protein, once identified.

  • Surface Plasmon Resonance (SPR): This technique provides real-time, label-free analysis of molecular interactions, allowing for the determination of binding affinity (KD), and association and dissociation rate constants.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture cells (e.g., NIH/3T3) to 80-90% confluency. Treat cells with NPLAS or vehicle control for a specified time.

  • Heating: Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble fraction by centrifugation. Quantify the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of NPLAS indicates target engagement.

GLI-Luciferase Reporter Assay Protocol
  • Cell Transfection: Co-transfect cells (e.g., Shh-LIGHT2 cells) with a GLI-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Compound Treatment: Treat the transfected cells with NPLAS, a known Hedgehog pathway inhibitor (e.g., Vismodegib), or vehicle control. Stimulate the pathway with a SMO agonist like SAG.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity indicates inhibition of the Hedgehog pathway.

Visualizing the Pathways and Workflows

Hedgehog Signaling Pathway and Points of Inhibition

Hedgehog Signaling Pathway and Inhibitor Targets cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_active Active GLI GLI->GLI_active activation TargetGenes Target Genes (Ptch1, Gli1) GLI_active->TargetGenes regulates transcription RUSKI43 RU-SKI 43 RUSKI43->Shh inhibits palmitoylation Vismodegib Vismodegib Vismodegib->SMO inhibits NPLAS NPLAS (putative) NPLAS->SMO inhibits? GANT61 GANT61 GANT61->GLI_active inhibits

Caption: Canonical Hedgehog signaling pathway and the targets of various inhibitors.

Orthogonal Assay Workflow for NPLAS Mechanism Validation

Workflow for NPLAS Mechanism of Action Validation cluster_functional Functional Validation in Cells cluster_target Direct Target Engagement cluster_biophysical Biophysical Characterization (with identified target) start Start: Hypothesis NPLAS inhibits Hedgehog Pathway reporter_assay GLI-Luciferase Reporter Assay start->reporter_assay q_pcr qRT-PCR for Target Genes start->q_pcr ciliary_assay SMO Ciliary Translocation Assay start->ciliary_assay cetsa Cellular Thermal Shift Assay (CETSA) reporter_assay->cetsa q_pcr->cetsa ciliary_assay->cetsa spr Surface Plasmon Resonance (SPR) cetsa->spr end Conclusion: Validated Mechanism of Action spr->end

References

A Literature-Based Comparison of N-Palmitoyl-L-aspartate and Other Lipid Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of N-Palmitoyl-L-aspartate and other key classes of lipid modulators for researchers, scientists, and drug development professionals. The content is based on a comprehensive review of published experimental data, focusing on mechanisms of action, quantitative performance, and relevant experimental protocols.

Introduction to Lipid Modulators

Lipids are a diverse class of molecules that play critical roles beyond energy storage and membrane structure; they are pivotal signaling molecules that regulate a vast array of physiological processes.[1] Lipid modulators are compounds that influence these signaling pathways and are of significant interest as potential therapeutic agents for a wide range of diseases, including metabolic disorders, inflammatory conditions, and cancer.[1][2] This guide focuses on this compound and compares its function with other well-characterized lipid modulators, such as Short-Chain Fatty Acids (SCFAs) and Polyunsaturated Fatty Acids (PUFAs).

This compound: An Inhibitor of Hedgehog Signaling

This compound is a naturally occurring N-acylaspartate, a type of lipid molecule where a fatty acid (palmitic acid) is linked to an amino acid (L-aspartate). Its primary characterized function is the inhibition of the Hedgehog (Hh) signaling pathway.[3]

Mechanism of Action: The Hedgehog signaling pathway is crucial during embryonic development and can contribute to tumorigenesis when aberrantly reactivated in adults.[4] A key activation step for the Sonic Hedgehog (Shh) protein, the best-studied ligand of the pathway, is N-terminal palmitoylation.[5] This modification is catalyzed by the enzyme Hedgehog acyltransferase (Hhat) and is essential for the protein's signaling activity and potency.[4][5] Palmitoylated Shh is reported to be 30 to 160 times more active than its unmodified form.[4][5] this compound has been shown to inhibit Hh signaling that has been stimulated by agonists of Smoothened (Smo), a key transmembrane protein in the pathway.[3] While its precise mechanism is not fully detailed in the available literature, its action on this pathway suggests it interferes with the core signal transduction process. Unlike some other lipid amides, it does not appear to affect cannabinoid receptors or the enzyme fatty acid amide hydrolase (FAAH).[3]

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Shh Shh PTCH1 PTCH1 Shh->PTCH1 binds & inhibits Smo Smoothened (Smo) PTCH1->Smo inhibits Hhat Hhat (Hedgehog Acyltransferase) Hhat->Shh Palmitoylation SUFU SUFU Smo->SUFU inhibits Gli Gli SUFU->Gli sequesters Gli_A Active Gli (Transcription Factor) Gli->Gli_A processing & activation TargetGenes Hh Target Genes (e.g., Gli1) Gli_A->TargetGenes activates transcription NPA This compound NPA->Smo inhibits signaling (downstream of PTCH1)

Caption: Hedgehog signaling pathway and the inhibitory role of this compound.

Comparative Lipid Modulators

SCFAs, such as acetate, propionate, and butyrate, are produced by gut microbiota through the fermentation of dietary fiber.[6] They act as crucial signaling molecules, primarily through two mechanisms:

  • GPCR Activation: SCFAs activate G protein-coupled receptors, including FFAR2 (GPR43) and FFAR3 (GPR41).[7][8] This activation triggers intracellular signaling cascades, such as inhibiting adenylyl cyclase (via Gi/o) or increasing intracellular calcium (via Gq/11), which can modulate immune cell function and hormone secretion.[8]

  • HDAC Inhibition: Butyrate, in particular, is a known inhibitor of histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression that generally have anti-inflammatory effects.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular SCFAs SCFAs (Acetate, Propionate, Butyrate) FFAR2 FFAR2 (GPR43) SCFAs->FFAR2 FFAR3 FFAR3 (GPR41) SCFAs->FFAR3 G_protein G-proteins (Gi/o, Gq/11) FFAR2->G_protein activate FFAR3->G_protein activate AC Adenylyl Cyclase G_protein->AC inhibit Ca ↑ Intracellular Ca2+ G_protein->Ca stimulate cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Anti-inflammatory) cAMP->Response MAPK MAPK Activation Ca->MAPK MAPK->Response

Caption: Signaling pathway for Short-Chain Fatty Acids (SCFAs) via GPCRs.

Omega-3 PUFAs like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) are well-known for their anti-inflammatory properties.[9] Their mechanisms are multifaceted and include:

  • Altering Membrane Composition: Incorporation of PUFAs into cell membranes can change membrane fluidity and the function of membrane-bound proteins.

  • Modulating Inflammatory Pathways: PUFAs can directly inhibit key inflammatory signaling pathways. For instance, DHA has been shown to reduce the activity of the NF-κB (nuclear factor kappa B) complex and inhibit the phosphorylation of upstream kinases like IKBKB and TBK1, which are critical for the inflammatory response.[9]

  • Production of Pro-Resolving Mediators: PUFAs are precursors to specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively resolve inflammation.

cluster_0 Extracellular Stimulus cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus LPS LPS (Inflammatory Stimulus) IKK IKK Complex LPS->IKK activates PUFA PUFAs (e.g., DHA) PUFA->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active activation DNA DNA NFkB_active->DNA translocates to nucleus & binds DNA Genes Inflammatory Genes (e.g., TNF, CXCL10) DNA->Genes transcription

Caption: PUFA-mediated inhibition of the canonical NF-κB signaling pathway.

Data Presentation: Quantitative Comparison

The following tables summarize the primary mechanism of action and available quantitative performance data for this compound and comparative lipid modulators.

Table 1: Summary of Mechanisms of Action

Lipid Modulator ClassExample(s)Primary Mechanism(s) of ActionKey Molecular Target(s)
N-Acyl-Aspartates This compoundInhibition of developmental signaling pathwayHedgehog Pathway (likely Smoothened or downstream)[3]
Short-Chain Fatty Acids (SCFAs) Acetate, Propionate, ButyrateGPCR agonism; Histone Deacetylase (HDAC) inhibitionFFAR2, FFAR3, GPR109a; HDACs[1][7]
Polyunsaturated Fatty Acids (PUFAs) DHA, EPAInhibition of inflammatory transcription factors; Precursor to pro-resolving mediatorsNF-κB and IRF3 signaling pathways[9]
Hedgehog Pathway Inhibitors (for comparison) GDC-0449 (Vismodegib)Direct antagonism of SmoothenedSmoothened (Smo)[10]

Table 2: Quantitative Performance Data of Selected Lipid Modulators

Disclaimer: Direct quantitative data (e.g., IC50) for this compound was not available in the reviewed literature. Data for other Hedgehog pathway inhibitors are provided for context.

ModulatorTargetAssay TypeResult (IC50 / EC50)
Hedgehog Pathway Modulators
GDC-0449 (Vismodegib)Smoothenedβ-arrestin2-GFP aggregation assayIC50: 28 nM[10]
Compound 0025ASmoothenedβ-arrestin2-GFP aggregation assayIC50: 1.7 nM[10]
SCFA Receptor Agonists (Human)
PropionateFFAR3 (GPR41)GPCR activationEC50: ~30 µM[1]
AcetateFFAR3 (GPR41)GPCR activationEC50: ~1.3 mM[1]
AcetateFFAR2 (GPR43)GPCR activationEC50: ~50 µM[1]
PropionateFFAR2 (GPR43)GPCR activationEC50: ~250 µM[1]
ButyrateGPR109aGPCR activationEC50: ~0.7 mM[7]
NF-κB Pathway Inhibitors (for comparison)
IMD-0354IKKβNF-κB Luciferase ReporterEC50: 292 nM[11]
TPCA-1IKKβNF-κB Luciferase ReporterEC50: <1 nM[11]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of common protocols used to assess the activity of lipid modulators.

This assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene (e.g., Luciferase) under the control of a Gli-responsive promoter.

  • Cell Culture: NIH/3T3 or C3H10T1/2 cells, which are responsive to Hedgehog signaling, are cultured in appropriate media.

  • Transfection: Cells are transfected with a plasmid containing a Gli-responsive promoter driving the expression of Firefly luciferase and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: Cells are treated with the lipid modulator (e.g., this compound) at various concentrations for a predefined period.

  • Stimulation: The Hedgehog pathway is activated using a Smoothened agonist like SAG (100 nM) or Shh-conditioned medium.[10]

  • Lysis and Luminescence Reading: Cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The percentage of inhibition is calculated relative to the stimulated control (agonist only). IC50 values are determined by fitting the data to a dose-response curve.

This protocol assesses the ability of SCFAs to activate Gq-coupled receptors like FFAR2 by measuring changes in intracellular calcium concentrations.

  • Cell Culture: HEK293 cells stably expressing the human FFAR2 (or other GPCR of interest) are used.

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.

  • Treatment: The loaded cells are exposed to various concentrations of the SCFA (e.g., acetate, propionate).

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorescence plate reader or microscope.

  • Data Analysis: The peak fluorescence response is normalized, and the data are plotted against the agonist concentration to determine the EC50 value.

The following diagram illustrates a general workflow for identifying and characterizing a novel lipid modulator.

start Hypothesis: Lipid X modulates Pathway Y screen Primary Screen (e.g., High-Throughput Reporter Assay) start->screen hits Identify 'Hits' (Active Compounds) screen->hits hits->screen Inactive dose_response Dose-Response & Potency (Determine IC50/EC50) hits->dose_response Active mechanism Mechanism of Action Studies (e.g., Target binding, Phosphorylation) dose_response->mechanism cell_model Validation in Relevant Cellular Models mechanism->cell_model in_vivo In Vivo Efficacy & Toxicity Studies cell_model->in_vivo end Candidate for Further Development in_vivo->end

Caption: General experimental workflow for the evaluation of a novel lipid modulator.

Conclusion

This compound represents an intriguing class of lipid modulators that targets the developmentally crucial Hedgehog signaling pathway. Its function contrasts with other major lipid modulators like SCFAs and PUFAs, which primarily influence inflammatory and metabolic pathways through distinct molecular targets such as GPCRs and the NF-κB signaling cascade. While quantitative data on the potency of this compound is still emerging, the comparative analysis highlights the diverse and specific roles that different lipid structures can play in cellular regulation. Further research into the precise mechanism and potency of N-acyl-aspartates will be critical for evaluating their therapeutic potential.

References

Safety Operating Guide

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for N-Palmitoyl-L-aspartate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides essential, immediate safety and logistical information for the handling of N-Palmitoyl-L-aspartate, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal guidelines to foster a secure research environment.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Body Laboratory coatA full-sleeved lab coat should be worn to protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated.Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.
Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Ensure adequate ventilation, preferably by using a chemical fume hood.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry and well-ventilated place.

  • Store at room temperature.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

SituationFirst Aid Measures
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Spill Use personal protective equipment.[1] Sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid dust formation.[1]
Disposal Plan

All waste materials, including contaminated PPE and spilled substances, should be disposed of in accordance with institutional, local, state, and federal regulations. Place contaminated materials in a sealed, labeled container for hazardous waste disposal.

Experimental Workflow: Safe Handling of this compound

To ensure a systematic and safe approach to handling this compound in a laboratory setting, the following workflow diagram outlines the key procedural steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Personal Protective Equipment (PPE) - Lab Coat - Safety Glasses - Gloves A->B C Prepare Work Area in Fume Hood B->C D Weigh this compound C->D Proceed to handling E Perform Experimental Procedure D->E F Decontaminate Work Surface E->F Procedure complete G Dispose of Waste in Labeled Container F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Palmitoyl-L-aspartate
Reactant of Route 2
Reactant of Route 2
N-Palmitoyl-L-aspartate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.